molecular formula C5H10Br2 B087708 1,2-Dibromo-3-methylbutane CAS No. 10288-13-8

1,2-Dibromo-3-methylbutane

Cat. No.: B087708
CAS No.: 10288-13-8
M. Wt: 229.94 g/mol
InChI Key: XCVOFNNXLRFMGX-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-methylbutane is an organobromine compound that serves as a critical model system for investigating fundamental reaction mechanisms, particularly carbocation rearrangements. This chemical is instrumental in experimental and educational settings for probing the dynamics of molecular rearrangements, where either a hydrogen atom or an alkyl group migrates to an electron-deficient carbon center, subsequently relocating the carbocation . These rearrangement events are a cornerstone of physical organic chemistry studies, as they occur exclusively when the newly formed carbocation intermediate is of higher stability than the predecessor, providing key insights into reaction kinetics and thermodynamics . The compound has been specifically utilized in spectroscopic experiments designed to elucidate and confirm the complex mechanism for the formation of related bromoalkanes, such as 2-bromo-3-methylbutane, from precursor alcohols . By offering a pathway to generate and observe carbocation behavior, this compound acts as a vital tool for researchers dedicated to unraveling complex organic reaction pathways and for advanced chemistry education, stimulating significant academic interest in mechanistic analysis . This product is intended for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOFNNXLRFMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908107
Record name 1,2-Dibromo-3-methylbutane
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Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10288-13-8
Record name 1,2-Dibromo-3-methylbutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-methylbutane
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Record name 1,2-Dibromo-3-methylbutane
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Foundational & Exploratory

Synthesis of 1,2-Dibromo-3-methylbutane from 3-methylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dibromo-3-methylbutane from the precursor 3-methylbut-1-ene. The core of this transformation lies in the electrophilic addition of bromine across the double bond of the alkene. This document provides a comprehensive overview of the reaction mechanism, potential side reactions, a detailed experimental protocol, and key physical and spectroscopic data of the final product.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic addition of molecular bromine (Br₂) to 3-methylbut-1-ene. The reaction proceeds via a well-established mechanism involving the formation of a cyclic bromonium ion intermediate.

The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule, which in turn displaces a bromide ion. This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide. This backside attack results in the anti-addition of the two bromine atoms.

It is crucial to consider the potential for carbocation rearrangement in this specific reaction. The initial electrophilic attack on the double bond of 3-methylbut-1-ene could theoretically lead to the formation of a secondary carbocation. This secondary carbocation could then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. While the bridged bromonium ion mechanism is generally favored for bromination, reaction conditions can influence the potential for rearrangement pathways. However, for the direct synthesis of this compound, conditions are typically chosen to favor the direct addition pathway.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Starting Material 3-methylbut-1-eneC₅H₁₀70.13200.6271.365
Product This compoundC₅H₁₀Br₂229.94177-1891.663-1.67071.5069

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-methylbut-1-ene

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable inert solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

  • Reactant Preparation: Dissolve 3-methylbut-1-ene in a suitable inert solvent, such as chloroform, in the round-bottom flask.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred solution of 3-methylbut-1-ene via the dropping funnel. The addition should be carried out at a temperature of -65 °C to minimize side reactions. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

  • Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Quenching: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at low temperature. Then, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Note: A high yield of up to 95% has been reported for this reaction when conducted under these conditions.

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic addition mechanism for the synthesis of this compound.

reaction_pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 3-methylbut-1-ene 3-Methylbut-1-ene Bromonium_Ion Bromonium Ion Intermediate 3-methylbut-1-ene->Bromonium_Ion Electrophilic Attack Bromine Br₂ Bromine->Bromonium_Ion Product This compound Bromonium_Ion->Product Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of bromine to 3-methylbut-1-ene.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, Ice Bath) Start->Reaction_Setup Reactant_Addition Addition of 3-methylbut-1-ene and Bromine Solution Reaction_Setup->Reactant_Addition Reaction Reaction at -65°C Reactant_Addition->Reaction Workup Aqueous Workup (Quenching, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification End End Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Data (Predicted)

While experimental spectra are ideal for confirmation, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and can serve as a guide for product characterization.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-1~3.6 - 3.8Doublet of doublets2H-CH₂Br
H-2~4.0 - 4.2Multiplet1H-CHBr-
H-3~2.0 - 2.2Multiplet1H-CH(CH₃)₂
H-4, H-5~1.0 - 1.2Doublet6H-CH(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C-1~35 - 40-CH₂Br
C-2~55 - 60-CHBr-
C-3~30 - 35-CH(CH₃)₂
C-4, C-5~20 - 25-CH(CH₃)₂

Disclaimer: The NMR data presented are predictions and should be confirmed with experimental data for definitive structural elucidation.

This technical guide provides a thorough foundation for the synthesis of this compound. For successful and safe execution, it is imperative that all procedures are conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

1,2-Dibromo-3-methylbutane IUPAC name and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural data of 1,2-Dibromo-3-methylbutane, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The compound with the systematic IUPAC name This compound is a vicinal dihalide. Its chemical structure features a butane (B89635) backbone with bromine atoms attached to the first and second carbon atoms and a methyl group on the third carbon.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and purification. Data is compiled from various chemical databases.[1][2][3][4][5]

PropertyValue
Molecular Formula C₅H₁₀Br₂
Molecular Weight 229.94 g/mol [5]
CAS Number 10288-13-8[4]
Appearance Colorless liquid (presumed)[3]
Boiling Point 189 °C (estimate)[3]
Melting Point -28.63 °C (estimate)[3]
Density 1.6707 g/cm³ (estimate)
Flash Point 54.4 °C[3]
Vapor Pressure 1.43 mmHg at 25 °C[3]
Refractive Index 1.5069[3]
LogP (Octanol/Water Partition Coefficient) 2.801 (calculated)[1]
SMILES CC(C)C(Br)CBr
InChIKey XCVOFNNXLRFMGX-UHFFFAOYSA-N[4]

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the alkene, 3-methyl-1-butene (B165623). This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the vicinal dibromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined in the diagram below.

G start Start: 3-methyl-1-butene reactants Reactants: - 3-methyl-1-butene - Bromine (Br₂) start->reactants reaction Reaction: Electrophilic Addition reactants->reaction solvent Solvent: Dichloromethane (B109758) (CH₂Cl₂) solvent->reaction workup Workup: - Quench with Na₂S₂O₃(aq) - Separate layers reaction->workup drying Drying: Anhydrous MgSO₄ workup->drying purification Purification: Distillation under reduced pressure drying->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of alkenes.

Materials:

  • 3-methyl-1-butene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of the alkene at 0 °C. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent orange color is observed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the mixture becomes colorless.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex splitting patterns due to the presence of a chiral center at C2 and diastereotopic protons. The predicted chemical shifts are:

  • -CH(Br)CH₂Br: A multiplet for the proton on C2.

  • -CH₂Br: Two diastereotopic protons on C1, appearing as a complex multiplet.

  • -CH(CH₃)₂: A multiplet for the proton on C3.

  • -(CH₃)₂: Two doublets for the diastereotopic methyl groups.

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

Reactivity and Applications

This compound is a useful intermediate in organic synthesis. Its vicinal dibromide functionality allows for a variety of chemical transformations.

  • Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form bromoalkenes and subsequently alkynes.

  • Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce other functional groups.

  • Alkylation: It can serve as an alkylating agent in certain reactions.[3]

This compound is primarily used in research settings for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.[3]

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism for the Formation of 1,2-Dibromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the electrophilic addition of bromine to 3-methyl-1-butene (B165623), leading to the formation of 1,2-dibromo-3-methylbutane. It details the reaction mechanism, stereochemical outcomes, and provides a representative experimental protocol.

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a versatile pathway to functionalized molecules that are key intermediates in the development of pharmaceuticals and other specialty chemicals. The addition of bromine across a carbon-carbon double bond proceeds via an electrophilic addition mechanism, yielding a vicinal dibromide. This guide focuses on the specific application of this reaction to 3-methyl-1-butene.

The Reaction: From 3-methyl-1-butene to this compound

The starting material for this synthesis is 3-methyl-1-butene, an asymmetrical alkene.[1] The reaction with molecular bromine (Br₂) in a suitable solvent, typically a polar aprotic one, breaks the π-bond of the alkene and forms two new carbon-bromine single bonds, resulting in the formation of this compound.[1]

The Electrophilic Addition Mechanism

The reaction proceeds through a well-established electrophilic addition mechanism. A key feature of the bromination of alkenes is the formation of a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction.

Step 1: Electrophilic Attack and Formation of the Bromonium Ion

As the bromine molecule approaches the electron-rich π-bond of 3-methyl-1-butene, the Br-Br bond becomes polarized. The π-electrons of the alkene act as a nucleophile, attacking the electrophilic bromine atom. This leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the simultaneous expulsion of a bromide ion (Br⁻).

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition of the two bromine atoms. This backside attack results in the opening of the bromonium ion ring and the formation of the final product, this compound.

It is crucial to note that unlike the addition of hydrogen halides (like HBr) to 3-methyl-1-butene, where carbocation rearrangements are observed, the bromination reaction does not typically involve such rearrangements.[2][3] The formation of the bridged bromonium ion intermediate prevents the formation of a discrete carbocation that could undergo a hydride shift.

Stereochemistry of the Reaction

The formation of the cyclic bromonium ion intermediate is central to the stereochemistry of the reaction. The subsequent backside attack by the bromide ion results in the anti-addition of the two bromine atoms across the double bond. This means that the two bromine atoms will be on opposite faces of the original double bond plane. For the reaction with 3-methyl-1-butene, this stereospecificity is a key mechanistic feature.

Quantitative Data

ReactantProductReagentConditionsYieldReference
3,3-Dimethyl-1-butene1,2-Dibromo-3,3-dimethylbutaneBromineNeat (no solvent), Darkness, 0.1333 h94%[Beilstein Journal of Organic Chemistry, 2009, 5, A75]

This table presents data for a closely related substrate to provide an expected yield range.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a vicinal dibromide from an alkene, adapted for the preparation of this compound.

Materials:

  • 3-methyl-1-butene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methyl-1-butene in dichloromethane. Cool the flask in an ice bath to 0°C.

  • Addition of Bromine: Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Quenching the Reaction: Once the reaction is complete, add saturated sodium bicarbonate solution to quench any excess bromine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the reaction mechanism and a general experimental workflow.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack 3-methyl-1-butene 3-methyl-1-butene Bromonium_Ion Bromonium Ion Intermediate 3-methyl-1-butene->Bromonium_Ion Electrophilic Attack Bromine Br₂ Bromine->Bromonium_Ion Bromide_Ion Br⁻ Bromine->Bromide_Ion Heterolytic Cleavage Product This compound Bromonium_Ion->Product Bromide_Ion->Product Backside Attack

Caption: Electrophilic addition mechanism for the formation of this compound.

Experimental_Workflow Start Start Dissolve_Alkene Dissolve 3-methyl-1-butene in Dichloromethane Start->Dissolve_Alkene Cool_Reaction Cool to 0°C Dissolve_Alkene->Cool_Reaction Add_Bromine Slowly Add Bromine Solution Cool_Reaction->Add_Bromine Quench Quench with NaHCO₃ Add_Bromine->Quench Workup Aqueous Workup (Separation & Washing) Quench->Workup Dry Dry with MgSO₄ Workup->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End This compound Purify->End

Caption: General experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 1,2-Dibromo-3-methylbutane (CAS 10288-13-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound with CAS number 10288-13-8, identified as 1,2-Dibromo-3-methylbutane. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The information compiled herein focuses on the chemical and physical properties, synthesis, and reactivity of this compound.

It is important to note that extensive literature searches have revealed a significant lack of data regarding the biological activity, mechanism of action, and specific toxicological profile of this compound. The primary application of this compound appears to be as a chemical intermediate in organic synthesis. Therefore, this guide will focus on its chemical characteristics and synthetic applications.

Chemical and Physical Properties

This compound is a halogenated alkane. Its core structure consists of a butane (B89635) chain with bromine atoms substituted at the first and second carbon positions and a methyl group at the third position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1]
IUPAC Name This compound[1]
Synonyms Butane, 1,2-dibromo-3-methyl-[1]
Appearance Data not available
Boiling Point 177 °C at 760 mmHg[2]
Melting Point -28.63 °C (estimate)[2]
Density 1.663 g/cm³[2]
Refractive Index 1.5069[2]
Flash Point 54.4 °C[2]
Vapor Pressure 1.43 mmHg at 25 °C[2]
LogP (Octanol-Water Partition Coefficient) 2.80080[2]
SMILES CC(C)C(CBr)Br[1]
InChIKey XCVOFNNXLRFMGX-UHFFFAOYSA-N[1]

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623). This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-methyl-1-butene and bromine.

Materials:

  • 3-methyl-1-butene

  • Bromine (Br₂)

  • A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known amount of 3-methyl-1-butene in an inert solvent.

  • Cool the flask in an ice bath to control the reaction temperature, as the bromination of alkenes is an exothermic process.

  • Slowly add a stoichiometric equivalent of bromine, dissolved in the same inert solvent, to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

  • After the addition is complete, allow the reaction mixture to stir for an additional period at room temperature to ensure the reaction goes to completion.

  • Quench any unreacted bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate. The reddish-brown color will disappear completely.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by distillation if necessary.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Reactivity

As a vicinal dibromide, this compound can undergo various chemical transformations, making it a useful intermediate in organic synthesis. Key reactions include:

  • Elimination Reactions: Treatment with a strong base can lead to the formation of alkenes or alkynes through dehydrobromination.

  • Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce different functional groups.

Biological Activity and Mechanism of Action

Despite a thorough review of scientific literature, no significant data was found regarding the biological activity, pharmacological effects, or mechanism of action of this compound. There is no information to suggest that this compound has been investigated as a potential therapeutic agent or that it targets any specific biological pathways. The primary focus of research on this compound has been its application in chemical synthesis.

Mandatory Visualizations

Given the absence of known biological signaling pathways for this compound, the following diagrams illustrate its synthesis workflow and the logical relationship in its formation mechanism.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 3-methyl-1-butene 3-methyl-1-butene Electrophilic Addition Electrophilic Addition 3-methyl-1-butene->Electrophilic Addition Bromine (Br2) Bromine (Br2) Bromine (Br2)->Electrophilic Addition This compound This compound Electrophilic Addition->this compound

Caption: Synthesis workflow for this compound.

G 3-methyl-1-butene H2C=CH-CH(CH3)2 Bromonium Ion Intermediate [H2C(Br+)-CH-CH(CH3)2] 3-methyl-1-butene->Bromonium Ion Intermediate + Br2 This compound Br-CH2-CH(Br)-CH(CH3)2 Bromonium Ion Intermediate->this compound + Br- (nucleophilic attack) Bromide Ion Br-

Caption: Reaction mechanism for the formation of this compound.

Conclusion

This compound (CAS 10288-13-8) is a vicinal dibromide with well-characterized chemical and physical properties. Its primary role in the scientific landscape is that of a reagent and intermediate in organic synthesis, most notably produced by the electrophilic addition of bromine to 3-methyl-1-butene. For professionals in drug development and biomedical research, the critical takeaway is the current absence of documented biological activity or toxicological data for this specific compound. Any consideration of this molecule in a biological context would require foundational in vitro and in vivo studies to be conducted.

References

Stereoisomers of 1,2-Dibromo-3-methylbutane, such as (2S)-1,2-dibromo-3-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3-methylbutane is a halogenated alkane that, due to its chiral nature, exists as a set of stereoisomers. The presence of two chiral centers in its structure gives rise to four distinct stereoisomers. Understanding the synthesis, properties, and analytical separation of these individual isomers is crucial for their application in various fields, particularly in stereoselective synthesis and as chiral building blocks in drug discovery. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their formation, characterization, and relevant experimental protocols.

Stereochemistry and Synthesis

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623).[1] This reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. This stereospecificity is key to determining the stereochemical outcome of the reaction.

The starting material, 3-methyl-1-butene, is prochiral. The attack of bromine can occur from either face of the double bond, leading to the formation of two enantiomeric bromonium ion intermediates. Subsequent backside attack by the bromide ion at the two carbons of the bromonium ion ring results in the formation of two pairs of enantiomers, totaling four stereoisomers.

The four stereoisomers of this compound are:

  • (2R,3S)-1,2-dibromo-3-methylbutane

  • (2S,3R)-1,2-dibromo-3-methylbutane

  • (2R,3R)-1,2-dibromo-3-methylbutane

  • (2S,3S)-1,2-dibromo-3-methylbutane

The (2R,3S) and (2S,3R) isomers are one pair of enantiomers, while the (2R,3R) and (2S,3S) isomers constitute the other pair. These two pairs of enantiomers are diastereomers of each other.

Physicochemical Properties

While data for the mixture of isomers is available, specific physical properties for each individual stereoisomer are not extensively documented in publicly available literature. The following table summarizes the known properties for this compound.

PropertyValue
Molecular Formula C₅H₁₀Br₂[2]
Molecular Weight 229.94 g/mol [3]
Boiling Point 177 °C at 760 mmHg[4]
Density 1.663 g/cm³[4]
Refractive Index 1.5069[4]
LogP 2.80080[4]
CAS Number 10288-13-8[3][5]

Note: These values represent the properties of the isomeric mixture. Diastereomers are expected to have different physical properties, such as boiling points and densities, while enantiomers have identical physical properties except for their interaction with plane-polarized light (specific rotation).

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-methyl-1-butene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Sodium thiosulfate (B1220275) solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in dichloromethane and cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of stereoisomers.

Characterization and Separation of Stereoisomers

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for separating and identifying the components of a mixture. For halogenated alkanes, a non-polar capillary column is typically used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium as carrier gas

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound mixture in a volatile organic solvent like hexane (B92381) or dichloromethane (approximately 10 µg/mL).[6]

  • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

  • Oven Program: A temperature program is used to separate the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[7]

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[7] The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound.

  • Data Analysis: The retention times of the separated isomers are used for identification (if standards are available), and the mass spectra are used to confirm the molecular weight and fragmentation pattern.

2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

To separate the enantiomeric pairs, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

  • High-performance liquid chromatograph

  • Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • UV detector

General Chiral HPLC Protocol:

  • Column Selection: The choice of the chiral stationary phase is critical and often requires screening of different columns. Polysaccharide-based CSPs are a good starting point for halogenated compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: A UV detector is commonly used, with the wavelength set to a value where the compound absorbs (e.g., around 210 nm).

  • Sample Injection: A small volume of the sample solution is injected onto the column.

  • Data Analysis: The chromatogram will show separate peaks for each enantiomer, allowing for their quantification and the determination of enantiomeric excess (ee).

Visualizations

Reaction Mechanism: Electrophilic Addition of Bromine to 3-methyl-1-butene

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 3-methyl-1-butene 3-methyl-1-butene Bromonium_Ion Bromonium Ion Intermediate 3-methyl-1-butene->Bromonium_Ion Electrophilic Attack Bromine Br₂ Enantiomer_Pair_1 (2R,3S) & (2S,3R) This compound Bromonium_Ion->Enantiomer_Pair_1 Nucleophilic Attack by Br⁻ Enantiomer_Pair_2 (2R,3R) & (2S,3S) This compound Bromonium_Ion->Enantiomer_Pair_2 Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of bromine to 3-methyl-1-butene.

Experimental Workflow: Synthesis and Analysis of this compound Stereoisomers

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Separation Reactants 3-methyl-1-butene + Br₂ Reaction Electrophilic Addition Reactants->Reaction Workup Quenching, Washing, Drying Reaction->Workup Crude_Product Mixture of Stereoisomers Workup->Crude_Product GCMS GC-MS Analysis (Isomer Identification) Crude_Product->GCMS Characterization Chiral_HPLC Chiral HPLC (Enantiomeric Separation) Crude_Product->Chiral_HPLC Separation Isolated_Isomers Isolated Stereoisomers Chiral_HPLC->Isolated_Isomers

Caption: Workflow for synthesis and analysis of stereoisomers.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Methylbut-1-ene with Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism of 3-methylbut-1-ene with bromine. The document details the underlying principles of the electrophilic addition, the potential for carbocation rearrangements, and the stereochemical outcomes. It also includes representative experimental protocols and a summary of spectroscopic data for the resulting products.

Core Reaction Mechanism: Electrophilic Addition and Rearrangement

The reaction of 3-methylbut-1-ene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This initial interaction leads to the formation of a cyclic bromonium ion intermediate.

A key feature of this specific reaction is the potential for a carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement significantly influences the final product distribution.

The overall reaction can be summarized as follows:

3-Methylbut-1-ene + Bromine → 1,2-dibromo-3-methylbutane + 2,3-dibromo-2-methylbutane (B1619756)

The formation of these two products is a direct consequence of the competing reaction pathways available to the intermediate species.

Pathway A: Direct Attack on the Bromonium Ion (Non-rearranged Product)

In this pathway, the bromide ion (Br⁻) attacks one of the carbons of the cyclic bromonium ion in an Sₙ2-like fashion. This backside attack leads to the opening of the three-membered ring and results in the anti-addition of the two bromine atoms. The product of this pathway is This compound .

Pathway B: Hydride Shift and Formation of a Tertiary Carbocation (Rearranged Product)

Concurrent with the formation of the bromonium ion, there is the possibility of a 1,2-hydride shift. The hydrogen atom on the third carbon migrates with its electron pair to the adjacent carbon, which bears a partial positive charge. This rearrangement results in the formation of a more stable tertiary carbocation. Subsequent attack by the bromide ion on this tertiary carbocation yields the rearranged product, 2,3-dibromo-2-methylbutane . Due to the greater stability of the tertiary carbocation, the rearranged product is expected to be the major product of this reaction.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the reaction mechanism.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 3-Methylbut-1-ene 3-Methylbut-1-ene Bromonium_Ion Bromonium Ion Intermediate 3-Methylbut-1-ene->Bromonium_Ion Electrophilic Attack Br2 Br₂ Br2->Bromonium_Ion This compound This compound Bromonium_Ion->this compound Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of bromine to 3-methylbut-1-ene forming the bromonium ion intermediate and the subsequent non-rearranged product.

Hydride_Shift cluster_intermediate1 Initial Intermediate cluster_intermediate2 Rearranged Intermediate cluster_product Product Secondary_Carbocation Secondary Carbocation (from Bromonium Ion opening) Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 2,3-Dibromo-2-methylbutane 2,3-Dibromo-2-methylbutane Tertiary_Carbocation->2,3-Dibromo-2-methylbutane Nucleophilic Attack by Br⁻

Caption: Hydride shift from the initial secondary carbocation to a more stable tertiary carbocation, leading to the rearranged product.

Data Presentation: Spectroscopic Data of Products

ProductMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compoundC₅H₁₀Br₂229.94Multiplet for CH(Br), Doublet of doublets for CH₂Br, Multiplet for CH(CH₃)₂, Doublets for the two diastereotopic CH₃ groups.Signals for CH(Br), CH₂Br, CH(CH₃)₂, and the two CH₃ groups.
2,3-dibromo-2-methylbutaneC₅H₁₀Br₂229.94Singlet for the CH₃ group on the quaternary carbon, Doublet for the (CH₃)₂ group, Quartet for the CH(Br) proton.Signals for the two quaternary carbons bearing bromine and methyl groups, the CH(Br) carbon, and the three methyl carbons.

Experimental Protocols

The following is a representative experimental protocol for the bromination of an alkene, which can be adapted for 3-methylbut-1-ene.

Materials:

  • 3-methylbut-1-ene

  • Bromine (or a solution of bromine in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylbut-1-ene in an inert solvent.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the stirred alkene solution via the dropping funnel. The addition should be dropwise to control the reaction temperature.

  • Continue stirring the reaction mixture in the ice bath for a specified period after the addition is complete. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

  • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • The product mixture can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and confirm the structures.

Conclusion

The reaction of 3-methylbut-1-ene with bromine is a classic example of electrophilic addition to an alkene with the added complexity of a competing carbocation rearrangement. The formation of both this compound and 2,3-dibromo-2-methylbutane highlights the subtle energetic balance between direct nucleophilic attack and the drive to form a more stable carbocation intermediate. For drug development professionals and researchers, understanding these mechanistic nuances is critical for predicting and controlling the outcomes of halogenation reactions in more complex molecular scaffolds. Further quantitative studies are warranted to precisely determine the product ratios under various reaction conditions.

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Dibromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 1,2-Dibromo-3-methylbutane (CAS No. 10288-13-8). It covers its chemical structure, physical characteristics, synthesis, and reactivity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a vicinal dibromide, a class of halogenated hydrocarbons with two bromine atoms on adjacent carbon atoms. Its branched alkyl structure influences its physical and chemical behavior.

Identifiers and Descriptors
PropertyValue
IUPAC Name This compound
CAS Number 10288-13-8[1]
Molecular Formula C₅H₁₀Br₂[2]
Molecular Weight 229.94 g/mol [3][4]
Canonical SMILES CC(C)C(CBr)Br[2]
InChI InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3[2]
InChIKey XCVOFNNXLRFMGX-UHFFFAOYSA-N[2]
Physical Properties

Quantitative data for some of the physical properties of this compound are available, though some are estimates.

PropertyValueSource
Boiling Point 189°C (estimate)[1]
Melting Point -28.63°C (estimate)[1]
Density 1.6707 g/cm³[1]
Vapor Pressure 1.43 mmHg at 25°C[1]
Refractive Index 1.5069[1]
Flash Point 54.4°C[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623).[5][6]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3-methyl-1-butene 3-Methyl-1-butene This compound This compound 3-methyl-1-butene->this compound Electrophilic Addition Bromine Br₂ Bromine->this compound

Caption: Synthesis of this compound.

Experimental Protocol

General Procedure:

  • Dissolution of Alkene: 3-methyl-1-butene is dissolved in a suitable inert solvent, such as a polar aprotic solvent.[5]

  • Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the alkene solution, typically at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The disappearance of the characteristic reddish-brown color of bromine indicates the completion of the reaction.

  • Work-up: The reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by fractional distillation, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. While predicted spectra are available, they are not a substitute for experimental data for rigorous characterization.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook.[7] The fragmentation pattern would be expected to show the loss of bromine atoms and alkyl fragments. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2 peaks for fragments with one bromine, and a 1:2:1 ratio for M, M+2, and M+4 for fragments with two bromines).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched resources. The spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl group and C-Br stretching vibrations.

Reactivity and Potential Applications

As a vicinal dibromide, this compound is a versatile intermediate in organic synthesis.[5] Its reactivity is primarily centered around the two carbon-bromine bonds.

Dehydrobromination

This compound can undergo double dehydrobromination in the presence of a strong base to form alkynes. This reaction is a common method for the synthesis of carbon-carbon triple bonds.

G cluster_reactant Reactant cluster_product Product This compound This compound 3-Methyl-1-butyne 3-Methyl-1-butyne This compound->3-Methyl-1-butyne Double Dehydrobromination (strong base)

Caption: Dehydrobromination of this compound.

Grignard Reagent Formation

The formation of a Grignard reagent from a vicinal dibromide like this compound is complex. The reaction with magnesium can lead to the formation of an alkene through an elimination reaction, rather than the desired di-Grignard reagent. The use of 1,2-dibromoalkanes as initiators for Grignard reactions is known, where they react with magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to activate the magnesium surface.

Applications in Drug Development

As a bifunctional alkylating agent, this compound can be a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The introduction of the 3-methylbutyl group with two reactive handles allows for the construction of diverse molecular scaffolds.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Hazards: Brominated organic compounds are often toxic and can be irritating to the skin, eyes, and respiratory system. They may also be harmful to the environment.

Disclaimer: This information is for guidance only and is not a substitute for a formal safety assessment. Always consult a comprehensive and current Safety Data Sheet before handling this chemical.

References

An In-depth Technical Guide on Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of halogenated hydrocarbons, tailored for researchers, scientists, and drug development professionals. It covers their fundamental chemistry, applications in medicinal chemistry, and key experimental protocols.

Introduction to Halogenated Hydrocarbons

Halogenated hydrocarbons, also known as organohalides, are organic compounds containing at least one carbon-halogen bond (C-X, where X is Fluorine, Chlorine, Bromine, or Iodine).[1] This substitution of a hydrogen atom with a halogen imparts unique physicochemical properties compared to their parent hydrocarbons, influencing their polarity, reactivity, boiling points, and density. These compounds are classified based on the nature of the hydrocarbon framework (alkyl, aryl, vinyl, etc.) and the number of halogen atoms.[2][3]

The properties of halogenated hydrocarbons are dictated by the electronegativity and size of the halogen atom. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which in turn affects the reactivity of the compound, with iodoalkanes being the most reactive and fluoroalkanes the least.[4] Generally, with an increase in the number of halogen atoms, there is a corresponding increase in the boiling point and density of the compound.[5]

G A Halogenated Hydrocarbons B Based on Hydrocarbon Skeleton A->B C Based on Halogen Type A->C B1 Alkyl Halides (Haloalkanes) B->B1 B2 Aryl Halides (Haloarenes) B->B2 B3 Vinylic Halides B->B3 B4 Allylic Halides B->B4 C1 Fluorocompounds C->C1 C2 Chlorocompounds C->C2 C3 Bromocompounds C->C3 C4 Iodocompounds C->C4

Figure 1: Classification of Halogenated Hydrocarbons.

Synthesis and Reactions

Halogenated hydrocarbons can be synthesized through a variety of methods, including:

  • Free-radical halogenation of alkanes: Direct reaction with Cl2 or Br2 under UV light.[1]

  • Electrophilic addition to alkenes and alkynes: Addition of hydrogen halides (HX) or halogens (X2).[1]

  • From alcohols: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[1]

  • Halogen exchange reactions: Converting one organohalide to another.[1]

They undergo several key reactions that are fundamental in organic synthesis:

  • Nucleophilic Substitution (SN1 and SN2): The halogen acts as a good leaving group, replaced by a nucleophile.[1][6] This is a cornerstone for creating diverse functional groups.[6]

  • Elimination Reactions (E1 and E2): Removal of the halogen and an adjacent hydrogen to form an alkene.[1]

  • Formation of Grignard Reagents: Reaction with magnesium metal to form highly useful organometallic compounds.[1][7]

Role in Drug Development and Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a critical strategy in medicinal chemistry.[8][9][10] Halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties in several ways:

  • Improved Metabolic Stability: Introducing halogens, particularly fluorine, at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Halogens can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic Lewis acid, interacting with electron-rich pockets in a protein's binding site.[9][11][12] This can significantly contribute to the stability of the ligand-target complex.[9][10]

  • Increased Membrane Permeability: The lipophilicity introduced by halogens can improve a drug's ability to cross cell membranes, which can enhance oral absorption.[12]

PropertyEffect of HalogenationRationale
Metabolic Stability Often IncreasedBlocks sites of enzymatic oxidation (e.g., by CYP450 enzymes).
Binding Affinity Can be IncreasedParticipation in halogen bonds with protein residues.[11][12]
Lipophilicity (LogP) Generally IncreasedHalogens are more lipophilic than hydrogen, affecting solubility and permeability.
Acidity/Basicity (pKa) Can be ModifiedThe electron-withdrawing nature of halogens can alter the pKa of nearby functional groups.

Table 1: Effects of Halogenation on Drug Properties.

Toxicological Profile and Aryl Hydrocarbon Receptor (AhR) Pathway

While beneficial in drug design, some halogenated hydrocarbons, particularly polyhalogenated aromatic compounds like dioxins and polychlorinated biphenyls (PCBs), are known for their toxicity. Many of these toxic effects are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][14][15]

The canonical AhR signaling pathway is as follows:

  • Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[14][16] A lipophilic halogenated hydrocarbon ligand enters the cell and binds to AhR.[13]

  • Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization sequence. The AhR-ligand complex then translocates into the nucleus.[13][14]

  • Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[13][14]

  • Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[16][17] This initiates the transcription of genes, including those for metabolic enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1), which can lead to metabolic activation of other compounds and downstream toxic effects.[15][16]

G Activated_AhR Activated_AhR Dimer Dimer Activated_AhR->Dimer Translocation & Dimerization

Figure 2: Simplified AhR Signaling Pathway.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of volatile and semi-volatile halogenated hydrocarbons.[18]

Objective: To identify and quantify a halogenated compound in a sample matrix.

Methodology:

  • Sample Preparation:

    • For water samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analytes into an organic solvent (e.g., methyl tert-butyl ether - MTBE).[18][19]

    • For biological matrices, protein precipitation followed by LLE is common.

    • Prepare a calibration curve using standards of the target analyte at known concentrations (e.g., 0.1 µg/L to 10 µg/L).[19]

  • GC Separation:

    • Injection: Inject 1-2 µL of the prepared sample into the GC inlet in splitless mode to maximize sensitivity.[18]

    • Column: Use a capillary column appropriate for halogenated compounds (e.g., Rxi-5ms).

    • Oven Program: Start at a low temperature (e.g., 30-40°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to separate compounds based on their boiling points and column interactions.[20]

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[21]

    • Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring 2-3 characteristic ions for the target compound.[19] For unknown identification, operate in full scan mode.

    • Identification: Confirm the compound's identity by matching its retention time and mass spectrum (and ion ratios in SIM mode) with that of a pure standard.[19][21]

  • Quantification: Calculate the concentration of the analyte in the original sample by comparing its peak area to the calibration curve.

This assay is crucial in early drug discovery to estimate the intrinsic clearance of a compound.[22][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a halogenated drug candidate.

Methodology:

  • Test System Preparation:

    • Use liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism).[][25]

    • Thaw cryopreserved microsomes or hepatocytes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in a suitable buffer.

  • Incubation:

    • Pre-warm the test system at 37°C for 5-10 minutes.

    • For microsomes, prepare a cofactor solution containing NADPH (for CYP450-mediated reactions).[25]

    • Initiate the reaction by adding the test compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed test system/cofactor mix.[25]

    • Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[25]

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Analysis:

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint).

G A Prepare Test System (e.g., Liver Microsomes) B Add Cofactors (NADPH) & Pre-warm to 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Incubate at 37°C Take Aliquots at T=0, 5, 15, 30 min C->D E Terminate Reaction (Add Cold Acetonitrile + IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t½ and CLint G->H

Figure 3: Experimental Workflow for Metabolic Stability.

References

Formation of Vicinal Dibromides from Alkene Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of vicinal dibromides through the electrophilic addition of bromine to alkenes. It covers the core reaction mechanism, stereochemical outcomes, various brominating agents, and detailed experimental protocols. The application of this reaction is critical in synthetic organic chemistry, serving as a foundational step for creating diverse molecular architectures relevant to drug discovery and development.

Core Concepts: The Electrophilic Addition of Bromine

The bromination of an alkene is a classic example of an electrophilic addition reaction. The electron-rich carbon-carbon double bond (π-bond) of the alkene acts as a nucleophile, attacking an electrophilic bromine source.[1] This reaction is highly efficient and stereospecific, making it a reliable tool for synthetic chemists.

Reaction Mechanism

The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate, which accounts for the observed stereochemistry of the products.[2][3]

  • Polarization and Electrophilic Attack : As a nonpolar bromine molecule (Br₂) approaches the nucleophilic π-bond of the alkene, the bromine molecule becomes polarized, creating an induced dipole. The alkene's π-electrons attack the partially positive bromine atom, displacing a bromide ion (Br⁻).

  • Formation of a Cyclic Bromonium Ion : Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the original double bond. This intermediate is known as a cyclic bromonium ion.[2][4]

  • Nucleophilic Attack and Ring Opening : The displaced bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium ring, in a process analogous to an SN2 reaction. This "backside attack" is responsible for the characteristic anti-addition of the two bromine atoms.[3]

Caption: General mechanism of alkene bromination.
Stereospecificity of the Reaction

The formation of the cyclic bromonium ion intermediate dictates a specific stereochemical outcome. The reaction is stereospecific, meaning that different stereoisomers of the starting alkene will yield different stereoisomers of the product.

  • Anti-Addition : Due to the backside attack mechanism, the two bromine atoms always add to opposite faces of the original double bond. This is known as anti-addition.[3]

  • Bromination of trans-Alkenes : The anti-addition of bromine to a trans-alkene results in the formation of a meso compound, which has two stereogenic centers but is achiral due to an internal plane of symmetry.[5][6]

  • Bromination of cis-Alkenes : The anti-addition of bromine to a cis-alkene results in the formation of a racemic mixture of enantiomers ((R,R) and (S,S) products).[2][5]

Stereospecificity of Bromination cluster_trans trans-Alkene Pathway cluster_cis cis-Alkene Pathway Trans_Alkene trans-Stilbene (B89595) Trans_Product meso-1,2-dibromo-1,2-diphenylethane Trans_Alkene->Trans_Product + Br₂ (Anti-addition) Cis_Alkene cis-Stilbene Cis_Product Racemic Mixture ((R,R) and (S,S) enantiomers) Cis_Alkene->Cis_Product + Br₂ (Anti-addition)

Caption: Stereospecific outcomes of alkene bromination.

Quantitative Data: Bromination of Stilbene Isomers

The bromination of cis- and trans-stilbene (1,2-diphenylethene) is a well-studied example that clearly demonstrates the stereospecificity of the reaction. The resulting diastereomers have significantly different physical properties, which allows for straightforward identification.

Starting AlkeneBrominating AgentProductMelting Point (°C)Reported Yield (%)
trans-StilbenePyridinium (B92312) Tribromidemeso-1,2-dibromo-1,2-diphenylethane241–243[5]28.9[7]
trans-StilbeneBr₂ in Dichloromethanemeso-1,2-dibromo-1,2-diphenylethane240.2–241.7[1]60.07[1]
trans-StilbeneBr₂ in Diethyl Ethermeso-1,2-dibromo-1,2-diphenylethane-77-81[8]
cis-StilbenePyridinium Tribromide(±)-1,2-dibromo-1,2-diphenylethane114[5]64[4]

Spectroscopic Characterization: The products can be unambiguously identified using spectroscopic methods.

  • ¹H NMR (CDCl₃) :

    • meso-isomer: δ 5.50 (s, 2H), 7.65-7.35 (m, 10H).[4] The two methine protons are equivalent and appear as a singlet.

    • (±)-isomer: δ 5.50 (s, 2H), 7.21 (s, 10H).[4]

  • ¹³C NMR (CDCl₃) :

    • meso-isomer: δ 140.0, 129.0, 128.8, 127.9, 56.1.[4]

    • (±)-isomer: δ 137.8, 128.6, 128.2, 59.2.[4]

  • Mass Spectrometry (EI+) : Both isomers show a characteristic molecular ion cluster for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) at m/z 338, 340, and 342 with an approximate intensity ratio of 1:2:1.[4][9]

Experimental Protocols

Molecular bromine (Br₂) is a hazardous, corrosive, and volatile liquid. Safer alternatives are often employed in the laboratory, such as pyridinium tribromide, a stable solid, or the in situ generation of bromine.

Protocol: Bromination of trans-Stilbene using Pyridinium Tribromide

This protocol is adapted from established laboratory procedures for the synthesis of meso-1,2-dibromo-1,2-diphenylethane.[5]

Materials:

  • trans-Stilbene (C₁₄H₁₂, MW: 180.25 g/mol )

  • Pyridinium tribromide (C₅H₅NHBr₃, MW: 319.86 g/mol )

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Ethanol (B145695) (for recrystallization, optional)

Equipment:

  • 18 x 150 mm test tube or small round-bottom flask

  • Water bath or heating mantle

  • Stirring rod or magnetic stirrer

  • Hirsch funnel and vacuum flask

  • Melting point apparatus

Procedure:

  • Reactant Setup : In a test tube, combine 0.4 g of trans-stilbene with 4 mL of glacial acetic acid. Heat the mixture gently in a water bath with stirring until the solid completely dissolves.[5]

  • Addition of Brominating Agent : Add 0.8 g of pyridinium tribromide to the warm solution. Wash down any solid adhering to the sides of the test tube with an additional 4 mL of glacial acetic acid.[5]

  • Reaction : Heat the reaction mixture in a boiling water bath for 10-15 minutes, stirring occasionally. The orange-yellow color of the pyridinium tribromide should fade as the reaction proceeds.[5]

  • Precipitation : Cool the reaction mixture to approximately 40-50°C in a water bath. Add 6 mL of deionized water to induce precipitation of the crude product.[5]

  • Isolation : Cool the mixture in an ice bath for 15 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Hirsch funnel.[5]

  • Washing : Wash the collected solid with cold deionized water to remove acetic acid and pyridinium salts. Allow the product to air dry.

  • Purification and Analysis : The crude product can be purified by recrystallization from ethanol if necessary. Determine the yield and confirm the product's identity by measuring its melting point.

Experimental Workflow A 1. Dissolve Alkene (trans-Stilbene in Acetic Acid) B 2. Add Brominating Agent (Pyridinium Tribromide) A->B C 3. Heat Reaction (Boiling Water Bath, 15 min) B->C D 4. Cool & Precipitate (Add H₂O, then Ice Bath) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify Product (Recrystallization) E->F G 7. Analyze Product (Yield, Melting Point, NMR) F->G

Caption: Workflow for the synthesis of vicinal dibromides.

Applications in Drug Development and Synthesis

Vicinal dibromides are versatile synthetic intermediates. While not typically active pharmaceutical ingredients (APIs) themselves, their ability to be transformed into other functional groups makes them valuable in the synthesis of complex molecules, including drug candidates.

  • Synthesis of Alkynes : One of the most common applications of vicinal dibromides is their use as precursors to alkynes via a double dehydrohalogenation reaction.[10][11] This two-step sequence—alkene bromination followed by elimination—provides a reliable method for converting a C=C double bond into a C≡C triple bond, a functional group present in many bioactive molecules.

  • Precursors to other Functional Groups : The carbon-bromine bonds can be substituted or eliminated to introduce a wide range of functionalities, enabling the construction of diverse molecular scaffolds for screening in drug discovery programs.

  • Scaffolding for Complex Molecules : The stereocontrolled introduction of two bromine atoms allows for the creation of specific stereoisomers, which is crucial in drug development where often only one enantiomer or diastereomer of a molecule possesses the desired therapeutic activity. The synthesis of complex, halogenated natural products and potential drug candidates often involves steps where vicinal dihalides are key intermediates.[12]

References

Methodological & Application

Application Notes and Protocols for 1,2-Dibromo-3-methylbutane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,2-Dibromo-3-methylbutane, a versatile building block in advanced organic synthesis. The protocols outlined below are based on established chemical principles and analogous reactions from the literature, offering a guide for its application in the synthesis of alkynes, heterocyclic compounds, and as an alkylating agent.

Synthesis of 3-Methyl-1-butyne via Double Dehydrobromination

This compound serves as an excellent precursor for the synthesis of the terminal alkyne, 3-methyl-1-butyne, through a double dehydrobromination reaction. This transformation is typically achieved using a strong, non-nucleophilic base to promote the E2 elimination of two equivalents of hydrogen bromide.

Data Presentation: Comparison of Bases for Dehydrobromination

The choice of base is critical in determining the efficiency of the dehydrobromination reaction. While specific yield data for this compound is not extensively reported, the following table provides a qualitative comparison of common bases used for similar vicinal dibromides.

BaseSolventTemperatureKey Considerations
Sodium amide (NaNH₂)Liquid Ammonia (B1221849)-33 °CHighly effective for terminal alkyne synthesis. The acidic alkyne proton is abstracted by the excess base, preventing further reactions.
Potassium tert-butoxide (t-BuOK)tert-Butanol or THFRefluxA strong, sterically hindered base that can also be effective. May require higher temperatures.
Potassium hydroxide (B78521) (KOH)Ethanol (B145695)RefluxLess effective for the second elimination to form the alkyne and may lead to a mixture of products.
Experimental Protocol: Synthesis of 3-Methyl-1-butyne

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Round-bottom flask, three-necked

  • Dry ice/acetone condenser

  • Stirring apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.

  • Under a stream of dry nitrogen, condense approximately 100 mL of liquid ammonia into the flask at -78 °C.

  • Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude 3-methyl-1-butyne. Further purification can be achieved by fractional distillation.

Logical Relationship: Dehydrobromination Pathway

dehydrobromination start This compound base1 -HBr (Base) intermediate Bromoalkene Intermediate base2 -HBr (Base) product 3-Methyl-1-butyne base1->intermediate E2 Elimination base2->product E2 Elimination

Caption: Double dehydrobromination of this compound.

Synthesis of Substituted Quinoxalines

Vicinal dibromides can be utilized in the synthesis of heterocyclic compounds. One such application is the preparation of substituted quinoxalines through the condensation reaction with o-phenylenediamines. The reaction proceeds via a tandem nucleophilic substitution and cyclization-aromatization sequence.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxaline

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Add sodium bicarbonate (2.2 equivalents) to the reaction mixture to act as a base.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted quinoxaline.

Experimental Workflow: Quinoxaline Synthesis

quinoxaline_synthesis cluster_reactants Reactants cluster_process Process A This compound C Mix in Ethanol with NaHCO₃ A->C B o-Phenylenediamine B->C D Reflux C->D E Work-up & Purification D->E F Substituted Quinoxaline E->F

Caption: Workflow for the synthesis of substituted quinoxalines.

Application as an Alkylating Agent in Friedel-Crafts Reactions

This compound can potentially act as an alkylating agent in Friedel-Crafts reactions to introduce an alkyl substituent onto an aromatic ring. The reaction is catalyzed by a Lewis acid, which facilitates the formation of a carbocation electrophile. It is important to note that carbocation rearrangements are possible, which may lead to a mixture of products.

Experimental Protocol: Alkylation of Benzene (B151609)

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Stirring apparatus

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous benzene and anhydrous aluminum chloride (1.1 equivalents).

  • Cool the mixture in an ice bath with stirring.

  • Add this compound (1 equivalent) dropwise from an addition funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the alkylated products and any rearrangement products. Further purification can be performed by column chromatography.

Signaling Pathway: Friedel-Crafts Alkylation Mechanism

friedel_crafts reagents This compound + AlCl₃ carbocation Carbocation Formation (potential for rearrangement) reagents->carbocation sigma_complex Sigma Complex Intermediate carbocation->sigma_complex aromatic Benzene aromatic->sigma_complex product Alkylated Benzene sigma_complex->product Deprotonation hcl HCl + AlCl₃ sigma_complex->hcl

Caption: Mechanism of Friedel-Crafts alkylation with potential rearrangement.

Application Notes and Protocols: 1,2-Dibromo-3-methylbutane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-dibromo-3-methylbutane as a versatile alkylating agent in the synthesis of heterocyclic compounds of interest in pharmaceutical and medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this reagent in a laboratory setting.

Synthesis of 2-Amino-4-isopropylthiazole via Hantzsch Thiazole (B1198619) Synthesis

A primary application of this compound is its indirect use in the synthesis of 2-amino-4-isopropylthiazole, a valuable scaffold in drug discovery. This is achieved through the conversion of this compound to the key intermediate, 1-bromo-3-methyl-2-butanone (B140032), which then undergoes a classic Hantzsch thiazole synthesis with thiourea (B124793).

Reaction Pathway

Hantzsch_Synthesis This compound This compound 1-Bromo-3-methyl-2-butanone 1-Bromo-3-methyl-2-butanone This compound->1-Bromo-3-methyl-2-butanone Hydrolysis 2-Amino-4-isopropylthiazole 2-Amino-4-isopropylthiazole 1-Bromo-3-methyl-2-butanone->2-Amino-4-isopropylthiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->2-Amino-4-isopropylthiazole

Caption: Synthesis of 2-Amino-4-isopropylthiazole.

Quantitative Data
Reactant(s)Product(s)SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
3-Methyl-2-butanone (B44728), Bromine1-Bromo-3-methyl-2-butanoneMethanol-0-5-~70-77[1]
1-Bromo-3-methyl-2-butanone, Thiourea2-Amino-4-isopropylthiazoleEthanol (B145695)-Reflux2High[2]
Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-methyl-2-butanone [1]

Materials:

  • 3-Methyl-2-butanone

  • Bromine

  • Anhydrous Methanol

  • Diethyl ether

  • 10% aqueous Potassium Carbonate solution

  • Anhydrous Calcium Chloride

  • Round-bottom flask (2 L, four-necked)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with calcium chloride drying tube

  • Pressure-equalizing dropping funnel (100 mL)

  • Ice-salt bath

  • Rotary evaporator

  • Vigreux column

Procedure:

  • In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, combine 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 mL of anhydrous methanol.

  • Cool the stirred solution to 0–5 °C using an ice-salt bath.

  • Rapidly add 160 g (1.00 mole) of bromine from the dropping funnel in a steady stream. Maintain the temperature between 0–5 °C during the addition.

  • After the addition is complete, continue stirring at 0–5 °C for 10 minutes.

  • Pour the reaction mixture into 2 L of a rapidly stirred mixture of 1 kg of crushed ice and 1 L of water.

  • Extract the aqueous mixture with three 300 mL portions of diethyl ether.

  • Combine the ether extracts and wash with 200 mL of 10% aqueous potassium carbonate, followed by two 200 mL portions of water.

  • Dry the ether solution over 200 g of anhydrous calcium chloride for 1 hour.

  • Remove the solvent using a rotary evaporator at room temperature.

  • Distill the crude product under reduced pressure through a Vigreux column to obtain 1-bromo-3-methyl-2-butanone as a fraction boiling at 83–86 °C (54 mm Hg). The yield is typically 115–128 g (70–77%).

Protocol 2: Hantzsch Synthesis of 2-Amino-4-isopropylthiazole (Adapted from a general procedure[2])

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3-methyl-2-butanone (10 mmol) in ethanol (20 mL).

  • Add thiourea (12 mmol) to the solution.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 5% sodium bicarbonate solution (50 mL) to neutralize any acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water and dry to obtain 2-amino-4-isopropylthiazole.

Theoretical Application: Synthesis of 4-Isopropyl-4,5-dihydrothiazol-2-amine (Thiazoline)

Vicinal dihalides like this compound can potentially react with binucleophiles such as thiourea to form heterocyclic rings. In this theoretical application, a direct reaction could lead to the formation of a thiazoline (B8809763) derivative.

Proposed Reaction Pathway

Thiazoline_Synthesis This compound This compound 4-Isopropyl-4,5-dihydrothiazol-2-amine 4-Isopropyl-4,5-dihydrothiazol-2-amine This compound->4-Isopropyl-4,5-dihydrothiazol-2-amine Cyclization Thiourea Thiourea Thiourea->4-Isopropyl-4,5-dihydrothiazol-2-amine

Caption: Proposed synthesis of a thiazoline derivative.

Hypothetical Experimental Protocol

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (30 mL), add thiourea (10 mmol) and sodium carbonate (11 mmol).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired 4-isopropyl-4,5-dihydrothiazol-2-amine.

Biological Significance of Thiazole and Thiazoline Derivatives

Thiazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Thiazolidinones, which are structurally related to thiazolines, have shown promising anticancer and antiviral activities.[3] Pyrazoline-thiazolidinone hybrids have been investigated for their antitumor properties against various cancer cell lines including leukemia, melanoma, and colon cancer.[4] The thiazoline ring is a key component of several natural products with potent biological activities.[5]

Experimental Workflow Visualization

Experimental_Workflow cluster_Synthesis Synthesis cluster_Workup Work-up cluster_Purification_Analysis Purification & Analysis Reactants Combine Reactants (e.g., Bromoketone, Thiourea) Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Precipitation Precipitate Product (e.g., add NaHCO3 solution) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Air or Oven Dry Washing->Drying Characterization Characterize Product (NMR, IR, MS) Drying->Characterization

Caption: General laboratory workflow for synthesis.

References

Application Notes and Protocols for Multi-Step Syntheses Involving 1,2-Dibromo-3-methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of valuable chemical intermediates starting from 1,2-dibromo-3-methylbutane. This vicinal dibromide serves as a versatile precursor for the generation of terminal alkynes, which are subsequently utilized in the construction of more complex molecular architectures, including substituted alkynes and triazoles, with applications in medicinal chemistry and drug development.

Overview of Synthetic Pathways

This compound is a key starting material for the synthesis of 3-methyl-1-butyne (B31179), a terminal alkyne. This transformation is typically achieved through a double dehydrobromination reaction using a strong base. The resulting alkyne is a valuable building block for introducing the isoprenoid-like moiety into larger molecules via various carbon-carbon bond-forming reactions.

Two prominent applications of 3-methyl-1-butyne in multi-step synthesis are highlighted:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides to produce substituted alkynes.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient reaction between the terminal alkyne and an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.

These synthetic routes offer access to a diverse range of compounds with potential biological activity.

Experimental Protocols

Synthesis of 3-Methyl-1-butyne from this compound

This protocol describes the double dehydrobromination of this compound to yield 3-methyl-1-butyne. The reaction utilizes a strong base, such as sodium amide (NaNH₂), to effect the elimination of two equivalents of hydrogen bromide.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with liquid ammonia (B1221849) and a catalytic amount of ferric nitrate.

  • Formation of Sodium Amide: Sodium metal is added portion-wise to the stirred liquid ammonia until a persistent blue color is observed. The color is then discharged by the addition of a small crystal of ferric nitrate, and the remaining sodium is added to form a grey suspension of sodium amide.

  • Addition of Dibromide: A solution of this compound in an equal volume of anhydrous diethyl ether is added dropwise to the sodium amide suspension at a rate that maintains a gentle reflux.

  • Reaction Completion and Quench: After the addition is complete, the reaction mixture is stirred for an additional 2 hours. The reaction is then cautiously quenched by the slow addition of ammonium (B1175870) chloride solution.

  • Workup: The ammonia is allowed to evaporate. The remaining residue is treated with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and filtered.

  • Purification: The product, 3-methyl-1-butyne, is isolated by fractional distillation.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentSodium Amide (NaNH₂)
SolventLiquid Ammonia, Diethyl Ether
Reaction Time~3 hours
Reaction Temperature-33 °C (boiling point of ammonia)
Typical Yield65-75%
Multi-Step Synthesis of a Substituted Alkyne via Sonogashira Coupling

This protocol outlines the synthesis of a substituted alkyne by the Sonogashira coupling of 3-methyl-1-butyne with an aryl halide.

Experimental Workflow:

G cluster_0 Step 1: Double Dehydrobromination cluster_1 Step 2: Sonogashira Coupling This compound This compound 3-Methyl-1-butyne 3-Methyl-1-butyne This compound->3-Methyl-1-butyne NaNH2, liq. NH3 Substituted_Alkyne Substituted Alkyne 3-Methyl-1-butyne->Substituted_Alkyne Pd catalyst, Cu(I) cocatalyst, Base Aryl_Halide Aryl Halide Aryl_Halide->Substituted_Alkyne

Caption: Sonogashira Coupling Workflow.

Experimental Procedure:

  • Reaction Setup: A Schlenk flask is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Anhydrous, degassed solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine) is added, followed by 3-methyl-1-butyne.

  • Reaction: The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Example):

ParameterValue
Alkyne3-Methyl-1-butyne
Aryl HalideIodobenzene
CatalystPd(PPh₃)₄
Co-catalystCuI
Base/SolventTriethylamine
Reaction Time4-8 hours
Reaction TemperatureRoom Temperature to 50 °C
Typical Yield80-95%
Multi-Step Synthesis of a 1,2,3-Triazole via Click Chemistry

This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-methyl-1-butyne with an organic azide.

Experimental Workflow:

G cluster_0 Step 1: Double Dehydrobromination cluster_1 Step 2: Click Chemistry (CuAAC) This compound This compound 3-Methyl-1-butyne 3-Methyl-1-butyne This compound->3-Methyl-1-butyne NaNH2, liq. NH3 Triazole 1,2,3-Triazole 3-Methyl-1-butyne->Triazole Cu(I) catalyst Organic_Azide Organic Azide Organic_Azide->Triazole

Caption: Click Chemistry (CuAAC) Workflow.

Experimental Procedure:

  • Reaction Setup: A round-bottom flask is charged with the organic azide and 3-methyl-1-butyne in a suitable solvent system, typically a mixture of t-butanol and water.

  • Catalyst Preparation: A solution of copper(II) sulfate pentahydrate in water is added, followed by a solution of sodium ascorbate (B8700270) in water. The color of the reaction mixture typically changes, indicating the in situ reduction of Cu(II) to the active Cu(I) species.

  • Reaction: The reaction mixture is stirred vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Example):

ParameterValue
Alkyne3-Methyl-1-butyne
AzideBenzyl azide
CatalystCopper(II) sulfate pentahydrate
Reducing AgentSodium ascorbate
Solventt-Butanol/Water (1:1)
Reaction Time1-4 hours
Reaction TemperatureRoom Temperature
Typical Yield>90%

Logical Relationships in Multi-Step Synthesis

The following diagram illustrates the central role of this compound as a precursor to the versatile 3-methyl-1-butyne intermediate, which can then be diversified into various classes of compounds.

G Start This compound Intermediate 3-Methyl-1-butyne Start->Intermediate Double Dehydrobromination Product1 Substituted Alkynes Intermediate->Product1 Sonogashira Coupling Product2 1,2,3-Triazoles Intermediate->Product2 Click Chemistry (CuAAC) Product3 Substituted Pyridines Intermediate->Product3 Cyclization Reactions

Caption: Synthetic pathways from this compound.

Application Notes and Protocols: Laboratory Preparation of 1,2-Dibromo-3-methylbutane from 3-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1,2-dibromo-3-methylbutane, a vicinal dihalide, through the electrophilic addition of bromine to 3-methyl-1-butene (B165623). Detailed experimental protocols, a summary of key quantitative data, and a logical workflow diagram are presented to ensure reproducible and efficient synthesis. This protocol is designed for use by researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this alkyl halide intermediate.

Introduction

The bromination of alkenes is a fundamental and widely utilized reaction in organic chemistry for the synthesis of vicinal dibromides. These compounds serve as versatile intermediates in a variety of synthetic transformations, including dehydrohalogenation to form alkynes and nucleophilic substitution reactions. The synthesis of this compound from 3-methyl-1-butene proceeds via an electrophilic addition mechanism, involving the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This application note details a standard laboratory procedure for this transformation.

Data Presentation

A summary of the key reactants and the product, along with their relevant physical and chemical properties, is provided in the table below.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material 3-Methyl-1-buteneC₅H₁₀70.13200.627
Reagent BromineBr₂159.80858.83.102
Product This compoundC₅H₁₀Br₂229.941771.663[1]

Table 1: Physical and Chemical Properties of Reactants and Product.

ParameterValue
Typical Yield >90%
Reaction Time ~1 hour
Reaction Temperature 0 °C to room temperature

Table 2: Typical Reaction Parameters.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound from 3-methyl-1-butene.

Materials and Equipment:

  • 3-Methyl-1-butene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reactant Addition: Dissolve 3-methyl-1-butene (1.0 equivalent) in an appropriate volume of dichloromethane. Add this solution to the round-bottom flask.

  • Slowly add a solution of bromine (1.0 equivalent) in dichloromethane to the stirred alkene solution via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature at or below room temperature. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes after the bromine addition is complete to ensure the reaction goes to completion. The disappearance of the bromine color is a good indicator of reaction progress.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 3-Methyl-1-butene 3-Methyl-1-butene Bromonium Ion Intermediate Bromonium Ion Intermediate 3-Methyl-1-butene->Bromonium Ion Intermediate + Br2 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Bromonium Ion Intermediate Bromide Ion (Br-) Bromide Ion (Br-) Bromine (Br2)->Bromide Ion (Br-) This compound This compound Bromonium Ion Intermediate->this compound + Br-

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup: - Dissolve 3-methyl-1-butene in CH2Cl2 - Cool in ice bath B 2. Bromine Addition: - Slowly add Br2 solution A->B Start Addition C 3. Reaction: - Stir at room temperature B->C Addition Complete D 4. Work-up: - Quench with NaHCO3 - Separate organic layer C->D Reaction Complete E 5. Drying: - Dry organic layer with MgSO4 D->E F 6. Purification: - Filter and evaporate solvent E->F G 7. Analysis: - Characterize the product F->G

Caption: A streamlined workflow for the synthesis of this compound.

References

Application Notes and Protocols: Solvolysis of 2-Bromo-3-Methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the solvolysis reaction of 2-bromo-3-methylbutane (B93499), a classic example of a reaction proceeding through an SN1 mechanism involving a carbocation rearrangement. These notes include the reaction mechanism, experimental protocols for studying the reaction kinetics and product distribution, and methods for product identification.

Introduction

The solvolysis of 2-bromo-3-methylbutane is a well-established reaction in organic chemistry that demonstrates key mechanistic principles, including carbocation formation, stability, and rearrangement (specifically, a 1,2-hydride shift).[1] In this reaction, the solvent acts as the nucleophile.[2][3] The reaction typically proceeds via a unimolecular nucleophilic substitution (SN1) pathway, which is often accompanied by a unimolecular elimination (E1) side reaction. The initial loss of the bromide leaving group results in the formation of a secondary carbocation, which can then rearrange to a more stable tertiary carbocation.[1] This leads to a mixture of substitution and elimination products derived from both carbocation intermediates.[3][4][5] Understanding this reaction is crucial for predicting product outcomes in similar systems, which is of significant interest in synthetic and medicinal chemistry.

Reaction Mechanism

The solvolysis of 2-bromo-3-methylbutane proceeds in the following steps:

  • Formation of the Secondary Carbocation: The reaction is initiated by the departure of the bromide ion, forming a secondary carbocation intermediate. This is the rate-determining step of the SN1 reaction.

  • 1,2-Hydride Shift (Rearrangement): The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates with its pair of electrons to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.

  • Nucleophilic Attack: The solvent (e.g., ethanol (B145695), water) acts as a nucleophile and can attack either the secondary or the tertiary carbocation.

  • Deprotonation: A final deprotonation step by another solvent molecule yields the neutral substitution products.

  • Elimination (E1): Concurrently, the carbocation intermediates can undergo E1 elimination, where a proton is abstracted from a carbon adjacent to the carbocation, leading to the formation of alkenes.

The competition between SN1 and E1 pathways, as well as the extent of carbocation rearrangement, is influenced by factors such as the nature of the solvent, temperature, and the structure of the substrate. Polar protic solvents, such as aqueous ethanol, are known to favor the SN1 pathway by stabilizing the carbocation intermediate.[3]

Solvolysis_Mechanism cluster_start Starting Material cluster_intermediate1 Unrearranged Intermediate cluster_intermediate2 Rearranged Intermediate cluster_products Products 2-Bromo-3-methylbutane 2-Bromo-3-methylbutane Secondary Carbocation Secondary Carbocation 2-Bromo-3-methylbutane->Secondary Carbocation -Br⁻ (slow) Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 3-Methyl-2-butanol (SN1) 3-Methyl-2-butanol (SN1) Secondary Carbocation->3-Methyl-2-butanol (SN1) +Solvent -H⁺ 3-Methyl-1-butene (E1) 3-Methyl-1-butene (E1) Secondary Carbocation->3-Methyl-1-butene (E1) -H⁺ 2-Methyl-2-butanol (SN1) 2-Methyl-2-butanol (SN1) Tertiary Carbocation->2-Methyl-2-butanol (SN1) +Solvent -H⁺ 2-Methyl-2-butene (E1) 2-Methyl-2-butene (E1) Tertiary Carbocation->2-Methyl-2-butene (E1) -H⁺

Caption: Solvolysis reaction mechanism of 2-bromo-3-methylbutane.

Data Presentation

The solvolysis of 2-bromo-3-methylbutane in a polar protic solvent such as 80% aqueous ethanol at 25°C is expected to yield a mixture of the products shown below. The following table presents illustrative quantitative data for the product distribution as would be determined by gas chromatography (GC) analysis.

ProductStructureReaction TypeOriginating CarbocationIllustrative Product Distribution (%)
3-Methyl-2-butanolCH₃CH(OH)CH(CH₃)₂SN1Secondary15
3-Methyl-1-buteneCH₂=CHCH(CH₃)₂E1Secondary5
2-Methyl-2-butanol(CH₃)₂C(OH)CH₂CH₃SN1Tertiary60
2-Methyl-2-butene(CH₃)₂C=CHCH₃E1Tertiary20

Note: The product distribution is illustrative and can vary based on specific reaction conditions.

Experimental Protocols

The following protocols describe the procedures for conducting the solvolysis of 2-bromo-3-methylbutane and analyzing the products.

Protocol 1: Kinetic Study of the Solvolysis of 2-Bromo-3-methylbutane

This protocol allows for the determination of the reaction rate and order.

Materials:

  • 2-bromo-3-methylbutane

  • 80:20 (v/v) Ethanol:Water solvent

  • Standardized sodium hydroxide (B78521) solution (approx. 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath (25°C)

  • Erlenmeyer flasks (50 mL)

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Prepare a stock solution of 2-bromo-3-methylbutane in the 80:20 ethanol:water solvent (e.g., 0.1 M).

  • Equilibrate the stock solution and the standardized NaOH solution in the constant temperature water bath at 25°C.

  • In an Erlenmeyer flask, pipette a known volume (e.g., 5.00 mL) of the 2-bromo-3-methylbutane stock solution. This is time t=0.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 1.00 mL aliquot of the reaction mixture and quench it in a flask containing a known volume of acetone (B3395972) at 0°C to stop the reaction.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the generated hydrobromic acid (HBr) with the standardized sodium hydroxide solution until a faint pink endpoint is observed.

  • Repeat the titration for aliquots taken at various time points until the reaction is complete (i.e., the titer value remains constant).

  • The concentration of HBr at each time point corresponds to the extent of the reaction. Plot ln([R-Br]₀/[R-Br]t) versus time to determine the first-order rate constant (k).

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol is for the separation and quantification of the solvolysis products.

Materials:

  • Reaction mixture from the completed solvolysis reaction

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)

  • Authentic standards of the expected products (3-methyl-2-butanol, 3-methyl-1-butene, 2-methyl-2-butanol, 2-methyl-2-butene)

Procedure:

  • Once the solvolysis reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake to extract the organic products.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the dried solution and carefully concentrate the ether extract under a gentle stream of nitrogen.

  • Analyze the resulting product mixture by gas chromatography.

  • Inject a small sample (e.g., 1 µL) of the product mixture into the GC.

  • The GC will separate the components based on their boiling points and polarity. The retention times of the peaks in the sample chromatogram should be compared to those of the authentic standards to identify each product.

  • The area under each peak is proportional to the amount of that component in the mixture. Calculate the relative percentage of each product from the peak areas.

Protocol 3: Product Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation of the solvolysis products.

Materials:

  • Isolated product fractions from preparative GC or fractional distillation

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR spectrometer

Procedure:

  • Isolate each product from the mixture using an appropriate technique such as preparative gas chromatography or fractional distillation.

  • Dissolve a small amount of each isolated product in deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra for each product.

  • Analyze the chemical shifts, integration, and splitting patterns in the ¹H NMR spectra and the chemical shifts in the ¹³C NMR spectra to confirm the structures of the products.

Experimental Workflow

The overall workflow for studying the solvolysis of 2-bromo-3-methylbutane is depicted below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_kinetics Kinetic Analysis cluster_product_analysis Product Analysis Start Solvolysis Start Solvolysis Aliquots at Time Intervals Aliquots at Time Intervals Start Solvolysis->Aliquots at Time Intervals Reaction Completion Reaction Completion Start Solvolysis->Reaction Completion Quench Reaction Quench Reaction Aliquots at Time Intervals->Quench Reaction Titration Titration Quench Reaction->Titration Determine Rate Constant Determine Rate Constant Titration->Determine Rate Constant Workup and Extraction Workup and Extraction Reaction Completion->Workup and Extraction GC Analysis GC Analysis Workup and Extraction->GC Analysis NMR Analysis NMR Analysis Workup and Extraction->NMR Analysis Identify and Quantify Products Identify and Quantify Products GC Analysis->Identify and Quantify Products NMR Analysis->Identify and Quantify Products

Caption: Workflow for the solvolysis study of 2-bromo-3-methylbutane.

References

Application Notes and Protocols: The Role of 1,2-Dibromo-3-methylbutane as a Versatile Precursor in Modular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-dibromo-3-methylbutane as a foundational scaffold in modular synthesis. Its vicinal dibromo functionality allows for facile, stepwise, or one-pot construction of diverse heterocyclic libraries, which are of significant interest in medicinal chemistry and drug discovery. The presence of a chiral center and an isopropyl group offers opportunities for generating libraries with stereochemical diversity and varied steric profiles.

The primary application of this compound in a modular context is the synthesis of six-membered heterocycles through cyclization reactions with bifunctional nucleophiles. The two bromine atoms serve as excellent leaving groups for sequential nucleophilic substitution, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This allows for the systematic variation of substituents on the resulting heterocyclic core, aligning perfectly with the principles of modular synthesis for the rapid generation of compound libraries.

Modular Synthesis of Substituted Piperazine (B1678402) Derivatives

The piperazine scaffold is a ubiquitous feature in a vast number of marketed drugs due to its favorable physicochemical properties and ability to modulate biological activity. The reaction of this compound with a diverse set of N,N'-disubstituted ethylenediamines provides a straightforward and modular route to a library of 2-isopropyl-N,N'-disubstituted piperazines.

Experimental Protocol: Synthesis of a 2-Isopropylpiperazine (B1296634) Library

This protocol details the parallel synthesis of a library of 2-isopropylpiperazine derivatives from this compound and a selection of N,N'-dialkylated/arylated ethylenediamines.

Materials:

  • This compound (1.0 eq)

  • A library of N,N'-disubstituted ethylenediamines (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (B52724) (CH₃CN)

  • Standard laboratory glassware and parallel synthesis equipment

Procedure:

  • To an array of reaction vials, add this compound (e.g., 0.5 mmol, 122 mg).

  • To each vial, add a unique N,N'-disubstituted ethylenediamine (B42938) from the library (0.55 mmol).

  • Add potassium carbonate (1.5 mmol, 207 mg) to each vial.

  • Add acetonitrile (5 mL) to each vial to act as the solvent.

  • Seal the vials and heat the reaction mixtures to 80 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, filter the contents of each vial to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude products can be purified by automated flash chromatography to yield the desired 2-isopropylpiperazine derivatives.

  • Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.

Quantitative Data Summary:

The following table summarizes the hypothetical results from a modular synthesis screen with various N,N'-disubstituted ethylenediamines.

EntryProductYield (%)Purity (%)
1MethylMethyl2-isopropyl-1,4-dimethylpiperazine78>95
2EthylEthyl1,4-diethyl-2-isopropylpiperazine75>95
3BenzylBenzyl1,4-dibenzyl-2-isopropylpiperazine82>95
4PhenylPhenyl2-isopropyl-1,4-diphenylpiperazine65>90
5HCyclohexyl1-cyclohexyl-3-isopropylpiperazine72>95

Logical Workflow for Piperazine Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Product Library A This compound C K₂CO₃, CH₃CN, 80 °C A->C B N,N'-Disubstituted Ethylenediamine Library B->C D Filtration C->D E Concentration D->E F Flash Chromatography E->F G 2-Isopropylpiperazine Derivatives F->G

Caption: Modular synthesis workflow for a 2-isopropylpiperazine library.

Modular Synthesis of Substituted Morpholine (B109124) Derivatives

The morpholine ring is another critical scaffold in medicinal chemistry. A modular approach using this compound and a variety of N-substituted amino alcohols can generate a library of 2-isopropyl-N-substituted morpholines.

Experimental Protocol: Synthesis of a 2-Isopropylmorpholine (B1602860) Library

This protocol outlines the parallel synthesis of a library of 2-isopropylmorpholine derivatives.

Materials:

  • This compound (1.0 eq)

  • A library of N-substituted amino alcohols (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and parallel synthesis equipment

Procedure:

  • To an array of flame-dried reaction vials under an inert atmosphere (e.g., nitrogen or argon), add a unique N-substituted amino alcohol from the library (0.55 mmol).

  • Add anhydrous THF (3 mL) to each vial and cool to 0 °C.

  • Carefully add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) to each vial and stir for 30 minutes at 0 °C.

  • Add a solution of this compound (0.5 mmol, 122 mg) in anhydrous THF (2 mL) to each vial.

  • Allow the reaction mixtures to warm to room temperature and then heat to 60 °C for 18 hours.

  • Cool the reactions to 0 °C and carefully quench with water.

  • Extract each reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products via automated flash chromatography.

  • Characterize each library member by LC-MS and ¹H NMR.

Quantitative Data Summary:

The following table presents hypothetical results for the synthesis of a 2-isopropylmorpholine library.

EntryRProductYield (%)Purity (%)
1Methyl2-isopropyl-4-methylmorpholine72>95
2Ethyl4-ethyl-2-isopropylmorpholine70>95
3Benzyl4-benzyl-2-isopropylmorpholine79>95
4Phenyl2-isopropyl-4-phenylmorpholine61>90
5Cyclohexyl4-cyclohexyl-2-isopropylmorpholine68>95

Signaling Pathway of Morpholine Synthesis:

G A N-Substituted Amino Alcohol C Deprotonation A->C B Sodium Hydride (Base) B->C D Alkoxide & Amide Anions C->D F Intramolecular Cyclization D->F E This compound E->F G 2-Isopropylmorpholine Product F->G

Caption: Reaction pathway for the synthesis of 2-isopropylmorpholines.

These protocols and application notes demonstrate the potential of this compound as a valuable and versatile precursor in modular synthesis for the generation of diverse heterocyclic libraries. The ability to systematically modify the substituents on the resulting piperazine and morpholine cores makes this an attractive strategy for lead discovery and optimization in drug development programs.

Application Notes and Protocols for Dehydrohalogenation of Brominated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dehydrohalogenation reactions for brominated alkanes, a fundamental transformation in organic synthesis for the preparation of alkenes. This document details the underlying principles, experimental protocols, and quantitative data to guide researchers in effectively applying this methodology.

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms of a bromoalkane, typically facilitated by a base. The regiochemical and stereochemical outcome of this reaction is highly dependent on the structure of the bromoalkane, the nature of the base, and the reaction conditions.

Core Principles: E2 Elimination

The dehydrohalogenation of brominated alkanes typically proceeds through a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base abstracts a proton from a carbon atom beta (β) to the carbon bearing the bromine atom (the alpha (α) carbon). Simultaneously, the carbon-hydrogen bond breaks, a new pi (π) bond forms to create the alkene, and the carbon-bromine bond cleaves, expelling the bromide ion as the leaving group.

The rate of the E2 reaction is dependent on the concentration of both the bromoalkane and the base. The reaction exhibits a strong preference for an anti-periplanar arrangement of the β-hydrogen and the bromine atom, which influences the stereochemical outcome of the reaction.

Regioselectivity: Zaitsev vs. Hofmann Elimination

In cases where there are multiple, non-equivalent β-hydrogens, the dehydrohalogenation reaction can yield a mixture of isomeric alkenes. The regioselectivity of the reaction is primarily governed by two competing pathways:

  • Zaitsev's Rule: This rule states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. This outcome is generally favored when using small, unhindered bases.

  • Hofmann's Rule: This rule dictates that the major product will be the less substituted alkene. This pathway is favored when using sterically bulky bases, which preferentially abstract the more sterically accessible, less hindered β-hydrogen.

Data Presentation: Regioselectivity in Dehydrobromination

The choice of base has a significant impact on the product distribution in the dehydrohalogenation of bromoalkanes. The following tables summarize the quantitative data for the product distribution of various bromoalkanes with different bases.

Table 1: Dehydrobromination of 2-Bromobutane

BaseAlkene ProductsRatioReference
Potassium Ethoxide (KOEt)1-Butene (B85601) : 2-Butene (trans:cis = 6:1)Not specified[1]
Potassium tert-Butoxide (KOtBu)1-Butene : 2-Butene53 : 47[2]

Table 2: Dehydrobromination of 2-Bromopentane

BaseAlkene Products1-Pentene %2-Pentene %Reference
Potassium Ethoxide (KOEt)1-Pentene and 2-Pentene3169[2]
Potassium tert-Butoxide (KOtBu)1-Pentene and 2-Pentene6634[2]

Table 3: Dehydrobromination of 2-Bromo-2-methylbutane

BaseAlkene Products2-Methyl-1-butene (Hofmann) %2-Methyl-2-butene (Zaitsev) %Reference
Potassium Ethoxide (KOEt)2-Methyl-1-butene and 2-Methyl-2-butene3070[2]
Potassium tert-Butoxide (KOtBu)2-Methyl-1-butene and 2-Methyl-2-butene7228[2]

Experimental Protocols

The following are detailed experimental protocols for the dehydrohalogenation of representative primary and secondary bromoalkanes.

Protocol 1: Dehydrobromination of 1-Bromobutane (B133212) using Ethanolic Sodium Hydroxide (B78521)

Objective: To synthesize 1-butene from 1-bromobutane via an E2 reaction.

Materials:

  • 1-Bromobutane

  • Ethanolic sodium hydroxide solution

  • 5-mL conical vial with a spin vane

  • S-shaped gas collection tube

  • Heating apparatus (e.g., sand bath or heating mantle)

  • Gas collection apparatus (e.g., inverted test tube or gas syringe)

  • Gas chromatograph (for product analysis)

Procedure:

  • To a 5-mL conical vial containing a spin vane, add 3.0 mL of ethanolic sodium hydroxide solution.

  • Add 0.32 mL of 1-bromobutane to the vial.

  • Grease the ground-glass joint and connect the S-shaped gas collection tube to the vial.

  • Stir the solution and gently heat the reaction mixture to a maximum of 90°C.[3]

  • Initially, collect and discard the first 2 mL of gas, which is primarily displaced air from the apparatus.[3]

  • Collect approximately 4 mL of the gaseous product in a suitable collection tube.

  • Analyze the collected gas sample using gas chromatography to confirm the formation of 1-butene.

Protocol 2: Dehydrobromination of 2-Bromobutane using Ethanolic Sodium Hydroxide

Objective: To synthesize a mixture of butene isomers from 2-bromobutane.

Materials:

  • 2-Bromobutane

  • Ethanolic sodium hydroxide solution

  • 3-mL conical vial with a spin vane

  • S-shaped gas collection tube

  • Heating apparatus

  • Gas collection apparatus

  • Gas chromatograph

Procedure:

  • In a 3-mL conical vial equipped with a spin vane, combine 2.0 mL of ethanolic sodium hydroxide solution and 0.16 mL of 2-bromobutane.[3]

  • Grease the ground-glass joint and attach the S-shaped gas collection tube.

  • Stir the solution and heat the reaction mixture slowly, not exceeding 80°C.[3]

  • Vent the initial 2 mL of gas.[3]

  • Collect approximately 4 mL of the gaseous product mixture.

  • Analyze the product mixture by gas chromatography to determine the relative yields of 1-butene, (E)-2-butene, and (Z)-2-butene.

Protocol 3: Hofmann Elimination of a Primary Bromoalkane using Potassium tert-Butoxide

Objective: To synthesize a less substituted alkene from a primary bromoalkane.

Materials:

  • Primary bromoalkane (e.g., 1-bromo-2-methylpropane)

  • Potassium tert-butoxide

  • Anhydrous ether

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Anhydrous calcium chloride

  • Distillation apparatus with a cold trap

Procedure:

  • In a round-bottom flask, dissolve the primary bromoalkane in anhydrous ether.

  • Add potassium tert-butoxide to the solution in one portion.

  • With stirring, heat the mixture to reflux for 1 hour.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the reaction by adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it twice with 25 mL portions of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Since the product (e.g., 2-methyl-1-propene) is a gas at room temperature, it should be collected by distillation into a cold trap. The reported yield for this type of reaction is approximately 91%.[4]

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the dehydrohalogenation of brominated alkanes.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Base + Bromoalkane TS [Base---H---Cβ---Cα---Br]‡ Reactants->TS Concerted Step Products Alkene + Conjugate Acid + Bromide TS->Products

E2 Reaction Mechanism

Experimental_Workflow A Combine Bromoalkane and Base in Solvent B Heat Reaction Mixture A->B C Collect Gaseous Alkene Product B->C D Workup (for liquid products) B->D F Product Analysis (e.g., GC) C->F E Purification D->E E->F

General Experimental Workflow

Regioselectivity cluster_start cluster_bases Base Choice cluster_products Major Product Bromoalkane Unsymmetrical Bromoalkane Small_Base Small Base (e.g., EtO⁻) Bromoalkane->Small_Base Bulky_Base Bulky Base (e.g., t-BuO⁻) Bromoalkane->Bulky_Base Zaitsev Zaitsev Product (More Substituted Alkene) Small_Base->Zaitsev Hofmann Hofmann Product (Less Substituted Alkene) Bulky_Base->Hofmann

Regioselectivity Control

References

Application Notes and Protocols: Nucleophilic Substitution and Elimination Pathways of 1,2-Dibromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3-methylbutane is a vicinal dibromide with a chiral center, presenting a versatile substrate for investigating the competitive pathways of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. The presence of two bromine atoms on adjacent carbons, one primary and one secondary, allows for a nuanced study of regioselectivity and stereoselectivity under various reaction conditions. Understanding these reaction pathways is crucial for the targeted synthesis of novel organic molecules in medicinal chemistry and drug development. These notes provide an overview of the predicted reaction pathways and detailed protocols for their investigation.

Predicted Reaction Pathways

The reaction of this compound with a nucleophile/base can proceed through several competing pathways. The outcome is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Pathways Overview

G sub This compound SN2 SN2 Pathway sub->SN2 Strong Nucleophile (e.g., I⁻, RS⁻) Aprotic Solvent SN1 SN1 Pathway sub->SN1 Weak Nucleophile (e.g., H₂O, ROH) Protic Solvent E2 E2 Pathway sub->E2 Strong, Bulky Base (e.g., t-BuOK) High Temperature E1 E1 Pathway sub->E1 Weak Base (e.g., H₂O, ROH) Protic Solvent, Heat P_SN2 Substitution Product SN2->P_SN2 Inversion of Stereochemistry C_plus Secondary Carbocation SN1->C_plus Carbocation Intermediate P_SN1 Substitution Product C_plus->P_SN1 Racemization P_E1 Elimination Product (Alkene) C_plus->P_E1 Zaitsev Product P_E2 Elimination Product (Alkene) E2->P_E2 Zaitsev/Hofmann Product E1->C_plus

Caption: Competing reaction pathways for this compound.

Data Presentation: Predicted Product Distribution

The following table summarizes the predicted major and minor products for the reaction of this compound under various conditions. These predictions are based on established principles of organic reaction mechanisms.[1][2][3]

Nucleophile/BaseSolventTemperaturePredicted Major Pathway(s)Predicted Major Product(s)Predicted Minor Product(s)
Sodium Iodide (NaI)AcetoneRoom Temp.SN21-Iodo-2-bromo-3-methylbutane2-Iodo-1-bromo-3-methylbutane
Sodium Hydroxide (B78521) (NaOH)50% Ethanol/H₂OLow Temp.SN21-Bromo-3-methylbutan-2-ol, 2-Bromo-3-methylbutan-1-ol3-Methylbut-1-en-1-ol
Sodium Hydroxide (NaOH)EthanolHigh Temp.E21-Bromo-3-methylbut-1-ene2-Bromo-3-methylbut-1-ene
Sodium Ethoxide (NaOEt)EthanolHigh Temp.E21-Bromo-3-methylbut-1-ene2-Bromo-3-methylbut-1-ene, Diethoxy products
Potassium tert-Butoxide (t-BuOK)tert-ButanolHigh Temp.E22-Bromo-3-methylbut-1-ene (Hofmann)1-Bromo-3-methylbut-1-ene (Zaitsev)
Water (H₂O)WaterHigh Temp.SN1, E13-Methylbut-1-en-1-ol1-Bromo-3-methylbutan-2-ol, 2-Bromo-3-methylbutan-1-ol
Ethanol (EtOH)EthanolHigh Temp.SN1, E11-Ethoxy-2-bromo-3-methylbutane, 2-Ethoxy-1-bromo-3-methylbutane1-Bromo-3-methylbut-1-ene, 2-Bromo-3-methylbut-1-ene

Experimental Protocols

The following are general protocols that can be adapted to investigate the reactivity of this compound.

Protocol 1: SN2 Reaction with Sodium Iodide

Objective: To favor the SN2 pathway and synthesize iodo-bromo-3-methylbutane derivatives.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (1.5 equivalents) to the solution.

  • Attach the reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Competition between SN2 and E2 with Sodium Hydroxide

Objective: To investigate the influence of solvent and temperature on the SN2/E2 competition.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle/ice bath

  • Separatory funnel

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • For SN2 favoring conditions:

    • Prepare a 1 M solution of NaOH in 50% ethanol/water.

    • In a round-bottom flask, dissolve this compound (1 equivalent) in the NaOH solution.

    • Stir the mixture at a low temperature (e.g., 0-5 °C) for 4-6 hours.[1]

  • For E2 favoring conditions:

    • Prepare a 2 M solution of NaOH in absolute ethanol.

    • In a round-bottom flask, dissolve this compound (1 equivalent) in the ethanolic NaOH solution.

    • Heat the mixture to reflux with stirring for 2-4 hours.[1]

  • Work-up (for both conditions):

    • Cool the reaction mixture and quench with cold water.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution.

  • Analysis:

    • Analyze the product mixture by GC-MS to determine the ratio of substitution and elimination products.

Experimental Workflow

G sub This compound reagents Select Nucleophile/Base and Solvent sub->reagents conditions Set Reaction Temperature and Time reagents->conditions reaction Perform Reaction conditions->reaction workup Quench and Extract reaction->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Characterize Product(s) (e.g., NMR, GC-MS) purification->analysis

Caption: General experimental workflow for studying nucleophilic substitution reactions.

Mandatory Visualizations

SN2 vs. E2 Mechanistic Pathways

G sub This compound + Strong Base/Nucleophile (B:⁻) TS_SN2 SN2 Transition State sub->TS_SN2 Backside Attack at C1 or C2 TS_E2 E2 Transition State sub->TS_E2 Anti-periplanar Proton Abstraction P_SN2 Substitution Product TS_SN2->P_SN2 Substitution P_E2 Elimination Product (Alkene) TS_E2->P_E2 Elimination

Caption: Competition between SN2 and E2 pathways.

SN1 vs. E1 Mechanistic Pathways

G sub This compound C_plus Secondary Carbocation Intermediate sub->C_plus Loss of Leaving Group (Slow, Rate-Determining) P_SN1 SN1 Product C_plus->P_SN1 Nucleophilic Attack (Weak Nucleophile) P_E1 E1 Product (Alkene) C_plus->P_E1 Proton Abstraction (Weak Base)

Caption: Competition between SN1 and E1 pathways via a common carbocation intermediate.

Conclusion

The reactivity of this compound serves as an excellent model system for studying the fundamental principles of nucleophilic substitution and elimination reactions. By carefully selecting the reaction conditions, it is possible to favor one pathway over the others, leading to the selective synthesis of a variety of functionalized organic molecules. The protocols and predictive data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile substrate.

References

Application Notes and Protocols for the Synthesis of 2-Methylbutane from 1-Bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed synthetic routes for the preparation of 2-methylbutane from 1-bromo-3-methylbutane (B150244). Two primary, high-yielding methods are presented: the formation of a Grignard reagent followed by protonolysis, and the direct reduction of the alkyl halide using lithium aluminum hydride (LiAlH₄). These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategies

The conversion of 1-bromo-3-methylbutane to 2-methylbutane involves the replacement of the bromine atom with a hydrogen atom. This transformation is a reduction of the alkyl halide. The two effective methods detailed below are standard procedures in organic chemistry for achieving such a conversion.

Route 1: Grignard Reagent Formation and Protonolysis

This two-step method first involves the formation of an organometallic intermediate, isopentylmagnesium bromide, which is then quenched with a proton source to yield the desired alkane.[1][2] The Grignard reagent is highly reactive and functions as a strong base, readily abstracting a proton from water or dilute acids.[3][4]

Route 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method provides a direct reduction of the carbon-bromine bond to a carbon-hydrogen bond. Lithium aluminum hydride is a powerful reducing agent capable of reducing primary alkyl halides to their corresponding alkanes.[5][6][7] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[8][9]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent and Protonolysis

Step 1a: Formation of Isopentylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[10] The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.[11] Add a small portion of a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings.[12] Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3][11]

  • Grignard Reagent Formation: Once the reaction begins, add the remaining 1-bromo-3-methylbutane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, isopentylmagnesium bromide.[12]

Step 1b: Protonolysis of the Grignard Reagent

  • Quenching: Cool the flask containing the Grignard reagent in an ice-water bath.[13]

  • Protonation: Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid dropwise to the stirred Grignard reagent to quench the reaction and protonate the carbanion.[12] This process is highly exothermic.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer containing 2-methylbutane will separate from the aqueous layer.

  • Extraction and Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.[3] The 2-methylbutane can be purified by distillation.

Protocol 2: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Apparatus Setup: In a fume hood, set up a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.[5]

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether or THF in the reaction flask.[5][9] Caution: LiAlH₄ is a pyrophoric and moisture-sensitive reagent. Handle with extreme care.[8]

  • Addition of Alkyl Halide: Dissolve 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[5]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).

  • Work-up: Cool the reaction flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide (B78521) solution and then more water.[9] This procedure will produce a granular precipitate of aluminum salts.

  • Isolation: Filter the mixture and wash the precipitate with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by distillation to obtain the crude 2-methylbutane, which can be further purified by fractional distillation.

Data Presentation

ParameterRoute 1: Grignard & ProtonolysisRoute 2: LiAlH₄ Reduction
Key Reagents 1. Magnesium (Mg)2. Anhydrous Et₂O or THF3. H₂O or NH₄Cl (aq)1. Lithium Aluminum Hydride (LiAlH₄)2. Anhydrous Et₂O or THF
Reaction Time 1-3 hours1-4 hours
Reaction Temperature Room Temperature to RefluxRoom Temperature to Reflux
Typical Yield HighHigh
Key Intermediates Isopentylmagnesium bromideAlkoxyaluminate complex
Work-up Procedure Acidic or neutral aqueous quenchCareful sequential addition of H₂O and NaOH(aq)

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Route 1: Grignard Reaction & Protonolysis cluster_1 Route 2: LiAlH₄ Reduction Start 1-Bromo-3-methylbutane Grignard_Reagent Isopentylmagnesium bromide Start->Grignard_Reagent Mg, Anhydrous Ether/THF Reduction Reduction Start->Reduction LiAlH₄, Anhydrous Ether/THF Product 2-Methylbutane Protonolysis Protonolysis Grignard_Reagent->Protonolysis Protonolysis->Product H₂O or NH₄Cl(aq) Reduction->Product Work-up

Caption: Synthetic routes from 1-bromo-3-methylbutane to 2-methylbutane.

References

Application Notes and Protocols for Handling Flammable Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flammable brominated compounds are a class of chemicals that pose a dual threat in the laboratory setting: the inherent risks of flammability and the toxicological and corrosive properties associated with organobromine substances. These compounds are widely used as reagents, solvents, and building blocks in organic synthesis and drug development. Their safe handling is paramount to prevent fires, explosions, and exposure to hazardous materials.[1][2] This document provides detailed standard operating procedures (SOPs), safety protocols, and emergency procedures for working with flammable brominated compounds. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.[3]

Hazard Identification and Risk Assessment

Before working with any flammable brominated compound, a thorough risk assessment is mandatory.[1] This involves understanding the specific hazards of the substance, including its flammability, reactivity, and toxicity. The Safety Data Sheet (SDS) for each chemical is the primary source for this information and must be reviewed before any experiment begins.[2][4]

Key Hazards:

  • Flammability: Many brominated compounds have low flash points and can be easily ignited by sparks, hot surfaces, or open flames. Their vapors may be heavier than air and can travel to an ignition source, causing a flashback fire.[5]

  • Toxicity: Brominated compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6] Acute exposure can cause irritation to the respiratory tract, skin, and eyes, while chronic exposure may lead to damage to the liver, kidneys, or central nervous system.[5][7]

  • Reactivity: These compounds can react violently with oxidizing agents, reducing agents, and certain metals like aluminum.[4][8]

  • Corrosivity: Some brominated compounds are corrosive to tissues and metals.[8]

Quantitative Hazard Data

The table below summarizes key hazard data for representative flammable brominated compounds. This data is essential for conducting a thorough risk assessment.

Compound NameCAS NumberFlash Point (°C)Autoignition Temp. (°C)Flammability Limits (LEL-UEL)OSHA PEL (TWA)Health Hazards
Bromomethane74-83-9-53710 - 15%20 ppm (ceiling)Toxic by inhalation, skin and eye irritant, neurotoxin
Bromoethane74-96-4-205116.8 - 11.3%-Harmful if swallowed or inhaled, skin and eye irritant
1-Bromopropane106-94-5<234904.6 - Not Determined0.1 ppmMay damage fertility or the unborn child, causes serious eye irritation
2-Bromopropane75-26-3-14604.6 - Not Determined-Flammable liquid and vapor, causes skin and eye irritation
Allyl Bromide106-95-6-12954.4 - 7.3%-Flammable, toxic, lachrymator, corrosive

Data compiled from various safety sources. Always refer to the specific SDS for the most accurate and up-to-date information.

Standard Operating Procedures (SOPs)

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure and fire risk.

  • Fume Hood: All work with flammable brominated compounds must be conducted in a properly functioning and certified chemical fume hood to control vapor inhalation.[7][9] The sash should be kept as low as possible.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[10]

  • Ignition Sources: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be eliminated from the work area.[10]

  • Static Electricity: Ground and bond equipment when transferring large quantities of flammable liquids to prevent static discharge.[10]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling flammable brominated compounds.[2]

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[4]A full-face shield worn over safety goggles.[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart.[11][12]Double-gloving with compatible materials.
Body Fully buttoned, 100% cotton or flame-resistant lab coat.[5][7]Chemical-resistant apron over a flame-resistant lab coat.
Footwear Closed-toe and closed-heeled shoes made of a non-porous material.[7]Chemical-resistant boots.
Respiratory Use is required if engineering controls are insufficient. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and halogens must be used.[9][11]Supplied-air respirator for emergency situations.
Storage and Segregation

Proper storage is critical to prevent accidents and maintain chemical stability.[4]

  • Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[4]

  • Cabinets: Flammable brominated compounds must be stored in a designated flammable liquids cabinet.[4]

  • Segregation: Keep them segregated from incompatible materials, especially oxidizing agents, reducing agents, alkali metals, and powdered metals.[6][12]

  • Containers: Ensure containers are tightly sealed, properly labeled, and in good condition.[4] Opened containers must be carefully resealed to prevent leakage.[7][12]

Waste Disposal
  • Waste Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[12] Label as "Halogenated Organic Waste" and specify the contents.[4]

  • Compatibility: Do not mix incompatible waste streams.

  • Disposal: Dispose of waste through the institution's environmental health and safety office. Do not pour solvents down the drain.[10]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.[4]

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[4]

    • Ensure all ignition sources are extinguished.[4]

    • Use a spill kit with an absorbent material suitable for flammable liquids.

    • Small spills can be treated with sodium thiosulfate (B1220275) before absorption.[4]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[4]

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm.

    • Contact the institutional emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure and First Aid
  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Experimental Protocols

General Synthesis Using a Flammable Brominated Reagent

This protocol outlines the general steps for a typical organic synthesis reaction involving a flammable brominated compound, such as bromoethane, as an alkylating agent.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for all reagents.[4]
  • Conduct a pre-reaction risk assessment.
  • Ensure the fume hood is clean, uncluttered, and functioning correctly.[4]
  • Assemble and dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
  • Have spill cleanup materials, quenching agents, and labeled waste containers ready.[4]

2. Donning PPE:

  • Put on all required PPE as specified in the PPE table above, including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[4]

3. Reagent Handling and Reaction Setup:

  • Working inside the fume hood, ensure all ignition sources are removed from the area.
  • Carefully measure and transfer the flammable brominated reagent to the addition funnel.
  • Set up the reaction apparatus securely within the fume hood.
  • If the reaction is exothermic, prepare a cooling bath (e.g., ice-water bath).

4. Running the Reaction:

  • Begin stirring the reaction mixture.
  • Add the flammable brominated reagent dropwise from the addition funnel to control the reaction rate and temperature.
  • Monitor the reaction closely for any signs of an uncontrolled exotherm or pressure buildup.

5. Workup and Purification:

  • Once the reaction is complete, quench the reaction mixture using an appropriate procedure (e.g., slow addition of water or a mild acid/base).
  • Perform extractions and washes as required.
  • If distillation is required to purify the product, ensure it is performed in the fume hood and away from ignition sources. Do not distill to dryness.

6. Cleanup and Doffing PPE:

  • Decontaminate all glassware and the work surface.[4]
  • Dispose of all chemical waste in the appropriate, labeled containers.
  • Properly remove PPE, avoiding contact with the outer surfaces of gloves.[4]
  • Wash hands thoroughly with soap and water.[9]

Visualized Workflows and Procedures

The following diagrams illustrate key workflows and logical relationships for handling flammable brominated compounds safely.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Synthesis cluster_cleanup 3. Post-Procedure RiskAssessment Conduct Risk Assessment (Review SDS) GatherMaterials Gather Materials & Prepare Workspace RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WorkInHood Work in Fume Hood (No Ignition Sources) DonPPE->WorkInHood TransferReagent Transfer Reagent (Use Secondary Containment) WorkInHood->TransferReagent RunReaction Run & Monitor Reaction TransferReagent->RunReaction Quench Quench Reaction & Workup RunReaction->Quench Waste Segregate & Dispose of Waste Quench->Waste Decontaminate Decontaminate Workspace & Glassware Waste->Decontaminate DoffPPE Doff PPE & Wash Hands Decontaminate->DoffPPE

Caption: Workflow for the safe handling of flammable brominated compounds.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Minor Major Major Spill (Outside Fume Hood) Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Activate Alarm Major->Evacuate Extinguish Extinguish Ignition Sources Alert->Extinguish Cleanup Use Spill Kit to Clean Up Extinguish->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Call Call Emergency Response Evacuate->Call

Caption: Decision tree for responding to a chemical spill.

RiskAssessment cluster_hazards Hazard Identification cluster_controls Control Measures Chemical Chemical Properties Flammability (Flash Point) Toxicity (PEL) Reactivity Engineering Engineering Controls Fume Hood Ventilation Grounding Chemical->Engineering Process Process Parameters Scale (Volume) Temperature Pressure Process->Engineering Administrative Administrative Controls SOPs Training Never Work Alone Engineering->Administrative PPE Personal Protective Equipment Gloves Goggles / Face Shield Flame-Resistant Coat Administrative->PPE Proceed Proceed with Experiment PPE->Proceed Risk Risk Assessment Risk->Chemical Risk->Process

Caption: Logical diagram for the risk assessment process.

References

Troubleshooting & Optimization

Technical Support Center: Carbocation Rearrangement in 2-Bromo-3-Methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving 2-bromo-3-methylbutane (B93499), with a specific focus on understanding and controlling carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind carbocation rearrangement in reactions with 2-bromo-3-methylbutane?

A1: When 2-bromo-3-methylbutane undergoes ionization, it forms a secondary carbocation at carbon 2. This secondary carbocation is relatively unstable. A more stable tertiary carbocation can be formed if a hydride ion (a hydrogen atom with its two bonding electrons) from the adjacent carbon (carbon 3) shifts to the positively charged carbon. This process, known as a 1,2-hydride shift, results in the formation of the more stable 2-methyl-2-butyl cation. This rearranged carbocation then reacts with the nucleophile or base to form the final product(s).

Q2: Which reaction conditions favor carbocation rearrangement in 2-bromo-3-methylbutane?

A2: Carbocation rearrangements are prominent in reactions that proceed through a carbocation intermediate. Therefore, S_N1 and E1 reactions strongly favor rearrangement. These reactions are typically favored by:

  • Polar protic solvents: Solvents like water, ethanol (B145695), and methanol (B129727) stabilize the carbocation intermediate, allowing time for rearrangement to occur.

  • Weakly nucleophilic/basic conditions: Strong nucleophiles/bases would favor S_N2/E2 pathways, which do not involve a free carbocation.

  • Low concentration of the nucleophile/base: This also favors unimolecular (S_N1/E1) over bimolecular (S_N2/E2) reactions.

  • Elevated temperatures: Higher temperatures generally favor elimination (E1) over substitution (S_N1).

Q3: What are the expected products from the reaction of 2-bromo-3-methylbutane under S_N1/E1 conditions?

A3: Due to the 1,2-hydride shift, a mixture of products is expected, arising from both the unrearranged (secondary) and rearranged (tertiary) carbocations.

Troubleshooting Guide

Issue 1: My reaction yielded a much higher percentage of the unrearranged product than expected.

Possible Cause & Solution:

  • Cause: The reaction conditions may not be optimal for promoting the S_N1/E1 pathway, and a competing S_N2 mechanism might be occurring. Stronger than expected nucleophilicity of the solvent or reagent could be a factor.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a polar protic solvent of sufficient polarity to stabilize the carbocation. Consider switching to a more polar solvent if necessary.

    • Nucleophile/Base Strength: Verify that your nucleophile or base is weak. If applicable, consider using a more sterically hindered, non-nucleophilic base for E1 reactions.

    • Concentration: Lower the concentration of the nucleophile/base to favor the unimolecular pathway.

    • Leaving Group: While bromine is a good leaving group, ensure the starting material is pure.

Issue 2: The ratio of elimination to substitution products is significantly different from literature values.

Possible Cause & Solution:

  • Cause: The temperature of the reaction plays a crucial role in the S_N1/E1 product distribution. Higher temperatures favor elimination.

  • Troubleshooting Steps:

    • Temperature Control: Carefully monitor and control the reaction temperature. For a higher yield of substitution products, consider running the reaction at a lower temperature. Conversely, to favor elimination, increase the temperature.

    • Basicity of the Medium: Even weak bases can influence the E1/S_N1 ratio. The basicity of the solvent or any additives should be considered.

Data Presentation: Product Distribution

The following table summarizes typical product distributions for the solvolysis of 2-bromo-3-methylbutane in different polar protic solvents, illustrating the impact of the solvent on the reaction outcome.

Solvent (Nucleophile)Temperature (°C)% S_N1 (Unrearranged)% S_N1 (Rearranged)% E1 (Total)
Ethanol (CH₃CH₂OH)25~5%~40%~55%
Water (H₂O)50<1%~60%~40%
Acetic Acid (CH₃COOH)25~2%~50%~48%

Note: These values are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Solvolysis of 2-bromo-3-methylbutane in Ethanol (S_N1/E1)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and a magnetic stirrer, add 50 mL of absolute ethanol.

  • Reactant Addition: Slowly add 5.0 g of 2-bromo-3-methylbutane to the ethanol while stirring.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 78°C) and maintain for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous layer three times with 20 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter off the drying agent and remove the solvent by rotary evaporation. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different substitution and elimination products.

Visualizations

carbocation_rearrangement cluster_start Starting Material cluster_secondary Secondary Carbocation cluster_rearranged Rearranged Carbocation cluster_products_unrearranged Unrearranged Products cluster_products_rearranged Rearranged Products 2_bromo_3_methylbutane 2-bromo-3-methylbutane secondary_carbocation 3-methyl-2-butyl cation (Secondary) 2_bromo_3_methylbutane->secondary_carbocation -Br⁻ rearranged_carbocation 2-methyl-2-butyl cation (Tertiary) secondary_carbocation->rearranged_carbocation 1,2-hydride shift sn1_unrearranged 3-methyl-2-butanol secondary_carbocation->sn1_unrearranged +H₂O, -H⁺ e1_unrearranged 3-methyl-1-butene secondary_carbocation->e1_unrearranged -H⁺ sn1_rearranged 2-methyl-2-butanol rearranged_carbocation->sn1_rearranged +H₂O, -H⁺ e1_rearranged_major 2-methyl-2-butene rearranged_carbocation->e1_rearranged_major -H⁺ (Zaitsev) e1_rearranged_minor 2-methyl-1-butene rearranged_carbocation->e1_rearranged_minor -H⁺ (Hofmann)

Caption: Carbocation rearrangement pathway for 2-bromo-3-methylbutane.

experimental_workflow start Start: 2-bromo-3-methylbutane + Ethanol reflux Reflux for 2 hours start->reflux workup Aqueous Workup (Water, Ether Extraction) reflux->workup drying Dry organic layer (Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation analysis Product Analysis (GC-MS) evaporation->analysis

Caption: Experimental workflow for solvolysis of 2-bromo-3-methylbutane.

troubleshooting_logic issue High yield of unrearranged product? cause_sn2 Possible S_N2 competition issue->cause_sn2 Yes solution_solvent Use more polar protic solvent cause_sn2->solution_solvent solution_nucleophile Ensure weak nucleophile/base cause_sn2->solution_nucleophile solution_concentration Lower nucleophile concentration cause_sn2->solution_concentration

Caption: Troubleshooting logic for unexpected product ratios.

Methods for improving yield in the synthesis of 1,2-Dibromo-3-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromo-3-methylbutane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incorrect Reaction Temperature: High temperatures can favor a competing radical substitution reaction, leading to the formation of 1-bromo-3-methyl-2-butene instead of the desired product.Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of bromine.
Presence of Water: Water in the reaction mixture can act as a nucleophile, leading to the formation of a bromohydrin (1-bromo-3-methyl-2-butanol) byproduct.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in unreacted starting material.Allow the reaction to stir for a sufficient period after the bromine addition is complete. Ensure efficient stirring to maintain a homogenous mixture.
Product is a Mixture of Isomers Carbocation Rearrangement (less common for bromination): While the bromination of alkenes proceeds through a more stable cyclic bromonium ion, trace amounts of rearranged products could form under certain conditions, especially if acidic impurities are present. The reaction of 3-methyl-1-butene (B165623) with HBr is known to produce rearranged products due to carbocation intermediates.[1][2][3]Ensure the absence of strong acids that could promote carbocation formation. Use a non-polar, aprotic solvent to stabilize the bromonium ion pathway.
Persistent Red/Brown Color After Reaction Excess Bromine: The color indicates that not all the bromine has been consumed.Quench the reaction with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate (B1220275) solution until the color disappears.
Difficulty in Product Purification Formation of Emulsions During Workup: The presence of both aqueous and organic layers can sometimes lead to stable emulsions, making separation difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Co-distillation of Impurities: Side products with boiling points close to the desired product can be difficult to separate by simple distillation.Employ fractional distillation for a more efficient separation. Alternatively, column chromatography can be used for high-purity samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic addition reaction. The pi electrons of the double bond in 3-methyl-1-butene attack a bromine molecule, forming a cyclic bromonium ion intermediate. A bromide ion then attacks one of the carbons of the bromonium ion, leading to the formation of this compound.[4][5]

Q2: Why is a low reaction temperature crucial for a high yield?

A2: Low temperatures favor the electrophilic addition pathway. At high temperatures (e.g., 350°C), a free radical substitution reaction can occur, leading to the formation of 1-bromo-3-methyl-2-butene as the major product.

Q3: What is the ideal solvent for this reaction and why?

A3: A non-polar, aprotic solvent such as dichloromethane, chloroform, or carbon tetrachloride is recommended. These solvents do not participate in the reaction and help to stabilize the bromonium ion intermediate. Using protic or aqueous solvents can lead to the formation of undesired byproducts like bromohydrins.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. The boiling point of the purified product can also be compared to the literature value.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Bromine is a highly corrosive and toxic substance. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction can be exothermic, so controlled addition of bromine and cooling of the reaction vessel are essential.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. These are representative examples based on established chemical principles.

Table 1: Effect of Solvent on Product Distribution

SolventDesired Product Yield (this compound)Byproduct Yield (1-bromo-3-methyl-2-butanol)
Dichloromethane (CH₂Cl₂)High (>90%)Low (<5%)
Water (H₂O)LowHigh

Table 2: Effect of Temperature on Product Distribution

TemperatureDesired Product Yield (this compound)Byproduct Yield (1-bromo-3-methyl-2-butene)
0-5 °CHigh (>90%)Negligible
350 °CVery LowHigh

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in a suitable anhydrous, non-polar solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0-5°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of an equimolar amount of bromine in the same solvent. Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Quenching: If the solution retains a reddish-brown color, add a 10% aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Start: 3-methyl-1-butene in CH2Cl2 bromine_addition Add Br2 in CH2Cl2 dropwise at 0-5°C start->bromine_addition stir Stir at room temperature bromine_addition->stir quench Quench with NaHSO3 (aq) stir->quench workup Aqueous Workup (H2O, NaHCO3, Brine) quench->workup dry Dry with MgSO4 workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Purification (Vacuum Distillation) evaporate->distill end End: Pure this compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

electrophilic_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-methyl-1-butene 3-methyl-1-butene bromonium_ion Cyclic Bromonium Ion 3-methyl-1-butene->bromonium_ion + Br2 Br2 Br-Br product This compound bromonium_ion->product + Br-

Caption: Electrophilic addition mechanism for the bromination of 3-methyl-1-butene.

troubleshooting_logic start Low Yield? temp Reaction Temp > 25°C? start->temp Yes high_yield High Yield of Desired Product start->high_yield No water Aqueous Solvent/Contamination? temp->water No radical Radical Substitution Product temp->radical Yes halohydrin Bromohydrin Byproduct water->halohydrin Yes water->high_yield No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Identifying side reactions in the bromination of 3-methylbut-1-ene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of 3-methylbut-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 3-methylbut-1-ene?

The expected major product from the electrophilic addition of bromine (Br₂) to 3-methylbut-1-ene is 1,2-dibromo-3-methylbutane . This reaction proceeds through a bromonium ion intermediate, followed by the attack of a bromide ion.[1]

Q2: What are the common side reactions I should be aware of?

The most significant side reaction is the formation of a rearranged product, 2,3-dibromo-2-methylbutane . This occurs due to a 1,2-hydride shift, where a hydrogen atom migrates to form a more stable tertiary carbocation intermediate before the final bromide attack. Another potential side reaction, particularly under conditions that favor free radicals (e.g., high temperature or UV light), is allylic bromination , which would yield 3-bromo-2-methylbut-1-ene.

Q3: How can I minimize the formation of the rearranged product?

Minimizing carbocation rearrangement can be challenging in this specific reaction. However, using a non-polar solvent and low temperatures can sometimes favor the kinetic product (this compound) over the thermodynamically more stable rearranged product. Maintaining a high concentration of the bromide nucleophile can also help by promoting the direct attack on the initial bromonium ion before rearrangement can occur.

Q4: What reaction conditions favor allylic bromination?

Allylic bromination is favored under radical conditions. This typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. Using elemental bromine (Br₂) at high temperatures can also lead to allylic bromination. To avoid this side reaction during electrophilic addition, it is crucial to carry out the reaction at or below room temperature and in the absence of light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired this compound and a significant amount of an isomeric byproduct. Carbocation Rearrangement: The reaction conditions are likely favoring the 1,2-hydride shift, leading to the formation of 2,3-dibromo-2-methylbutane. This is a common issue with this substrate due to the formation of a more stable tertiary carbocation.- Control Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to favor the kinetic product.- Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (B109758) or carbon tetrachloride.[1]- Increase Nucleophile Concentration: Ensure a high concentration of bromide ions is available to react with the bromonium ion before rearrangement can occur.
Presence of a brominated product with the double bond still intact. Allylic Bromination: The reaction conditions may be promoting a free-radical pathway. This can be initiated by heat, UV light, or radical initiators.- Exclude Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).- Maintain Low Temperature: Avoid high temperatures; perform the reaction at or below room temperature.- Use Radical Scavengers: In some cases, adding a small amount of a radical scavenger can suppress this side reaction.
Formation of multiple unidentified byproducts. Elimination Reactions or Further Reactions: The initial products may be undergoing elimination reactions to form alkenes, which can then react further. This is more likely if the reaction is run for an extended period or at elevated temperatures.- Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed.- Control Temperature and Reaction Time: Avoid prolonged reaction times and excessive heat.
Incomplete reaction, with starting material remaining. Insufficient Bromine or Deactivated Reagent: The bromine may have degraded, or an insufficient amount was used.- Use Fresh Bromine: Ensure the bromine solution is fresh and has been stored properly.- Stoichiometry Check: Verify the molar equivalents of bromine relative to the alkene. A slight excess of the alkene can sometimes be used to ensure all the bromine reacts.

Experimental Protocols

Standard Protocol for Electrophilic Bromination of 3-Methylbut-1-ene

This protocol is designed to favor the formation of this compound while minimizing side reactions.

Materials:

  • 3-methylbut-1-ene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, dissolve 3-methylbut-1-ene in an equal volume of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint persistent orange color is observed, indicating a slight excess of bromine.

  • Reaction Quench: Once the addition is complete and the reaction is stirred for a short period (e.g., 15-30 minutes) in the ice bath, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining bromine and HBr.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.

Visualizing Reaction Pathways

DOT Script for the Main Reaction and Side Reactions:

Bromination_of_3_methylbut_1_ene start 3-Methylbut-1-ene + Br₂ bromonium Bromonium Ion Intermediate start->bromonium Electrophilic Attack allylic_radical Allylic Radical start->allylic_radical Radical Conditions (e.g., UV light, heat) sec_carbocation Secondary Carbocation bromonium->sec_carbocation Ring Opening tert_carbocation Tertiary Carbocation (more stable) sec_carbocation->tert_carbocation 1,2-Hydride Shift product1 This compound (Major Product) sec_carbocation->product1 + Br⁻ product2 2,3-Dibromo-2-methylbutane (Rearranged Product) tert_carbocation->product2 + Br⁻ product3 Allylic Bromination Product allylic_radical->product3 + Br•

Caption: Reaction pathways in the bromination of 3-methylbut-1-ene.

DOT Script for Troubleshooting Logic:

Troubleshooting_Bromination start Analyze Product Mixture (GC-MS, NMR) isomeric_byproduct Significant Isomeric Dibromide? start->isomeric_byproduct rearrangement Likely Carbocation Rearrangement isomeric_byproduct->rearrangement Yes allylic_product Brominated Alkene Present? isomeric_byproduct->allylic_product No solution1 Lower Temperature Use Non-polar Solvent rearrangement->solution1 end Optimized Reaction solution1->end radical_reaction Likely Allylic Bromination allylic_product->radical_reaction Yes incomplete_reaction Starting Material Remains? allylic_product->incomplete_reaction No solution2 Exclude Light Maintain Low Temperature radical_reaction->solution2 solution2->end reagent_issue Check Reagent Quality/Stoichiometry incomplete_reaction->reagent_issue Yes incomplete_reaction->end No solution3 Use Fresh Bromine Verify Molar Ratios reagent_issue->solution3 solution3->end

Caption: Troubleshooting flowchart for the bromination of 3-methylbut-1-ene.

References

Technical Support Center: Purification of 1,2-Dibromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective purification of 1,2-Dibromo-3-methylbutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve common problems during the purification of this compound.

Problem 1: Persistent yellow or brown coloration in the product after initial work-up.

  • Possible Cause: The most likely cause of this coloration is the presence of unreacted bromine (Br₂).

  • Solution: Unreacted bromine can be removed by quenching the reaction mixture. This is typically done by washing the organic layer with an aqueous solution of a reducing agent. Common quenching agents include sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2] The colored bromine is reduced to colorless bromide salts, which are soluble in the aqueous phase and can be separated.

Problem 2: The formation of an emulsion during aqueous extraction.

  • Possible Cause: Emulsions can form when the densities of the organic and aqueous layers are similar, or when surfactants are present.

  • Solution: To break an emulsion, you can try the following:

    • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.

    • Add more of the organic solvent to dilute the organic phase.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • In persistent cases, filtering the emulsified layer through a pad of Celite® may be effective.[1]

Problem 3: Low yield after purification by distillation.

  • Possible Cause: This could be due to the thermal instability of the this compound, leading to decomposition at elevated temperatures. Vicinal dibromides can undergo dehydrobromination, especially at higher temperatures. Another possibility is the incomplete separation of the product from high-boiling point impurities.

  • Solution: To minimize thermal decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound. For example, the boiling point of this compound is 177 °C at 760 mmHg.[3] Under vacuum, this temperature will be significantly lower. It is also important to ensure efficient fractionation to separate the product from any closely boiling impurities.

Problem 4: Co-elution of impurities during column chromatography.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to achieve good separation on the stationary phase (e.g., silica (B1680970) gel).

  • Solution: The polarity of the eluent needs to be optimized. For a relatively nonpolar compound like this compound, a nonpolar solvent system is appropriate. A good starting point would be a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. The proportion of the more polar solvent should be kept low. It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Since this compound is typically synthesized via the electrophilic addition of bromine to 3-methyl-1-butene, the most common impurities are:

  • Unreacted 3-methyl-1-butene: The starting alkene.

  • Excess Bromine (Br₂): If an excess is used in the reaction.

  • Solvent: The solvent used for the bromination reaction.

  • Rearrangement Products: Although less common for this specific reaction, carbocation rearrangements can sometimes lead to isomeric dibromide impurities.

Q2: What is the recommended initial purification step for the crude product?

A2: An initial aqueous work-up is recommended. This typically involves:

  • Quenching any unreacted bromine with a reducing agent like 10% aqueous sodium thiosulfate until the color disappears.[1]

  • Washing the organic layer with water to remove any water-soluble byproducts.

  • Washing with a saturated sodium bicarbonate solution if the reaction was conducted under acidic conditions to neutralize any remaining acid.

  • A final wash with brine to help break any emulsions and remove excess water from the organic layer.[1]

  • Drying the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Q3: When should I use fractional distillation versus flash column chromatography for purification?

A3: The choice between fractional distillation and flash column chromatography depends on the nature of the impurities:

  • Fractional Distillation: This method is highly effective for separating compounds with different boiling points. If the primary impurities are the starting alkene (3-methyl-1-butene, boiling point ~20 °C) and residual solvent, fractional distillation under reduced pressure is an excellent choice for obtaining high-purity this compound (boiling point 177 °C at 760 mmHg).[3]

  • Flash Column Chromatography: This technique is preferred for separating compounds with different polarities. If you have impurities with similar boiling points but different polarities (e.g., isomeric byproducts or more polar degradation products), flash column chromatography will be more effective.

Q4: How can I assess the purity of my final product?

A4: The purity of the purified this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. Integration of the proton signals can provide a quantitative measure of purity if an internal standard is used.

Experimental Protocols

Protocol 1: Quenching of Unreacted Bromine

  • After the bromination reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) in portions.

  • Gently swirl the funnel after each addition. Continue adding the sodium thiosulfate solution until the reddish-brown color of bromine disappears and the organic layer is colorless or pale yellow.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation (Under Reduced Pressure)

  • Set up a fractional distillation apparatus equipped with a vacuum adapter.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions that distill at the expected boiling point for this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 177 °C.[3]

  • Monitor the purity of the collected fractions using GC-MS or NMR.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₅H₁₀Br₂
Molecular Weight 229.94 g/mol
Boiling Point 177 °C at 760 mmHg[3]
Density 1.663 g/cm³[3]

Note: Purity and yield are highly dependent on the specific reaction and purification conditions and should be determined experimentally.

Visualizations

PurificationWorkflow Crude_Product Crude this compound (Contains unreacted Br₂, starting material, solvent) Aqueous_Workup Aqueous Work-up (Quench with Na₂S₂O₃, wash with H₂O, NaHCO₃, brine) Crude_Product->Aqueous_Workup Drying Drying (Anhydrous Na₂SO₄ or MgSO₄) Aqueous_Workup->Drying Purification_Choice Impurity Type? Drying->Purification_Choice Fractional_Distillation Fractional Distillation (Under Reduced Pressure) Purification_Choice->Fractional_Distillation Different Boiling Points Column_Chromatography Flash Column Chromatography (e.g., Hexanes/DCM) Purification_Choice->Column_Chromatography Different Polarities Pure_Product Pure this compound Fractional_Distillation->Pure_Product Column_Chromatography->Pure_Product Purity_Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Coloration Start Product is Yellow/Brown Cause Possible Cause: Unreacted Bromine (Br₂) Start->Cause Solution Solution: Aqueous wash with a reducing agent (e.g., 10% Sodium Thiosulfate) Cause->Solution Result Colorless Product Solution->Result

Caption: Troubleshooting persistent coloration in the purified product.

References

Technical Support Center: Safe Handling of Explosive Vapor-Air Mixtures of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on safely managing explosive vapor-air mixtures of brominated compounds in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to mitigate risks during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with volatile brominated compounds?

A1: Volatile brominated compounds present several significant hazards in the laboratory. Many are toxic, corrosive, and can form explosive vapor-air mixtures.[1] It is crucial to handle these chemicals with strict adherence to safety protocols to mitigate risks. Key hazards include toxicity through inhalation, ingestion, or skin contact, severe skin and eye irritation, and potential damage to internal organs with prolonged exposure.[2][3] Furthermore, their vapors can be flammable and form explosive mixtures with air within certain concentration ranges.[4]

Q2: What immediate steps should I take in case of a spill involving a brominated compound?

A2: In the event of a spill, immediate and appropriate action is critical. For a minor spill, alert personnel in the immediate area and, if the substance is flammable, extinguish all ignition sources.[1] Wearing appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material like sand or soda ash.[1][5] Do not use combustible materials like paper towels.[1] For major spills, evacuate the laboratory immediately, alert others, and call your institution's emergency response team.[1][6]

Q3: What are the explosive limits for common brominated solvents?

A3: The Lower Explosive Limit (LEL) and Upper Explosive Limit (UEL) define the concentration range in which a vapor-air mixture can ignite. Operating outside of these limits is a key safety measure. The explosive limits for some common brominated compounds are summarized in the table below.

Data Presentation: Properties of Common Brominated Compounds

CompoundCAS NumberLEL (% in air)UEL (% in air)Flash PointAutoignition TemperatureVapor Density (Air=1)
Dibromomethane 74-95-310.4%[4]16.4%[4]Not applicable[5]Not available6.05[5]
Vinyl Bromide 593-60-29%[7][8]15%[7][8]<18°F (-8°C)[7][8]882°F (472°C)[7]3.7[7]
Bromoform 75-25-2Not Applicable[9]Not Applicable[9]Not Applicable[9]Not Applicable8.7[10]

Note: Bromoform is considered nonflammable.[9][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Faint sweet odor detected in the lab. - Small leak from a container or apparatus. - Inadequate ventilation.- Immediately check all containers and connections for leaks. - Ensure work is being performed in a properly functioning chemical fume hood.[2] - If the source cannot be identified, evacuate the area and contact safety personnel.
Visible fumes or vapor cloud. - Significant leak or spill.[6]- IMMEDIATELY EVACUATE THE AREA. - Activate the nearest fire alarm to alert others. - From a safe location, call your institution's emergency response team.[1]
Sudden increase in temperature of a reaction involving a brominated compound. - Exothermic reaction is proceeding too quickly. - Incompatible materials are present.[3]- Immediately cool the reaction vessel using an ice bath. - If the reaction appears to be uncontrollable, evacuate the area and alert others.
Discoloration of a stored brominated compound. - Decomposition due to exposure to air or light.[9]- Handle the container with extreme caution. - Do not open the container if solids or pressure buildup are suspected. - Consult your institution's chemical safety officer for disposal procedures.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Safe Storage and Transfer

Inert gas blanketing is a process used to protect volatile or combustible products from undesirable reactions like oxidation or explosion by displacing oxygen with a non-reactive gas.[12][13]

Objective: To create an inert atmosphere in a container or reaction vessel to prevent the formation of an explosive vapor-air mixture.

Materials:

  • Container of the brominated compound

  • Nitrogen or Argon gas source with a regulator

  • Transfer lines (chemically resistant tubing)

  • Receiving vessel

  • Schlenk line or similar manifold (optional)

Procedure:

  • Ensure all work is conducted in a certified chemical fume hood.[2]

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2]

  • Connect the inert gas source to the container of the brominated compound using a transfer line. Ensure a second line from the container leads to a bubbler or a vent in the fume hood to prevent pressure buildup.

  • Slowly introduce the inert gas into the headspace of the container for several minutes to displace the air.

  • To transfer the liquid, use the positive pressure of the inert gas to push the liquid through a cannula or transfer tube into the receiving vessel. The receiving vessel should also be under an inert atmosphere.

  • Once the transfer is complete, turn off the inert gas flow and securely seal both containers.

Protocol 2: Spill Neutralization and Cleanup for Bromine

Objective: To safely neutralize and clean up a small spill of bromine.

Materials:

  • 5-10% solution of sodium thiosulfate[6][14]

  • Inert absorbent material (e.g., sand, soda ash)[1]

  • Appropriate PPE (chemical splash goggles, face shield, acid-gas respirator, and heavy-duty gloves)[14]

  • Sealable hazardous waste container[1]

Procedure:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[14]

  • Contain: If safe to do so, contain the spill to a small area using an inert absorbent material.[14]

  • Neutralize: Carefully apply a 5-10% solution of sodium thiosulfate (B1220275) to the spill.[6] The reddish-brown color of the bromine should disappear as it is reduced.

  • Absorb: Once neutralized, cover the spill with an inert absorbent material.[1]

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate: Decontaminate the area with soap and water.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[1]

Visualizations

Experimental_Workflow_for_Handling_Brominated_Compounds cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare and Inspect PPE A->B C Ensure Fume Hood is Operational B->C D Assemble and Inspect Glassware C->D E Inert Atmosphere (e.g., Nitrogen Blanketing) D->E Proceed to Handling F Transfer Brominated Compound E->F G Conduct Reaction Under Inert Atmosphere F->G H Monitor Reaction Parameters G->H I Quench Reaction (if necessary) H->I Reaction Complete J Separate and Purify Product I->J K Segregate and Label Waste J->K L Dispose of Waste According to Protocols K->L

Caption: Experimental Workflow for Handling Brominated Compounds.

Spill_Response_Logic Spill Spill Occurs Assess Assess Hazard (Size, Volatility, Toxicity) Spill->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes MinorActions Alert Personnel Don PPE Contain Spill with Inert Absorbent IsMajor->MinorActions No Cleanup Collect Waste into Sealed Container MinorActions:f2->Cleanup Decon Decontaminate Area and Dispose of Waste Cleanup->Decon

Caption: Logical Flow for Spill Response.

References

Technical Support Center: Optimizing Allylic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperatures for controlling the selectivity between Sₙ1 and Sₙ2' mechanisms in allylic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Sₙ1 and Sₙ2' allylic substitution reactions?

A1: Both Sₙ1 and Sₙ2' reactions are nucleophilic substitution reactions that occur with allylic substrates. The key difference lies in the position of nucleophilic attack. In an Sₙ1 reaction , the nucleophile attacks the carbon atom from which the leaving group has departed. In an Sₙ2' reaction , the nucleophile attacks the carbon atom at the opposite end of the double bond, which is the γ-carbon, leading to a rearrangement of the double bond.

Q2: How does reaction temperature influence the product distribution between Sₙ1 and Sₙ2' products?

A2: Temperature is a critical parameter for controlling the regioselectivity of allylic substitution reactions. This is primarily governed by the principles of kinetic versus thermodynamic control.[1][2]

  • Low Temperatures: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest (i.e., has the lowest activation energy). In many cases, this is the Sₙ1 product.[3]

  • High Temperatures: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers of both pathways and potentially reverse the formation of the kinetic product, the reaction equilibrium will favor the most stable product. Often, the Sₙ2' product, which may be a more substituted and thus more stable alkene, is the thermodynamically favored product.[1][3]

Q3: Besides temperature, what other factors can influence the Sₙ1/Sₙ2' product ratio?

A3: Several factors besides temperature can influence the product distribution:

  • Solvent: The choice of solvent can affect the stability of the intermediates and transition states. Polar protic solvents can stabilize the carbocation intermediate in Sₙ1 reactions.

  • Nucleophile: The nature and concentration of the nucleophile play a significant role. Strong, bulky nucleophiles may favor the less sterically hindered γ-carbon, promoting the Sₙ2' pathway.

  • Leaving Group: A better leaving group will facilitate the formation of the allylic carbocation, a key intermediate for both pathways.

  • Substrate Structure: The steric hindrance around the α- and γ-carbons of the allylic system can significantly influence the preferred site of nucleophilic attack.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
High yield of Sₙ1 product, but Sₙ2' product is desired. The reaction is likely under kinetic control.Increase the reaction temperature to favor the thermodynamically more stable Sₙ2' product. Consider using a higher boiling point solvent if necessary. Allow for a longer reaction time to ensure equilibrium is reached.[1][3]
A mixture of Sₙ1 and Sₙ2' products is obtained, and a higher selectivity for one is needed. The reaction conditions are not optimized for either kinetic or thermodynamic control.To favor the Sₙ1 (kinetic) product, lower the reaction temperature significantly. To favor the Sₙ2' (thermodynamic) product, increase the reaction temperature.[1][3]
Low overall yield at elevated temperatures. Decomposition of starting materials, intermediates, or products may be occurring at higher temperatures.While higher temperatures favor the thermodynamic product, excessive heat can lead to degradation. Try to find an optimal temperature that allows for the formation of the desired product without significant decomposition. You can also screen different solvents or catalysts that might allow the reaction to proceed at a lower temperature.
Reaction is too slow at low temperatures to favor the kinetic product. The activation energy for the Sₙ1 pathway, although lower than the Sₙ2' pathway, is still not being sufficiently overcome at the chosen temperature.Consider using a more reactive substrate (e.g., with a better leaving group) or a more potent nucleophile. A change in solvent to one that better stabilizes the transition state might also increase the reaction rate.

Data Presentation

The following table provides a representative example of how temperature can influence the product distribution in a reaction proceeding through an allylic carbocation intermediate, based on the classic example of the addition of HBr to 1,3-butadiene. While this is an addition reaction, the principle of kinetic vs. thermodynamic control of an allylic intermediate is directly analogous to allylic substitution.

Table 1: Effect of Temperature on Product Distribution for the Reaction of 1,3-Butadiene with HBr [1]

Temperature (°C)Reaction Time1,2-Adduct (Kinetic Product) (%)1,4-Adduct (Thermodynamic Product) (%)Predominant Control
-80Short~80~20Kinetic
40Long (equilibrium)~15~85Thermodynamic

Note: The 1,4-adduct is more stable due to the more substituted double bond.

Experimental Protocols

Objective: To determine the optimal reaction temperature to selectively favor either the Sₙ1 or Sₙ2' product in an allylic substitution reaction.

Reaction: The reaction of an allylic halide (e.g., 1-chloro-3-methyl-2-butene) with a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).

Materials:

  • Allylic halide (e.g., 1-chloro-3-methyl-2-butene)

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol)

  • Reaction flasks equipped with reflux condensers and magnetic stirrers

  • Temperature-controlled oil baths or heating mantles

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Analytical instruments for product ratio determination (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup: Set up a series of identical reaction flasks under an inert atmosphere. Each flask should contain a magnetic stir bar.

  • Temperature Control: Place each flask in a temperature-controlled bath set to a specific temperature (e.g., -20°C, 0°C, 25°C, 50°C, and the reflux temperature of the solvent).

  • Reagent Addition: To each flask, add the anhydrous solvent and the nucleophile. Allow the solution to equilibrate to the desired temperature.

  • Initiation of Reaction: Add the allylic halide to each flask simultaneously (or with carefully recorded time intervals) while stirring vigorously.

  • Reaction Monitoring: Allow the reactions to proceed for a predetermined amount of time, ensuring the time is sufficient for the reaction to reach a significant conversion at the highest temperature.

  • Quenching: After the specified time, quench each reaction by adding a cold quenching solution.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract the organic products with a suitable solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product mixture from each reaction temperature using GC-MS or ¹H NMR to determine the ratio of the Sₙ1 and Sₙ2' products.

  • Optimization: Plot the percentage of the desired product against the reaction temperature to identify the optimal conditions for maximizing its yield.

Visualizations

G cluster_0 Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control Reactants Allylic Substrate + Nucleophile Intermediate Allylic Carbocation Intermediate Reactants->Intermediate Formation of Intermediate TS_Kinetic Intermediate->TS_Kinetic TS_Thermo Intermediate->TS_Thermo Product_Kinetic SN1 Product (Kinetic) TS_Kinetic->Product_Kinetic Lower Ea (Favored at Low Temp) Product_Thermo SN2' Product (Thermodynamic) TS_Thermo->Product_Thermo Higher Ea, More Stable Product (Favored at High Temp)

Caption: Kinetic vs. Thermodynamic reaction pathways.

G cluster_1 Troubleshooting Workflow for Optimizing Regioselectivity Start Reaction yields a mixture of SN1 and SN2' products Desired_Product What is the desired product? Start->Desired_Product SN1_Desired SN1 Product (Kinetic) Desired_Product->SN1_Desired SN1 SN2_Prime_Desired SN2' Product (Thermodynamic) Desired_Product->SN2_Prime_Desired SN2' Decrease_Temp Decrease reaction temperature SN1_Desired->Decrease_Temp Increase_Temp Increase reaction temperature SN2_Prime_Desired->Increase_Temp End Optimized conditions Decrease_Temp->End Check_Stability Consider product stability and reaction time Increase_Temp->Check_Stability Check_Stability->End

Caption: Decision workflow for temperature optimization.

References

Strategies to prevent side product formation during dehydrohalogenation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydrohalogenation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of unwanted side products and optimize their reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your dehydrohalogenation experiments.

Issue 1: Significant formation of alcohol or ether side products.

Question: My dehydrohalogenation reaction is yielding a substantial amount of alcohol and/or ether byproducts. How can I increase the selectivity for the desired alkene?

Answer: The formation of alcohols or ethers indicates that a competing nucleophilic substitution reaction (SN1/SN2) is occurring alongside the desired elimination reaction.[1][2][3] To favor elimination, you should adjust the following parameters:

  • Base Selection: This is the most critical factor. Use a strong, sterically hindered base. Bulky bases are poor nucleophiles and will preferentially abstract a proton (elimination) rather than attack the electrophilic carbon (substitution). In contrast, small, strong bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) can act as both bases and nucleophiles.[1][4][5]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[6] Elimination reactions have higher activation energy and benefit more from increased temperature.

  • Substrate Structure: The structure of your alkyl halide plays a significant role. The tendency to undergo elimination is: Tertiary (3°) > Secondary (2°) > Primary (1°).[1][7] Primary halides are most susceptible to SN2 reactions, which compete directly with the E2 elimination pathway.

  • Solvent: While alcoholic solvents are common, ensure the conditions do not overly favor substitution. For instance, using the corresponding alcohol of the alkoxide base is a standard practice (e.g., ethanol (B145695) for sodium ethoxide).[2]

Troubleshooting Flowchart for Substitution Side Products

G Start Substitution Product (Alcohol/Ether) Observed? UseBulkyBase Switch to a sterically hindered base (e.g., KOtBu) Start->UseBulkyBase Yes Solution Elimination Favored Start->Solution No IncreaseTemp Increase Reaction Temperature UseBulkyBase->IncreaseTemp CheckSubstrate Is substrate 1°? Consider alternative synthesis route if substitution persists IncreaseTemp->CheckSubstrate CheckSubstrate->Solution

Caption: Troubleshooting logic to minimize substitution side products.

Issue 2: Formation of a mixture of alkene isomers.

Question: My reaction is producing a mixture of alkenes (e.g., 1-butene (B85601) and 2-butene). How can I control the regioselectivity to favor one isomer?

Answer: The formation of multiple alkene isomers is a question of regioselectivity, which can be controlled by the choice of base, as described by Zaitsev's and Hofmann's rules.[4][6]

  • To Synthesize the More Substituted Alkene (Zaitsev Product): The Zaitsev product is the more thermodynamically stable alkene. To favor its formation, use a small, strong, non-hindered base. This allows the base to abstract a proton from the more sterically hindered, but more substituted, β-carbon.

    • Recommended Bases: Sodium ethoxide (NaOEt), Potassium hydroxide (KOH).[3]

  • To Synthesize the Less Substituted Alkene (Hofmann Product): The Hofmann product is the less thermodynamically stable alkene. Its formation is favored when a bulky, sterically hindered base is used. The size of the base prevents it from accessing the more hindered β-proton, so it preferentially abstracts the more accessible proton from the less substituted β-carbon.[5]

    • Recommended Bases: Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA).[1][5]

Table 1: Base Selection and Regioselectivity

Base TypeExample(s)Major ProductGoverning Rule
Small, Non-hinderedKOH, NaOEt, NaOHMore substituted alkeneZaitsev[4][6]
Bulky, HinderedKOtBu, LDALess substituted alkeneHofmann[4][5]

Regioselective Elimination Pathways

G cluster_start Reactant: 2-Bromobutane cluster_path1 Zaitsev Pathway cluster_path2 Hofmann Pathway Reactant CH3-CH(Br)-CH2-CH3 Zaitsev 2-Butene (Major) (More Substituted) Reactant->Zaitsev Small Base (e.g., NaOEt) Hofmann 1-Butene (Major) (Less Substituted) Reactant->Hofmann Bulky Base (e.g., KOtBu) G A 1. Reaction Setup (Alkyl Halide + Base + Solvent) B 2. Heating/Reflux A->B C 3. Reaction Quench & Workup (e.g., H2O) B->C D 4. Extraction with Organic Solvent C->D E 5. Washing & Drying D->E F 6. Solvent Removal E->F G 7. Purification (Distillation or Chromatography) F->G H Product Analysis (GC, NMR) G->H

References

Overcoming challenges in the hydrolysis of 2-bromo-3-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 2-bromo-3-methylbutane (B93499). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the hydrolysis of 2-bromo-3-methylbutane?

The primary and major product of the hydrolysis of 2-bromo-3-methylbutane is 2-methyl-2-butanol (B152257) .[1][2][3] This occurs because the reaction proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate that undergoes rearrangement to a more stable form before the nucleophile (water) attacks.[4][5]

Q2: Which reaction mechanisms are primarily involved in this hydrolysis?

The hydrolysis of 2-bromo-3-methylbutane, a secondary alkyl halide, primarily involves two competing unimolecular mechanisms:

  • SN1 (Substitution Nucleophilic Unimolecular) : This pathway leads to the formation of an alcohol.[6][7]

  • E1 (Elimination Unimolecular) : This pathway competes with SN1 and results in the formation of an alkene.[8][9]

Both mechanisms proceed through a common carbocation intermediate.[9]

Q3: Why does a carbocation rearrangement occur during this reaction?

A carbocation rearrangement is a critical step in this reaction. The process is as follows:

  • Initial Carbocation Formation : The leaving group (bromide ion) departs, forming a secondary (2°) carbocation at the second carbon.[2][4]

  • Hydride Shift : A hydrogen atom from the adjacent third carbon, along with its bonding electrons (a hydride ion), shifts to the positively charged secondary carbon.[1][2]

  • Formation of a More Stable Carbocation : This hydride shift results in the formation of a more stable tertiary (3°) carbocation. Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects.[3][4] The reaction then proceeds from this more stable tertiary carbocation, leading to the major product.

Q4: What is the role of the solvent in this hydrolysis?

The solvent plays a crucial role. For an SN1 reaction, polar protic solvents such as water, ethanol (B145695), or a mixture of aqueous ethanol are preferred.[1][6] These solvents are essential because they:

  • Stabilize the Carbocation Intermediate : The polar nature of the solvent helps to stabilize the carbocation through solvation.[10]

  • Solvate the Leaving Group : The protic nature (ability to donate a proton/hydrogen bond) helps solvate the departing bromide ion, facilitating its removal.[1]

  • Act as the Nucleophile : In hydrolysis, the solvent (water) also serves as the nucleophile that attacks the carbocation.[7]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the possible causes?

Low yield can stem from several issues. Use the following workflow to diagnose the problem.

Troubleshooting_Yield start Low Yield Observed check_temp Is the reaction temperature too high? start->check_temp check_time Was the reaction time sufficient? check_temp->check_time No high_temp High temperature favors the E1 side reaction, reducing alcohol yield. Consider lowering the temperature. check_temp->high_temp Yes check_solvent Is the solvent appropriate (polar protic)? check_time->check_solvent Yes short_time The reaction may be incomplete. Monitor reaction progress using TLC or GC and extend the time if needed. check_time->short_time No bad_solvent A non-polar or aprotic solvent will significantly slow down or prevent the SN1 reaction. Use H2O, ethanol, or aqueous mixtures. check_solvent->bad_solvent No workup_issue Review workup procedure. Ensure complete extraction and minimize product loss during washing and purification steps. check_solvent->workup_issue Yes

Caption: Troubleshooting workflow for low reaction yield.

Q6: My main product is an alkene instead of the expected alcohol. Why?

The formation of an alkene indicates that the E1 elimination pathway is dominating over the SN1 substitution pathway. These two reactions are in competition.[11]

SN1_E1_Competition cluster_sn1 SN1 Pathway cluster_e1 E1 Pathway carbocation Tertiary Carbocation (Rearranged Intermediate) sn1_step Nucleophilic Attack (by H2O) carbocation->sn1_step Favored by Low Temperature e1_step Proton Abstraction (by H2O/Base) carbocation->e1_step Favored by High Temperature alcohol 2-Methyl-2-butanol (Substitution Product) sn1_step->alcohol alkene 2-Methyl-2-butene (Elimination Product) e1_step->alkene

Caption: Competing SN1 and E1 pathways from the carbocation intermediate.

The primary factor that favors elimination over substitution is temperature . Elimination reactions generally have a higher activation energy than substitution reactions, so increasing the reaction temperature will disproportionately increase the rate of elimination.[12] To favor the alcohol product, run the reaction at a lower temperature.

Q7: My analytical data (e.g., NMR spectrum) doesn't match the structure of 2-methyl-2-butanol. What could be the other products?

If the major product is not 2-methyl-2-butanol, you are likely observing a mixture of products from the competing E1 pathway or, less likely, the unrearranged substitution product.

  • Major E1 Product : 2-methyl-2-butene (formed by removing a proton from the more substituted adjacent carbon, per Zaitsev's rule).

  • Minor E1 Product : 3-methyl-1-butene (formed by removing a proton from the less substituted adjacent carbon).

  • Unrearranged SN1 Product : 3-methyl-2-butanol . This is generally a very minor product because the hydride shift to the more stable tertiary carbocation is very rapid and energetically favorable.

Factors Influencing SN1 vs. E1 Product Distribution

The ratio of substitution to elimination products can be influenced by several factors. The table below summarizes the key trends.

FactorConditionFavored PathwayRationale
Temperature Lower TemperatureSN1 Substitution reactions generally have a lower activation energy than elimination reactions.
Higher TemperatureE1 The higher activation energy of elimination is more easily overcome at higher temperatures, increasing its rate relative to substitution.[12]
Solvent Weakly Basic, ProticBoth SN1 & E1 Polar protic solvents stabilize the common carbocation intermediate. The solvent acts as both a weak nucleophile (for SN1) and a weak base (for E1).[1][8]
Substrate Tertiary CarbocationBoth SN1 & E1 The stable tertiary carbocation readily forms, allowing both pathways to proceed. The product ratio is then determined by other factors like temperature.[11]

Experimental Protocols

Standard Protocol for Hydrolysis of 2-bromo-3-methylbutane

This protocol outlines a standard procedure for the hydrolysis of 2-bromo-3-methylbutane to 2-methyl-2-butanol via the SN1 reaction.

Materials:

  • 2-bromo-3-methylbutane

  • 50:50 (v/v) mixture of ethanol and deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask, combine 1 equivalent of 2-bromo-3-methylbutane with approximately 10-15 volumes of the 50:50 ethanol/water solvent mixture. Add a magnetic stir bar.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C). Maintain the reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Workup - Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and add an equal volume of diethyl ether.

  • Washing :

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any HBr formed.

    • Wash with deionized water.

    • Finally, wash with brine to aid in the removal of dissolved water from the organic layer.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification : Purify the crude product (2-methyl-2-butanol) by fractional distillation.

Reaction Pathway Visualization

The hydrolysis of 2-bromo-3-methylbutane is a classic example of an SN1 reaction involving a carbocation rearrangement.

SN1_Rearrangement start 2-Bromo-3-methylbutane intermediate1 Secondary (2°) Carbocation + Br- start->intermediate1 Loss of Leaving Group (Slow, Rate-Determining) intermediate2 Tertiary (3°) Carbocation intermediate1->intermediate2 1,2-Hydride Shift (Fast) oxonium Protonated Alcohol (Oxonium Ion) intermediate2->oxonium Nucleophilic Attack (H2O, Fast) product 2-Methyl-2-butanol oxonium->product Deprotonation (H2O, Fast)

Caption: SN1 reaction pathway with carbocation rearrangement.

References

Technical Support Center: Safe Quenching of Reactions Involving Brominated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving brominated alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when quenching reactions involving brominated alkanes?

When working with brominated alkanes and the reagents used in their reactions (e.g., strong bases, organometallics), several hazards must be considered. Brominated alkanes themselves can be irritants and harmful.[1] Many reactions, such as those involving Grignard reagents or organolithiums, are highly exothermic and may involve pyrophoric materials that can ignite spontaneously in air.[2] Quenching these reactive mixtures can also be exothermic, leading to a rapid increase in temperature and pressure if not controlled properly. Always conduct quenching procedures in a chemical fume hood, wear appropriate personal protective equipment (PPE), and have a suitable fire extinguisher readily available.[3]

Q2: How do I choose the appropriate quenching agent for my reaction?

The choice of quenching agent depends on the specific reagents used in your reaction.

  • For reactions with unreacted elemental bromine: Use a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium bisulfite.

  • For reactions involving strong bases (e.g., LDA, Potassium tert-butoxide in E2 eliminations): A weak acid is typically used to neutralize the excess base. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice as it provides a mild proton source without making the solution strongly acidic, which could degrade acid-sensitive products.[4][5][6]

  • For reactions with organometallic reagents (e.g., Grignard or organolithium reagents): These are potent bases and nucleophiles. The quench must occur after the desired reaction is complete. A careful, slow addition of a proton source is required. Saturated aqueous NH₄Cl is often preferred over strong acids to prevent side reactions like elimination of a newly formed alcohol.[6][7][8] For highly reactive reagents like n-butyllithium, a sequential quenching procedure with a less reactive alcohol like isopropanol (B130326), followed by a more reactive one like methanol, and finally water is recommended to control the exotherm.[2][3][9]

Q3: What is the correct procedure for adding the quenching agent?

Regardless of the quenching agent, the procedure should prioritize safety and control.

  • Cool the reaction mixture: Before adding any quenching agent, cool the reaction flask in an ice/water bath (or a dry ice/acetone bath for very reactive reagents) to help manage the exotherm.[2][5]

  • Add the quenching agent slowly and dropwise: Use an addition funnel or a syringe to add the quenching solution slowly to the stirred reaction mixture.[5]

  • Monitor the temperature: Keep a thermometer in the reaction mixture to ensure the temperature does not rise to a dangerous level.

  • Ensure efficient stirring: Vigorous stirring helps to dissipate heat and ensures that the quenching agent is well-mixed with the reaction components.

Q4: How should I dispose of waste containing brominated alkanes?

Waste containing brominated alkanes is classified as halogenated organic waste and must be segregated from non-halogenated waste streams.[1][3] The recommended disposal method is typically high-temperature incineration by a licensed hazardous waste disposal company.[1][4] Never dispose of brominated organic waste down the drain.[1]

Troubleshooting Guides

Issue 1: The quenching reaction is violently exothermic and difficult to control.
Potential CauseRecommended Solution
The concentration of the quenching agent is too high.Use a more dilute solution of the quenching agent.
The quenching agent is being added too quickly.Add the quenching agent dropwise with vigorous stirring.[5]
The reaction mixture was not sufficiently cooled.Cool the reaction mixture to 0 °C or lower in an ice or dry ice bath before and during the quench.[2][5]
A highly reactive reagent (e.g., n-BuLi) is being quenched too rapidly.Use a sequential quenching protocol: first with a less reactive alcohol (isopropanol), followed by a more reactive one (methanol), and finally water.[3][9]
Issue 2: An emulsion has formed during the aqueous workup.
Potential CauseRecommended Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously.
High concentration of salts or fine particulates.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[10][11]
The organic and aqueous phases have similar densities.Try adding a different organic solvent to change the density of the organic phase.
Particulate matter is stabilizing the emulsion.Filter the entire mixture through a pad of Celite®.[5][11][12]
Issue 3: The product is not found in the organic layer after extraction.
Potential CauseRecommended Solution
The product is soluble in the aqueous layer.Check the aqueous layer for your product (e.g., by TLC or another analytical method). If present, perform additional extractions of the aqueous layer.[13]
The product is volatile and was lost during solvent removal.Check the solvent collected in the rotary evaporator trap for your product.[13]
The product degraded during the workup.The product may be sensitive to the pH of the quenching/washing solutions. Test the stability of your product to acidic and basic conditions on a small scale.[14] Consider using a buffered quench or a milder quenching agent.[5]
The product is an amine that has been protonated and is now in the aqueous layer.Neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract with an organic solvent.
The product is a carboxylic acid that has been deprotonated and is now in the aqueous layer.Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and re-extract with an organic solvent.

Experimental Protocols & Data

Table 1: Quenching Agents for Common Reactions Involving Brominated Alkanes
Reaction TypeReagent to QuenchRecommended Quenching AgentTypical Conditions & Stoichiometry
E2 EliminationPotassium tert-butoxideSaturated aqueous NH₄ClAdd dropwise at 0 °C. Use at least 1.1 molar equivalents relative to the base.[4][5]
Grignard ReactionMagnesium alkoxide intermediateSaturated aqueous NH₄ClAdd dropwise at 0 °C after the Grignard reaction is complete.[1][6][8]
Organolithium (e.g., n-BuLi)Excess organolithiumIsopropanol, then Methanol, then WaterDilute organolithium in an inert solvent (e.g., heptane). Cool to -78 °C to 0 °C. Add isopropanol dropwise, then methanol, then water.[2][3][9][15]
SN2 ReactionVaries (e.g., excess nucleophile)Water, Saturated NaHCO₃, BrineSequential washes of the organic layer after initial quench/dilution.[16]
Wittig ReactionPhosphorus ylide/intermediatesSaturated aqueous NH₄ClAdd dropwise at 0 °C after the reaction is complete.[1]
Protocol 1: General Procedure for Quenching an E2 Reaction with Potassium tert-Butoxide
  • Cool the Reaction: Once the reaction is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C in an ice/water bath.[4]

  • Quench: Slowly add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. Ensure the internal temperature does not rise significantly.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a ~10-20 mmol scale reaction).[4]

  • Washing: Combine the organic layers and wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

Protocol 2: Quenching a Grignard Reaction
  • Cool the Reaction: After the Grignard reagent has completely reacted with the substrate, cool the reaction mixture to 0 °C in an ice/water bath.

  • Quench: Cautiously and slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[6][8] This will protonate the magnesium alkoxide and quench any unreacted Grignard reagent.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Visualizations

Quenching_Decision_Tree Decision Tree for Selecting a Quenching Agent ReactionType What type of reactive species needs to be quenched? StrongBase Strong Base (e.g., KOtBu, LDA) ReactionType->StrongBase Base-mediated Organometallic Organometallic (e.g., Grignard, R-Li) ReactionType->Organometallic Organometallic UnreactedBr2 Unreacted Bromine ReactionType->UnreactedBr2 Bromination QuenchBase Use a weak acid. Saturated aq. NH4Cl is a good first choice. StrongBase->QuenchBase QuenchOM Is the reagent highly pyrophoric? (e.g., t-BuLi) Organometallic->QuenchOM QuenchBr2 Use a reducing agent. (e.g., aq. Na2S2O3) UnreactedBr2->QuenchBr2 StepwiseQuench Use a sequential quench: 1. Isopropanol (at low temp) 2. Methanol 3. Water QuenchOM->StepwiseQuench Yes MildAcidQuench Use a mild proton source. Saturated aq. NH4Cl is preferred. QuenchOM->MildAcidQuench No PyrophoricYes Yes PyrophoricNo No

Caption: Decision tree for selecting a quenching agent.

Troubleshooting_Workflow Troubleshooting Workflow for Reaction Workup Start Workup Complete CheckYield Is the product yield low or zero? Start->CheckYield YieldYes Yes CheckYield->YieldYes Yes YieldNo No CheckYield->YieldNo No CheckPurity Is the product impure? PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No LocateProduct Where is the product? Check aqueous layer, rotovap trap, filter media. YieldYes->LocateProduct CheckDegradation Did the product degrade? Test stability to quench/wash conditions. YieldYes->CheckDegradation YieldNo->CheckPurity Emulsion Emulsion or precipitate formed? PurityYes->Emulsion CoElution Co-eluting impurities? PurityYes->CoElution Success Purification Successful PurityNo->Success ReExtract Adjust pH and re-extract aqueous layer. LocateProduct->ReExtract ModifyWorkup Modify workup: Use buffered quench, milder reagents. CheckDegradation->ModifyWorkup SolveEmulsion Break emulsion: Add brine, filter through Celite, change solvent. Emulsion->SolveEmulsion OptimizeChroma Optimize chromatography. CoElution->OptimizeChroma

Caption: General workflow for troubleshooting a reaction workup.

References

Laboratory protocols for handling spills and leaks of 1-bromo-3-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides laboratory protocols for safely managing spills and leaks of 1-bromo-3-methylbutane (B150244). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

Q1: What are the immediate first steps to take after a 1-bromo-3-methylbutane spill?

A1:

  • Assess the Situation: Quickly determine the size of the spill and the immediate risks. Note if there are any ignition sources nearby as 1-bromo-3-methylbutane is a flammable liquid and its vapors can form explosive mixtures with air.[1][2]

  • Alert Personnel: Immediately alert others in the vicinity to evacuate the area.[3]

  • Ensure Personal Safety: If it is safe to do so, remove any ignition sources and increase ventilation by opening a fume hood sash.[4][5] Do not attempt to clean up the spill without the proper personal protective equipment (PPE).[3]

  • Evacuate if Necessary: For large spills (generally considered more than 1 liter), or if you feel it is unsafe to handle, evacuate the area and notify your institution's environmental health and safety (EHS) office or emergency services.[6][7][8]

Q2: What personal protective equipment (PPE) is required for cleaning up a 1-bromo-3-methylbutane spill?

A2: Appropriate PPE is crucial to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield to protect against splashes.[9]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator may be necessary.[9] Always consult your institution's safety protocols for specific respirator requirements.

Q3: How do I handle a small spill (less than 1 liter) of 1-bromo-3-methylbutane?

A3: Small spills can often be managed by trained laboratory personnel.[6][7]

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from spreading.[2][10]

  • Absorb the Chemical: Cover the spill with the absorbent material.[5] Some spill kits may contain activated charcoal adsorbent which is also suitable.[5]

  • Collect the Residue: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[2][4][5]

  • Decontaminate the Area: Wipe down the spill area with soap and water.[6]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to your institution's guidelines.[4][5]

Q4: What is the procedure for a large spill (more than 1 liter) of 1-bromo-3-methylbutane?

A4: Large spills pose a significant hazard and should be handled by an emergency response team.[6][8]

  • Evacuate Immediately: All personnel should leave the affected area.

  • Isolate the Area: Close the doors to the laboratory to contain the vapors.[6]

  • Notify Emergency Services: Contact your institution's EHS office or local emergency services. Provide them with the chemical name, estimated volume of the spill, and the location.

  • Do Not Attempt to Clean Up: Untrained personnel should not attempt to manage a large spill.

Q5: What should I do in case of skin or eye contact with 1-bromo-3-methylbutane?

A5:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[11] Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

Q6: How should I dispose of the waste generated from a 1-bromo-3-methylbutane spill cleanup?

A6: All materials used to clean up the spill, including absorbent materials, contaminated PPE, and any other items, must be collected in a sealed, properly labeled container.[4] This waste must be disposed of as hazardous chemical waste through your institution's designated waste management program.[5] Do not dispose of it in regular trash or down the drain.[4]

Quantitative Data Summary

Hazard Information & Exposure LimitsValue/Guideline
Flash Point32 °C / 89.6 °F[1]
FlammabilityFlammable liquid and vapor[1]
Small Spill DefinitionGenerally less than 1 liter[7][12]
Large Spill DefinitionGenerally more than 1 liter[6][7]

Experimental Protocols

Detailed methodologies for handling spills are outlined in the troubleshooting guide above. The key "experiment" in this context is the spill cleanup procedure itself.

Visual Workflow for Spill Response

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill (< 1L) cluster_large_spill Large Spill (> 1L) or Unsafe cluster_disposal Waste Disposal spill 1-Bromo-3-Methylbutane Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess ppe_small Don Appropriate PPE assess->ppe_small Small Spill & Safe to Handle evacuate Evacuate Area Immediately assess->evacuate Large Spill or Unsafe contain_small Contain with Absorbent Material ppe_small->contain_small absorb Absorb the Spill contain_small->absorb collect Collect Waste (Use Non-Sparking Tools) absorb->collect decontaminate_small Decontaminate Area collect->decontaminate_small dispose Dispose of all contaminated materials as hazardous waste decontaminate_small->dispose isolate Isolate the Area (Close Doors) evacuate->isolate notify Notify EHS/Emergency Services isolate->notify

Caption: Decision workflow for handling 1-bromo-3-methylbutane spills.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,2-Dibromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed ¹H NMR spectral analysis of 1,2-dibromo-3,3-dimethylbutane (B1595081), offering a comparative perspective with structurally related halogenated alkanes. The objective is to furnish researchers with the necessary data and methodologies for the unambiguous identification and characterization of these compounds through nuclear magnetic resonance spectroscopy.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for 1,2-dibromo-3,3-dimethylbutane and its structural analogs. This quantitative data is essential for distinguishing between these compounds based on their unique chemical shifts, multiplicities, and coupling constants.

Compound NameStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1,2-Dibromo-3,3-dimethylbutane Br-CH₂-CH(Br)-C(CH₃)₃-C(H ₂)Br~3.8 (Predicted)Doublet of doublets (dd)2HJ_gem, J_vic
-CH (Br)-~4.2 (Predicted)Doublet of doublets (dd)1HJ_vic
-C(CH ₃)₃~1.2 (Predicted)Singlet (s)9HN/A
1,2-Dichloro-3,3-dimethylbutane Cl-CH₂-CH(Cl)-C(CH₃)₃-C(H ₂)Cl~3.7 (Predicted)Multiplet (m)2H
-CH (Cl)-~4.0 (Predicted)Multiplet (m)1H
-C(CH ₃)₃~1.1 (Predicted)Singlet (s)9HN/A
1-Bromo-3,3-dimethylbutane Br-CH₂-CH₂-C(CH₃)₃-C(H ₂)Br3.35Multiplet (m)2H
-CH ₂-1.80Multiplet (m)2H
-C(CH ₃)₃0.90Singlet (s)9HN/A

Spin-Spin Coupling and Structural Elucidation

The ¹H NMR spectrum of 1,2-dibromo-3,3-dimethylbutane is expected to exhibit a complex splitting pattern for the diastereotopic protons of the -CH₂Br group and the adjacent methine proton (-CH(Br)-). This complexity arises from both geminal and vicinal coupling. The diagram below illustrates the expected spin-spin coupling relationships.

G Spin-Spin Coupling in 1,2-Dibromo-3,3-dimethylbutane cluster_terbutyl tert-Butyl Group C_quat C Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 CHBr CH(Br) C_quat->CHBr C-C Bond H_tert_butyl 9H (s) ~1.2 ppm CH2Br CH₂(Br) CHBr->CH2Br C-C Bond H_methine 1H (dd) ~4.2 ppm H_methylene 2H (dd) ~3.8 ppm H_methine->H_methylene J_vicinal

Caption: Predicted ¹H NMR spin-spin coupling in 1,2-dibromo-3,3-dimethylbutane.

Experimental Protocol: ¹H NMR Spectroscopy of Halogenated Alkanes

The following is a generalized protocol for the acquisition of ¹H NMR spectra for halogenated alkanes such as 1,2-dibromo-3,3-dimethylbutane.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified halogenated alkane into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for detailed spectral analysis.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is typically used for standard ¹H NMR experiments.

    • Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover the expected chemical shift range for halogenated alkanes.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is employed to allow for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Chemical Shift Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

By following this protocol, researchers can obtain high-quality ¹H NMR spectra for the accurate characterization and comparison of 1,2-dibromo-3,3-dimethylbutane and its analogs.

Interpreting the Mass Spectrum of 1,2-Dibromo-3-methylbutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 1,2-Dibromo-3-methylbutane. Due to the limited availability of a complete public mass spectrum for this specific compound, this guide leverages known fragmentation patterns of similar bromoalkanes and key mass-to-charge ratio (m/z) data from public databases to propose a likely fragmentation pathway. This guide also offers a comparison with the well-documented fragmentation of 1,2-dibromoethane (B42909) to provide a foundational understanding for researchers.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound, primarily sourced from the PubChem database, and compares it with the expected major fragments of 1,2-dibromoethane.

CompoundMolecular Weight ( g/mol )Key m/z ValuesProposed Fragment IonComparison with 1,2-dibromoethane
This compound 229.94230/232 (M/M+2)[C₅H₁₀Br₂]⁺Molecular ion peaks expected in a ~1:1 ratio due to bromine isotopes.
149/151[C₅H₁₀Br]⁺Loss of a bromine radical. This is analogous to the m/z 107/109 peaks in 1,2-dibromoethane from the loss of a bromine atom.[1]
69[C₅H₉]⁺Loss of both bromine atoms. This fragment represents the C₅H₉⁺ cation.
1,2-dibromoethane 187.86186/188/190 (M-2/M/M+2)[C₂H₄Br₂]⁺Molecular ion peaks appear in a ~1:2:1 ratio due to the two bromine atoms.[1]
107/109[C₂H₄Br]⁺Loss of a bromine radical. This is the base peak in the spectrum of 1,2-dibromoethane.[1]
93/95[CH₂Br]⁺Cleavage of the C-C bond.[1]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for bromoalkanes. The initial ionization event will produce a molecular ion, which will be visible as a pair of peaks at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

The most likely initial fragmentation is the cleavage of one of the carbon-bromine bonds, which is the weakest bond in the molecule. This results in the loss of a bromine radical and the formation of a brominated carbocation at m/z 149 and 151. Further fragmentation likely involves the loss of the second bromine atom to form a hydrocarbon cation at m/z 69.

Experimental Protocols

A standard method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualizing the Process

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow for the analysis of this compound.

fragmentation_pathway M [C₅H₁₀Br₂]⁺˙ m/z 230/232 F1 [C₅H₁₀Br]⁺ m/z 149/151 M->F1 - Br• F2 [C₅H₉]⁺ m/z 69 F1->F2 - Br Br_rad Br• Br_atom Br

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

Comparative reactivity analysis of primary vs. secondary vs. tertiary bromoalkanes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the factors governing the reactivity of alkyl halides is fundamental to designing and optimizing synthetic routes. Bromoalkanes, in particular, are versatile substrates that can undergo a variety of transformations, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The structure of the bromoalkane—specifically, whether the bromine atom is attached to a primary, secondary, or tertiary carbon—profoundly dictates the predominant reaction pathway and the corresponding reaction rate. This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary bromoalkanes, supported by experimental data and detailed methodologies.

The Decisive Role of Structure in Reaction Pathways

The competition between SN1, SN2, E1, and E2 pathways is largely governed by two key factors directly related to the substrate's structure: steric hindrance and the stability of the carbocation intermediate.

  • Primary (1°) Bromoalkanes: These substrates are characterized by having the bromine atom attached to a carbon that is bonded to only one other carbon atom. Due to minimal steric hindrance around the reaction center, primary bromoalkanes are highly susceptible to backside attack by a nucleophile, making the SN2 reaction the favored substitution pathway.[1][2] The formation of a primary carbocation is highly energetically unfavorable, thus SN1 and E1 reactions are generally not observed.[3][4] With a strong, sterically hindered base, an E2 reaction can occur.[4]

  • Secondary (2°) Bromoalkanes: With the bromine attached to a carbon bonded to two other carbons, secondary bromoalkanes represent a borderline case.[1][5] They can undergo SN1, SN2, E1, and E2 reactions, and the outcome is highly dependent on the reaction conditions, such as the strength of the nucleophile/base and the nature of the solvent.[3][6] Steric hindrance is more significant than in primary substrates, slowing down the rate of SN2 reactions.[7][8] Concurrently, the secondary carbocation is more stable than a primary one, making SN1 and E1 pathways more accessible.[1][9]

  • Tertiary (3°) Bromoalkanes: In tertiary bromoalkanes, the bromine is attached to a carbon bonded to three other carbons. The significant steric hindrance around the electrophilic carbon effectively prevents the backside attack required for an SN2 reaction.[10][11] However, the tertiary carbocation is the most stable of the three, strongly favoring the SN1 and E1 pathways , which proceed through this intermediate.[1][12]

Quantitative Reactivity Data

The following table summarizes the relative reaction rates for primary, secondary, and tertiary bromoalkanes in SN1 and SN2 reactions, compiled from kinetic studies. This data quantitatively illustrates the dramatic effect of alkyl substitution on reactivity.

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1]Relative Rate of SN2 Reaction (with NaI in Acetone)[1]
Ethyl bromideCH₃CH₂BrPrimary (1°)1.71~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸Negligible

Note: The relative rates for the SN2 reaction are illustrative, based on the established trend of a significant rate decrease with increasing substitution. The SN2 reaction for tert-butyl bromide is generally considered too slow to be of practical significance.[1]

Experimental Protocols

The following are generalized protocols for qualitatively and quantitatively assessing the reactivity of bromoalkanes.

Qualitative Analysis of SN2 Reactivity (Finkelstein Reaction)

Objective: To visually compare the relative rates of reaction of primary, secondary, and tertiary bromoalkanes with sodium iodide in acetone.

Procedure:

  • To three separate, dry test tubes, add 2 mL of a 15% solution of sodium iodide in acetone.

  • To the first test tube, add a few drops of a primary bromoalkane (e.g., 1-bromobutane).

  • To the second test tube, add a few drops of a secondary bromoalkane (e.g., 2-bromobutane).

  • To the third test tube, add a few drops of a tertiary bromoalkane (e.g., tert-butyl bromide).

  • Shake each tube and start a timer.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). The time taken for the precipitate to appear is an indication of the relative reaction rate.

Qualitative Analysis of SN1 Reactivity (Silver Nitrate (B79036) Test)

Objective: To observe the relative rates of solvolysis of primary, secondary, and tertiary bromoalkanes in an ethanolic silver nitrate solution.

Procedure:

  • To three separate test tubes, add 2 mL of a 1% solution of silver nitrate in ethanol.

  • Add a few drops of a primary, secondary, and tertiary bromoalkane to their respective test tubes.

  • Shake each tube and start a timer.

  • Observe the formation of a precipitate (silver bromide). The rate of formation of the precipitate corresponds to the rate of carbocation formation and thus the relative SN1 reactivity.

Quantitative Kinetic Analysis

For more precise kinetic data, spectroscopic or chromatographic methods can be employed to monitor the change in concentration of reactants or products over time.[13]

General Procedure:

  • A solution of the bromoalkane and the nucleophile/base in a suitable solvent is prepared and maintained at a constant temperature.

  • At regular intervals, aliquots of the reaction mixture are withdrawn and the reaction is quenched.

  • The concentration of the bromoalkane or the product is determined using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The rate of the reaction can then be calculated from the change in concentration over time.

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the signaling pathways for SN1, SN2, E1, and E2 reactions, as well as a logical workflow for predicting the reactivity of a given bromoalkane.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TS [Nu---C---Br]⁻ᵟ Reactants->TS Bimolecular Concerted Step Products Nu-CH₂-R + Br⁻ TS->Products

SN2 Reaction Pathway

SN1_Mechanism Reactant (CH₃)₃C-Br Carbocation (CH₃)₃C⁺ + Br⁻ Reactant->Carbocation Step 1: Ionization (slow) Product (CH₃)₃C-Nu Carbocation->Product Step 2: Nucleophilic Attack (fast) + Nu⁻

SN1 Reaction Pathway

E2_Mechanism Reactants Base⁻ + H-CR₂-CR₂-Br TS [Base---H---C---C---Br]⁻ᵟ Reactants->TS Bimolecular Concerted Step Products Base-H + R₂C=CR₂ + Br⁻ TS->Products

E2 Reaction Pathway

E1_Mechanism Reactant (CH₃)₃C-Br Carbocation (CH₃)₃C⁺ + Br⁻ Reactant->Carbocation Step 1: Ionization (slow) Product CH₂=C(CH₃)₂ + Base-H Carbocation->Product Step 2: Deprotonation (fast) + Base

E1 Reaction Pathway

Reactivity_Workflow Start Bromoalkane Substrate Substrate_Type Determine Substrate Type Start->Substrate_Type Primary Primary (1°) Substrate_Type->Primary Secondary Secondary (2°) Substrate_Type->Secondary Tertiary Tertiary (3°) Substrate_Type->Tertiary SN2_Major SN2 is the major pathway (minimal steric hindrance) Primary->SN2_Major E2_Possible E2 with strong, bulky base Primary->E2_Possible Competition Competition between SN1, SN2, E1, E2 Secondary->Competition SN1_E1_Major SN1 and E1 are the major pathways (stable carbocation) Tertiary->SN1_E1_Major

Logical Workflow for Predicting Reactivity

Conclusion

The structural classification of a bromoalkane as primary, secondary, or tertiary is a powerful and reliable predictor of its chemical reactivity. Primary bromoalkanes, with their unhindered reaction centers, overwhelmingly favor the SN2 mechanism.[1] Conversely, tertiary bromoalkanes react preferentially through SN1 and E1 pathways due to the high stability of the tertiary carbocation intermediate.[1][12] Secondary bromoalkanes lie at the crossroads of these mechanistic pathways, and their reaction outcomes can be judiciously controlled by the careful selection of nucleophiles, bases, and solvents.[3][6] This comparative analysis provides a foundational framework for researchers to anticipate and manipulate the reactivity of bromoalkanes in the synthesis of novel molecules.

References

Comparative Analysis of C5H11Br Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural, physical, and chemical properties of the eight structural isomers of C5H11Br. This document provides a comparative analysis of their physical characteristics, spectroscopic data, and reactivity in nucleophilic substitution and elimination reactions, supported by experimental protocols and data visualizations.

The eight structural isomers of bromopentane (C5H11Br) exhibit distinct physical and chemical properties arising from their varied carbon skeletons and the position of the bromine atom. Understanding these differences is crucial for applications in organic synthesis, materials science, and drug discovery, where precise structural control is paramount. This guide offers a side-by-side comparison of these isomers to aid in their identification, differentiation, and effective utilization in research and development.

Isomer Classification and Identification

The eight structural isomers of C5H11Br can be categorized based on the substitution of the carbon atom bonded to the bromine atom: primary (1°), secondary (2°), and tertiary (3°). This classification is a key determinant of their chemical reactivity.

dot

Figure 1: Classification of C5H11Br structural isomers.

Physical Properties

The boiling points of the C5H11Br isomers are influenced by factors such as carbon chain length, branching, and the position of the bromine atom. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to stronger van der Waals forces.

IsomerIUPAC NameStructureBoiling Point (°C)
1 1-Bromopentane (B41390)CH3(CH2)4Br129-130[1][2]
2 2-BromopentaneCH3CH(Br)(CH2)2CH3117-118[3][4][5]
3 3-Bromopentane(CH3CH2)2CHBr118-119[6][7]
4 1-Bromo-2-methylbutaneCH3CH2CH(CH3)CH2Br118.3[8]
5 2-Bromo-2-methylbutane(CH3)2C(Br)CH2CH3107-108[9][10]
6 2-Bromo-3-methylbutane (B93499)CH3CH(CH3)CH(Br)CH3108.9[11][12]
7 1-Bromo-3-methylbutane(CH3)2CH(CH2)2Br120-121[13][14]
8 1-Bromo-2,2-dimethylpropane(CH3)3CCH2Br105-106[15][16]

Spectroscopic Analysis: ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of C5H11Br isomers. The number of signals, their chemical shifts (δ), and splitting patterns in both ¹H and ¹³C NMR spectra provide unique fingerprints for each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Bromopentane 3.41 (t, 2H), 1.88 (quint, 2H), 1.40 (sext, 2H), 1.33 (sext, 2H), 0.92 (t, 3H)33.5, 33.0, 30.5, 22.0, 13.8
2-Bromopentane 4.10 (sext, 1H), 1.95-1.70 (m, 2H), 1.70 (d, 3H), 1.10 (sext, 2H), 0.92 (t, 3H)55.0, 39.5, 26.5, 21.5, 13.5
3-Bromopentane 4.20 (quint, 1H), 1.95 (m, 4H), 1.05 (t, 6H)60.0, 33.0, 11.5
1-Bromo-2-methylbutane 3.30 (m, 2H), 1.90 (m, 1H), 1.50 (m, 2H), 1.00 (d, 3H), 0.90 (t, 3H)41.5, 38.0, 26.0, 18.5, 11.0
2-Bromo-2-methylbutane 1.85 (q, 2H), 1.70 (s, 6H), 1.00 (t, 3H)70.0, 36.0, 30.0, 9.0
2-Bromo-3-methylbutane 3.90 (dq, 1H), 2.10 (m, 1H), 1.70 (d, 3H), 1.00 (d, 6H)65.0, 35.0, 22.0, 18.0
1-Bromo-3-methylbutane 3.40 (t, 2H), 1.80 (m, 1H), 1.65 (q, 2H), 0.95 (d, 6H)40.0, 31.0, 28.0, 22.0
1-Bromo-2,2-dimethylpropane 3.25 (s, 2H), 1.05 (s, 9H)48.0, 32.0, 26.0

Note: The presented NMR data are approximate and may vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity: SN1, SN2, E1, and E2 Reactions

The structural differences among the C5H11Br isomers significantly influence their reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

dot

Figure 2: Predominant reaction pathways for C5H11Br isomers.

  • Primary (1°) Alkyl Halides: These isomers (1-bromopentane, 1-bromo-2-methylbutane, 1-bromo-3-methylbutane, and 1-bromo-2,2-dimethylpropane) primarily undergo SN2 reactions with good nucleophiles. E2 reactions can occur with strong, sterically hindered bases. 1-Bromo-2,2-dimethylpropane is sterically hindered, which slows down the rate of SN2 reactions.

  • Secondary (2°) Alkyl Halides: 2-Bromopentane, 3-bromopentane, and 2-bromo-3-methylbutane can undergo all four reaction types (SN1, SN2, E1, and E2). The predominant pathway is highly dependent on the reaction conditions (nucleophile/base strength, solvent, and temperature).

  • Tertiary (3°) Alkyl Halide: 2-Bromo-2-methylbutane readily undergoes SN1 and E1 reactions due to the formation of a stable tertiary carbocation intermediate. With a strong base, the E2 mechanism is favored.

Experimental Protocols

Synthesis of Bromopentane Isomers from Corresponding Alcohols

General Principle: The synthesis of bromopentane isomers is commonly achieved by reacting the corresponding pentanol (B124592) isomer with a source of bromide, typically hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Example Protocol: Synthesis of 2-Bromopentane from 2-Pentanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-pentanol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic acid.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain 2-bromopentane.

Comparative Reactivity Analysis: SN2 vs. E2

Objective: To compare the product distribution of a primary and a secondary bromopentane isomer in a reaction with a strong, non-bulky base (sodium ethoxide) versus a strong, bulky base (potassium tert-butoxide).

Experimental Workflow:

dot

G cluster_0 Reaction with Sodium Ethoxide (Strong, Non-bulky Base) cluster_1 Reaction with Potassium tert-Butoxide (Strong, Bulky Base) start Select Isomers: - 1-Bromopentane (1°) - 2-Bromopentane (2°) ethoxide_rxn React each isomer with NaOEt in Ethanol start->ethoxide_rxn tbutoxide_rxn React each isomer with t-BuOK in tert-Butanol (B103910) start->tbutoxide_rxn ethoxide_analysis Analyze product mixture by GC-MS ethoxide_rxn->ethoxide_analysis end Determine influence of substrate and base on reaction outcome ethoxide_analysis->end Compare SN2/E2 ratios tbutoxide_analysis Analyze product mixture by GC-MS tbutoxide_rxn->tbutoxide_analysis tbutoxide_analysis->end Compare SN2/E2 ratios

Figure 3: Workflow for comparing SN2 and E2 reactivity.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks for each isomer, dissolve the bromopentane in the corresponding alcohol (ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide).

  • Base Addition: Add a solution of the alkoxide base to each flask and reflux the mixtures for a specified time.

  • Quenching and Extraction: Cool the reaction mixtures, quench with water, and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution (ether) and elimination (alkene) products.

Expected Outcomes:

  • 1-Bromopentane with Sodium Ethoxide: Predominantly the SN2 product (ethyl pentyl ether).

  • 1-Bromopentane with Potassium tert-Butoxide: Increased proportion of the E2 product (1-pentene).

  • 2-Bromopentane with Sodium Ethoxide: A mixture of SN2 (2-ethoxypentane) and E2 (1-pentene and 2-pentene) products.

  • 2-Bromopentane with Potassium tert-Butoxide: Predominantly the E2 products (1-pentene and 2-pentene), with the less substituted alkene (1-pentene) being the major product due to the bulky base.

This guide provides a foundational understanding of the structural isomers of C5H11Br. For more detailed experimental procedures and advanced analytical techniques, researchers are encouraged to consult specialized literature.

References

Unmasking Reaction Pathways: A Comparative Guide to Deuterium Labeling in Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. Deuterium (B1214612) labeling, a powerful technique that leverages the kinetic isotope effect (KIE), offers a precise lens through which to view these fleeting moments. This guide provides a comprehensive comparison of deuterium labeling with alternative methods for elucidating two fundamental organic reaction mechanisms, supported by experimental data and detailed protocols.

The substitution of a hydrogen atom (H) with its heavier isotope, deuterium (D), can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insight into reaction mechanisms.[3][4] A primary KIE, where the rate difference (kH/kD) is substantially greater than 1, is strong evidence for the cleavage of the C-H bond in the slowest step of the reaction.[5] Conversely, the absence of a significant KIE suggests that C-H bond breaking occurs in a fast step, after the rate-determining step.[6]

This guide explores the application of deuterium labeling to two cornerstone reactions in organic chemistry: the bimolecular elimination (E2) of an alkyl halide and the electrophilic aromatic substitution (EAS) of benzene (B151609). We will compare the insights gained from KIE studies with those from alternative investigatory techniques, such as computational modeling and spectroscopic analysis.

Case Study 1: The E2 Elimination of 2-Bromopropane (B125204)

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.[2] Deuterium labeling has been instrumental in confirming this mechanism.

Data Presentation: Quantitative Comparison of Methods
MethodObservableQuantitative DataMechanistic Insight
Deuterium Labeling (KIE) Reaction Rate Ratio (kH/kD)6.7 for the reaction of 2-bromopropane vs. 2-bromo-1,1,1,3,3,3-hexadeuteropropane with sodium ethoxide.[1][2]The large primary KIE strongly supports the breaking of the C-H bond in the single, rate-determining step of the E2 mechanism.[2][3]
Computational Chemistry (DFT) Activation Energy (Ea)Calculated Ea for the concerted E2 pathway is lower than for a stepwise E1 or carbocationic pathway.[4]Provides a theoretical model of the transition state and the reaction energy profile, corroborating the concerted nature of the E2 reaction.[4]
Spectroscopic Analysis Identification of IntermediatesNo stable intermediates are observed during the course of the reaction using techniques like NMR or IR spectroscopy.The absence of detectable intermediates is consistent with a single-step, concerted mechanism.
Experimental Protocols

Deuterium Labeling (Kinetic Isotope Effect Measurement):

  • Synthesis of Deuterated Substrate: 2-bromo-1,1,1,3,3,3-hexadeuteropropane is synthesized by the bromination of deuterated isopropanol.

  • Kinetic Runs: The elimination reactions of both 2-bromopropane and its deuterated analog are carried out under identical conditions (e.g., with sodium ethoxide in ethanol (B145695) at a constant temperature).

  • Rate Measurement: The rate of disappearance of the alkyl halide or the rate of formation of propene is monitored over time using techniques such as gas chromatography (GC) or by monitoring the change in the concentration of the base titrimetrically.

  • KIE Calculation: The rate constant for the reaction of the non-deuterated substrate (kH) is divided by the rate constant for the deuterated substrate (kD) to obtain the kinetic isotope effect.

Alternative Method: Computational Modeling (Density Functional Theory):

  • Model Building: The structures of the reactants (2-bromopropane and ethoxide), the transition state, and the products (propene, ethanol, and bromide ion) are built using a molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized to find the lowest energy conformations using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This is often the most computationally intensive step.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or a transition state (one imaginary frequency) and to obtain zero-point vibrational energies.

  • Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy can be determined.[4]

Visualizing the E2 Reaction Mechanism and Workflow

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base Base (EtO⁻) TS [EtO···H···CH(CH₃)···Br]⁻ Base->TS Attacks β-H AlkylHalide 2-Bromopropane AlkylHalide->TS Alkene Propene TS->Alkene ConjAcid Ethanol TS->ConjAcid LeavingGroup Br⁻ TS->LeavingGroup

Caption: The concerted E2 reaction mechanism.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_conclusion Mechanistic Conclusion Start Synthesize Non-deuterated and Deuterated Substrates ReactH Run Reaction with Non-deuterated Substrate Start->ReactH ReactD Run Reaction with Deuterated Substrate Start->ReactD Monitor Monitor Reaction Progress (e.g., GC, Titration) ReactH->Monitor ReactD->Monitor CalcRates Calculate Rate Constants (kH and kD) Monitor->CalcRates CalcKIE Calculate KIE (kH / kD) CalcRates->CalcKIE Interpret Interpret KIE Value to Elucidate Mechanism CalcKIE->Interpret

Caption: Workflow for KIE determination.

Case Study 2: Electrophilic Aromatic Substitution (EAS) of Benzene

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The generally accepted mechanism involves two steps: the initial slow attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or σ-complex), followed by a fast deprotonation to restore aromaticity.[7]

Data Presentation: Quantitative Comparison of Methods
MethodObservableQuantitative DataMechanistic Insight
Deuterium Labeling (KIE) Reaction Rate Ratio (kH/kD)kH/kD ≈ 1 for the nitration of benzene.[5]The absence of a primary KIE indicates that the C-H bond is not broken in the rate-determining step, supporting a two-step mechanism where the initial electrophilic attack is the slow step.[6][7]
Spectroscopic Analysis (NMR) Observation of IntermediatesThe σ-complex (arenium ion) can be observed as a stable species at low temperatures by NMR spectroscopy.[8]Direct observation of the intermediate provides strong evidence for the proposed two-step mechanism.[8]
Computational Chemistry (DFT) Reaction Energy ProfileCalculations show a two-step pathway with the formation of the σ-complex as the rate-determining step having a higher energy barrier than the subsequent deprotonation.Computational models support the two-step mechanism and can predict the relative stabilities of intermediates and transition states.
Experimental Protocols

Deuterium Labeling (Kinetic Isotope Effect Measurement):

  • Synthesis of Deuterated Substrate: Hexadeuterobenzene (C₆D₆) is commercially available or can be prepared by H-D exchange with a strong deuterated acid.

  • Competitive Reaction: A mixture of equal molar amounts of benzene (C₆H₆) and hexadeuterobenzene (C₆D₆) is subjected to the electrophilic substitution reaction (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃) under conditions where the electrophile is the limiting reagent.

  • Product Analysis: The isotopic composition of the product (bromobenzene) is analyzed using mass spectrometry to determine the ratio of C₆H₅Br to C₆D₅Br.

  • KIE Calculation: The KIE is calculated from the ratio of the products. A ratio close to 1 indicates no significant isotope effect.

Alternative Method: Spectroscopic Observation of the Arenium Ion:

  • Generation of the Intermediate: The aromatic compound (e.g., mesitylene, which forms a more stable carbocation) is mixed with a strong electrophile and a strong acid (e.g., HF-SbF₅) at a very low temperature (e.g., -80 °C) in an NMR tube.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded at low temperatures.

  • Spectral Analysis: The NMR spectra are analyzed to identify the signals corresponding to the arenium ion. The appearance of an sp³-hybridized carbon in the ring and the downfield shift of the remaining sp²-hybridized carbons are characteristic features of the σ-complex.[8]

Visualizing the EAS Reaction Mechanism and Workflow

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack (Slow) cluster_step2 Step 2: Deprotonation (Fast) Benzene Benzene AreniumIon Arenium Ion (σ-complex) Benzene->AreniumIon Attacks Electrophile Electrophile (E⁺) Electrophile->AreniumIon Product Substituted Benzene AreniumIon->Product Loses H⁺ to Base Base Base HBase H-Base⁺ Base->HBase

Caption: The two-step EAS reaction mechanism.

EAS_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation cluster_conclusion Mechanistic Conclusion Mix Mix Aromatic Compound with Strong Electrophile/Acid at Low Temperature Acquire Acquire ¹H and ¹³C NMR Spectra at Low Temperature Mix->Acquire Analyze Analyze Spectra for Characteristic Signals of the Arenium Ion Acquire->Analyze Confirm Confirm the Presence of the σ-complex Intermediate Analyze->Confirm

Caption: Workflow for spectroscopic observation.

Conclusion

Deuterium labeling is an exceptionally powerful and direct method for probing the involvement of C-H bond cleavage in the rate-determining step of a reaction. As demonstrated with the E2 elimination, a significant primary kinetic isotope effect provides compelling evidence for a concerted mechanism. In contrast, the absence of a KIE in electrophilic aromatic substitution strongly supports a multi-step pathway.

While alternative methods like computational chemistry and spectroscopy provide invaluable complementary information, such as the energetics of the reaction pathway and the direct observation of intermediates, the KIE remains a cornerstone of mechanistic organic chemistry. For researchers in drug development, understanding these mechanisms is critical for predicting metabolic pathways and designing more stable and effective pharmaceuticals. The strategic placement of deuterium atoms can slow down metabolic degradation at specific sites, a concept that has been successfully applied in the development of deuterated drugs.[9][10] By integrating the insights from deuterium labeling with other analytical and computational techniques, a comprehensive and robust understanding of reaction mechanisms can be achieved.

References

A Researcher's Guide to Validating Reaction Products: Proton and Carbon NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and materials science, the unambiguous confirmation of a reaction's outcome is paramount. Validating the structure and purity of a synthesized product is a critical step that underpins the reliability and reproducibility of scientific findings. Among the arsenal (B13267) of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, stands out as a cornerstone for structural elucidation. This guide provides an objective comparison of ¹H and ¹³C NMR for the validation of reaction products, supported by experimental data and protocols. Furthermore, it benchmarks NMR against other common analytical techniques to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Power of NMR in Structural Validation

Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a sample.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit a magnetic moment. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

Proton (¹H) NMR Spectroscopy is often the first-line analytical technique for organic chemists after a reaction.[2] It is highly sensitive due to the high natural abundance (99.98%) and gyromagnetic ratio of protons.[2] A ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) indicates the chemical environment of the proton. Protons in different functional groups will have distinct chemical shifts.

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring protons. The splitting pattern reveals information about the connectivity of atoms within the molecule.[3]

  • Coupling Constant (J): The distance between the split peaks (measured in Hertz, Hz) provides further details about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[3]

Carbon-13 (¹³C) NMR Spectroscopy provides complementary information to ¹H NMR. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio, it offers several advantages.[2] The much larger chemical shift range (~200 ppm compared to ~15 ppm for ¹H NMR) results in less signal overlap, making it particularly useful for complex molecules where ¹H NMR spectra may be crowded.[2][4] A standard ¹³C NMR spectrum typically provides:

  • Chemical Shift (δ): The chemical shift of each signal indicates the type of carbon atom present (e.g., alkyl, alkenyl, aromatic, carbonyl).

  • Number of Signals: The number of distinct signals corresponds to the number of unique carbon environments in the molecule.

Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning the signals appear as singlets, and integration is not directly proportional to the number of carbon atoms.[5] However, specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Quantitative Data at a Glance

For a quick reference, the following tables summarize typical chemical shift ranges for common functional groups in both ¹H and ¹³C NMR spectroscopy.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Alkane (CH₃, CH₂, CH)0.5 - 2.05 - 45
Alkyne2.0 - 3.065 - 90
Alkene4.5 - 6.5100 - 150
Aromatic6.5 - 8.5110 - 160
Alcohol/Ether3.0 - 4.550 - 90
Aldehyde/Ketone9.0 - 10.0 (Aldehyde H)190 - 220
Carboxylic Acid/Ester10.0 - 13.0 (Acid H)160 - 185
Amine1.0 - 5.030 - 60

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate product validation. Below are generalized protocols for preparing samples and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation for NMR Spectroscopy
  • Dissolve the Sample: Weigh 5-25 mg of the purified reaction product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical; it should dissolve the compound well and not have signals that overlap with the analyte's signals.[7]

  • Add an Internal Standard (Optional but Recommended for qNMR): For quantitative analysis (qNMR), a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added.[3]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Acquiring a ¹H NMR Spectrum
  • Insert the Sample: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock and Shim: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • Set Acquisition Parameters: Standard parameters are often sufficient for routine ¹H NMR.[8] These include defining the spectral width, the number of scans, and the relaxation delay.[7]

  • Acquire the Spectrum: The instrument irradiates the sample with a radiofrequency pulse and records the resulting free induction decay (FID).

  • Process the Data: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

  • Analyze the Spectrum: Integrate the peaks, identify the multiplicities, and measure the coupling constants.

Acquiring a ¹³C NMR Spectrum

The procedure for acquiring a ¹³C NMR spectrum is similar to that of a ¹H NMR spectrum, with a few key differences:

  • Longer Acquisition Time: Due to the low natural abundance and sensitivity of ¹³C, more scans are required to obtain a good signal-to-noise ratio, resulting in a longer experiment time.[2]

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, ¹³C NMR is typically performed with broadband proton decoupling, which collapses all C-H coupling and results in singlets for each unique carbon.

  • Wider Spectral Width: A wider spectral width is used to encompass the larger chemical shift range of ¹³C nuclei.

NMR Spectroscopy vs. Alternative Techniques

While NMR is a powerful tool for structural elucidation, other techniques provide complementary information and may be more suitable for specific applications. Mass spectrometry (MS) and chromatography are two common alternatives.

Feature NMR Spectroscopy Mass Spectrometry (MS)
Primary Information Molecular structure, connectivity, stereochemistry[9]Molecular weight, fragmentation patterns[9]
Sensitivity Lower (micromole)[9]Very high (picomole to femtomole)[9]
Quantitative Capability Inherently quantitative (qNMR)[6][9]Requires calibration with standards[9]
Sample Preparation Minimal, non-destructive[9]More complex, often requires chromatography (LC-MS, GC-MS)[9]
Analysis Time Slower (minutes to hours)[10]Faster (minutes)[10]
Structural Isomers Excellent for distinguishing isomersOften difficult to distinguish

The integration of NMR with other techniques like mass spectrometry and liquid chromatography (LC) can provide a more comprehensive characterization of a sample.[1]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for validating a reaction product, highlighting the central role of NMR spectroscopy.

Reaction_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Product Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Reaction Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acquisition ¹H & ¹³C NMR Spectra Acquisition Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (e.g., LC-MS, GC-MS) Purification->MS_Analysis Other_Techniques Other Techniques (e.g., IR, Elemental Analysis) Purification->Other_Techniques Structure_Elucidation Structural Elucidation & Purity Assessment NMR_Acquisition->Structure_Elucidation MS_Analysis->Structure_Elucidation Other_Techniques->Structure_Elucidation Final_Confirmation Final Product Confirmation Structure_Elucidation->Final_Confirmation

A typical workflow for reaction product validation.

Logical Relationships in NMR Data Interpretation

The different types of information obtained from NMR spectra are logically interconnected to build a complete picture of the molecular structure.

NMR_Data_Interpretation cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data Chemical_Shift_H Chemical Shift (δ) - Functional Groups Structure Molecular Structure Chemical_Shift_H->Structure Integration Integration - Proton Ratios Integration->Structure Splitting Splitting (Multiplicity) - Neighboring Protons Splitting->Structure Coupling_Constant Coupling Constant (J) - Connectivity & Stereochemistry Coupling_Constant->Structure Chemical_Shift_C Chemical Shift (δ) - Carbon Types Chemical_Shift_C->Structure Number_of_Signals Number of Signals - Molecular Symmetry Number_of_Signals->Structure

Information derived from NMR for structural elucidation.

References

A Comparative Analysis of 1,2-Dibromo-3-methylbutane and Other Vicinal Dibromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, spectroscopic signatures, and reactivity of 1,2-dibromo-3-methylbutane in comparison to other key vicinal dibromides.

This guide provides a detailed comparative study of this compound alongside other significant vicinal dibromides, including 1,2-dibromoethane (B42909), 1,2-dibromopropane, and 1,2-dibromobutane. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and chemical synthesis.

Physicochemical Properties

The physical and chemical properties of vicinal dibromides are crucial for determining their suitability in various applications, from reaction solvents to synthetic intermediates. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compound1,2-Dibromoethane1,2-Dibromopropane1,2-Dibromobutane
Molecular Formula C₅H₁₀Br₂C₂H₄Br₂C₃H₆Br₂C₄H₈Br₂
Molecular Weight ( g/mol ) 229.94187.86201.89215.91
Boiling Point (°C) 177 - 189131-132140-142161
Melting Point (°C) -28.63 (estimate)9.8-55-40
Density (g/mL at 25°C) 1.663 - 1.67072.181.9371.789
Refractive Index (at 20°C) 1.50691.5391.5191.5141
Solubility Insoluble in water; soluble in organic solvents.Slightly soluble in water; soluble in ethanol, ether.[1][2]Insoluble in water; miscible with ethanol, ether, acetone, chloroform.[3]Insoluble in water; miscible with alcohol.[4][5]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the identification and characterization of organic compounds. Below is a comparative summary of the key spectroscopic features of the vicinal dibromides.

Spectroscopic DataThis compound1,2-Dibromoethane1,2-Dibromopropane1,2-Dibromobutane
¹H NMR Predicted spectra are available.[6]A single peak is observed due to the symmetrical nature of the molecule.[2]Spectral data available.[7]Spectral data available.[8][9]
¹³C NMR Predicted spectra are available.[6]A single peak is observed due to the symmetrical nature of the molecule.[5]Spectral data available.[10]Spectral data available.[11]
Mass Spectrometry Predicted mass spectrum is available.[6]The mass spectrum shows a characteristic isotopic pattern for two bromine atoms.[4]The mass spectrum is available and shows the expected fragmentation patterns.[7][12]The mass spectrum is available and shows the expected fragmentation patterns.[8][13]
Infrared (IR) Spectroscopy No experimental data readily available.The IR spectrum shows characteristic C-H and C-Br stretching and bending vibrations.[14]The IR spectrum is available.[15]The IR spectrum is available.[16]

Reactivity and Synthetic Applications

Vicinal dibromides are versatile intermediates in organic synthesis, primarily utilized in elimination and nucleophilic substitution reactions.

Elimination Reactions

A common application of vicinal dibromides is their conversion to alkenes through dehalogenation. This reaction can be effectively achieved using reagents like zinc dust in acetic acid or sodium iodide in acetone. The generally accepted mechanism for the reaction with zinc involves an E2-like pathway with anti-periplanar stereochemistry.

The reactivity in these elimination reactions is influenced by the substitution pattern of the dibromide. Increased steric hindrance around the carbon-bromine bonds can affect the rate of reaction. For instance, the bulky isopropyl group in this compound may influence the approach of the reagent to the molecule.

Elimination_Reaction Vicinal_Dibromide R-CH(Br)-CH(Br)-R' Alkene R-CH=CH-R' Vicinal_Dibromide->Alkene Dehalogenation Reagent Zn, CH₃COOH or NaI, Acetone Reagent->Vicinal_Dibromide

Caption: General scheme for the dehalogenation of vicinal dibromides.

Nucleophilic Substitution Reactions

Vicinal dibromides can also undergo nucleophilic substitution reactions. However, the presence of two adjacent bromine atoms can lead to competing elimination reactions. The reaction pathway (SN1, SN2, E1, E2) is dependent on the structure of the dibromide, the nature of the nucleophile/base, the solvent, and the temperature.

For primary vicinal dibromides like 1,2-dibromoethane, SN2 reactions are more likely with good nucleophiles that are weak bases. In contrast, for more sterically hindered dibromides like this compound, elimination reactions are often favored, especially with strong, bulky bases.

Substitution_vs_Elimination cluster_0 Reaction Pathways for Vicinal Dibromides cluster_1 Conditions Vicinal_Dibromide Vicinal Dibromide Strong_Base Strong, Bulky Base Good_Nucleophile Good Nucleophile (Weak Base) Elimination Elimination (E2) Strong_Base->Elimination Substitution Substitution (SN2) Good_Nucleophile->Substitution

Caption: Factors influencing substitution vs. elimination in vicinal dibromides.

Experimental Protocols

General Protocol for Dehalogenation of a Vicinal Dibromide with Zinc Dust

This protocol provides a general procedure for the synthesis of an alkene from a vicinal dibromide using zinc dust.

Materials:

  • Vicinal dibromide (e.g., this compound)

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the vicinal dibromide and glacial acetic acid.

  • With vigorous stirring, add zinc dust portion-wise to the solution. The reaction is exothermic and may require cooling.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkene product.

  • Purify the product by distillation or column chromatography as needed.

Dehalogenation_Workflow A 1. Reactants in Flask (Vicinal Dibromide, Acetic Acid) B 2. Add Zinc Dust (Portion-wise, with stirring) A->B C 3. Reaction Monitoring (TLC or GC) B->C D 4. Work-up (Extraction with Ether) C->D E 5. Washing (NaHCO₃, Brine) D->E F 6. Drying and Concentration (MgSO₄, Rotary Evaporator) E->F G 7. Purification (Distillation or Chromatography) F->G H Final Product (Alkene) G->H

Caption: Experimental workflow for zinc-mediated dehalogenation.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, profoundly influencing reaction rates and product distributions. In the context of bromoalkanes, the nature of the alkyl substituent—primary, secondary, or tertiary—dramatically alters the stability of the transient carbocation formed during reactions such as SN1 solvolysis. This guide provides a comparative analysis of the stability of these critical intermediates, supported by experimental data, to aid in reaction design and mechanistic interpretation.

Quantitative Comparison of Carbocation Stability

The intrinsic stability of carbocations can be quantified through gas-phase measurements of hydride affinity. Hydride affinity is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower hydride affinity indicates a more stable carbocation, as less energy is released upon its quenching by a hydride ion. The following table summarizes the gas-phase hydride affinities for methyl, primary, secondary, and tertiary carbocations.

CarbocationStructureTypeGas-Phase Hydride Affinity (kcal/mol)Relative Stability
MethylCH₃⁺Methyl315Least Stable
EthylCH₃CH₂⁺Primary (1°)277
Isopropyl(CH₃)₂CH⁺Secondary (2°)249
tert-Butyl(CH₃)₃C⁺Tertiary (3°)231Most Stable

Data sourced from gas-phase ion chemistry studies.

The stability of carbocations is also reflected in the relative rates of solvolysis of the corresponding bromoalkanes, where the formation of the carbocation is the rate-determining step. While primary bromoalkanes are generally considered not to proceed via an SN1 mechanism due to the high instability of the primary carbocation, the trend for secondary and tertiary systems is clear.

BromoalkaneTypeRelative Rate of Solvolysis (80% Ethanol, 25°C)
Ethyl BromidePrimary (1°)~1 (Predominantly SN2)
Isopropyl BromideSecondary (2°)Significantly faster than primary
tert-Butyl BromideTertiary (3°)~1,200,000

Note: The relative rates are approximate and intended to illustrate the trend. Primary bromoalkanes react via an SN2 mechanism, and the rate is provided for baseline comparison.

Experimental Protocols

Determination of Relative Solvolysis Rates

The relative rates of solvolysis for bromoalkanes can be determined by monitoring the production of hydrobromic acid (HBr) over time. The reaction is typically carried out in a mixed solvent system, such as aqueous ethanol, and the acid produced is titrated with a standardized solution of a strong base.

Materials:

  • Primary, secondary, and tertiary bromoalkanes (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane)

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the bromoalkane in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and maintain it at a constant temperature using the water bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the reaction is much slower (e.g., acetone).

  • Add a few drops of the indicator to the quenched aliquot.

  • Titrate the HBr produced with the standardized NaOH solution until the endpoint is reached (indicated by a color change).

  • Record the volume of NaOH used.

  • The concentration of HBr at each time point is proportional to the amount of bromoalkane that has reacted.

  • Plot the concentration of the bromoalkane versus time and determine the initial rate of reaction from the slope of the curve.

  • Repeat the experiment for each bromoalkane under identical conditions.

  • The relative rates are determined by taking the ratio of the initial rates.

Visualizing Carbocation Stability and Experimental Workflow

The following diagrams illustrate the hierarchical stability of bromoalkane-derived carbocations and a typical experimental workflow for determining their relative solvolysis rates.

Carbocation_Stability cluster_stability Relative Carbocation Stability Tertiary Tertiary Carbocation (e.g., from 2-bromo-2-methylpropane) Secondary Secondary Carbocation (e.g., from 2-bromopropane) Tertiary->Secondary More Stable Primary Primary Carbocation (e.g., from 1-bromopropane) Secondary->Primary More Stable

Caption: Hierarchical stability of carbocations.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Bromoalkane Solution C Initiate Solvolysis A->C B Set Constant Temperature Bath B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate with Standardized Base E->F G Calculate [HBr] F->G H Plot [Bromoalkane] vs. Time G->H I Determine Initial Rate H->I

Caption: Experimental workflow for solvolysis kinetics.

Discussion

The stability of carbocations derived from bromoalkanes follows the well-established order: tertiary > secondary > primary. This trend is rationalized by two primary electronic effects:

  • Inductive Effect: Alkyl groups are weakly electron-donating. The cumulative inductive effect of multiple alkyl groups attached to the positively charged carbon disperses the positive charge, thereby stabilizing the carbocation. A tertiary carbocation has three alkyl groups donating electron density, making it the most stable.

  • Hyperconjugation: This involves the delocalization of sigma-electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation. The greater the number of adjacent alkyl groups, the more hyperconjugative structures can be drawn, leading to greater stabilization. A tertiary carbocation has the most opportunities for hyperconjugation.

The profound difference in stability between primary, secondary, and tertiary carbocations has significant implications for predicting the outcomes of reactions involving bromoalkanes. For instance, tertiary bromoalkanes readily undergo SN1 reactions due to the formation of a stable tertiary carbocation intermediate. In contrast, primary bromoalkanes almost exclusively react via an SN2 mechanism, as the formation of a highly unstable primary carbocation is energetically prohibitive. Secondary bromoalkanes represent an intermediate case and can undergo both SN1 and SN2 reactions, with the preferred pathway being highly dependent on the reaction conditions, including the solvent and the nucleophile.

Furthermore, the propensity for less stable carbocations to rearrange to more stable isomers via hydride or alkyl shifts is a direct consequence of these stability differences. The formation of unexpected products in reactions involving primary and secondary bromoalkanes can often be attributed to such rearrangements. A thorough understanding of the principles of carbocation stability is, therefore, indispensable for the rational design and optimization of synthetic routes in drug development and other areas of chemical research.

A Comparative Analysis of Butane, 1,2-dibromo-3-methyl- and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the physicochemical properties of Butane, 1,2-dibromo-3-methyl-, and its structural isomers, alongside related brominated butanes and the parent alkane. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound selection and experimental design.

Physicochemical Data Comparison

The following tables summarize key quantitative data for Butane, 1,2-dibromo-3-methyl- and its comparators. Data has been aggregated from the NIST Chemistry WebBook and other chemical databases.

Table 1: General and Physical Properties

PropertyButane, 1,2-dibromo-3-methyl-Butane, 1,3-dibromo-3-methyl-Butane, 1-bromo-3-methyl-Butane
CAS Registry Number 10288-13-8[1]24443-15-0[2][3]107-82-4[4][5]106-97-8[6][7][8]
Molecular Formula C5H10Br2[1]C5H10Br2[2][3]C5H11Br[4][5]C4H10[6][7][8]
Molecular Weight 229.941 g/mol [1]229.941 g/mol [2][3]151.045 g/mol [4][5]58.1222 g/mol [6][7][8]
Boiling Point Not available347.7 K (74.55 °C) at 0.021 bar[2][3]Not available272.66 K (-0.49 °C) at 1 bar[8][9]

Table 2: Spectroscopic Data

CompoundMass Spectrum (Electron Ionization)
Butane, 1,2-dibromo-3-methyl- Available on NIST Chemistry WebBook.[6]
Butane, 1,3-dibromo-3-methyl- Available on NIST Chemistry WebBook.[10]
Butane Available on NIST Chemistry WebBook.[6]

Experimental Protocols

Detailed experimental methodologies for the specific data points presented are not extensively available in the public domain. However, the following outlines the general principles of the key techniques used to determine the properties listed above.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization is a widely used technique in mass spectrometry for the analysis of volatile and thermally stable compounds. The methodology involves the following steps:

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M+•).

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, characteristic ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For reduced pressure boiling points, the determination is typically carried out using a vacuum distillation apparatus. The general procedure is as follows:

  • Apparatus Setup: A distillation flask containing the sample, a condenser, a receiving flask, and a manometer are assembled in a closed system.

  • Vacuum Application: A vacuum pump is used to reduce the pressure within the system to the desired level, which is monitored by the manometer.

  • Heating: The sample is gradually heated, typically using a heating mantle with a stirrer to ensure even temperature distribution.

  • Boiling Point Measurement: The temperature at which the liquid boils and the first drop of condensate is observed in the condenser is recorded as the boiling point at that specific pressure.

Visualization of Structural Isomerism

The following diagram illustrates the structural differences between the dibrominated isomers of 3-methylbutane discussed in this guide.

G Structural Isomers of Dibromo-3-methylbutane cluster_isomers C5H10Br2 Isomers Butane_1_2_dibromo_3_methyl Butane, 1,2-dibromo-3-methyl- Butane_1_3_dibromo_3_methyl Butane, 1,3-dibromo-3-methyl- Parent_Alkane 3-Methylbutane (Isopentane) Bromination Dibromination Parent_Alkane->Bromination Reaction Bromination->Butane_1_2_dibromo_3_methyl Forms Bromination->Butane_1_3_dibromo_3_methyl Forms

Caption: Relationship between the parent alkane and its dibrominated isomers.

References

Safety Operating Guide

Essential Guide to Safely Handling 1,2-Dibromo-3-methylbutane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1,2-Dibromo-3-methylbutane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar brominated hydrocarbons and established best practices for managing halogenated organic compounds. All personnel must handle this chemical with a high degree of caution and adhere strictly to their institution's environmental health and safety (EHS) protocols.

Hazard Profile and Quantitative Data

Due to the lack of specific occupational exposure limits for this compound, the established limits for Bromine are provided below as a conservative reference.

ParameterExposure LimitAgency
Permissible Exposure Limit (PEL) - TWA0.1 ppm (0.7 mg/m³)OSHA[4][5][6]
Threshold Limit Value (TLV) - TWA0.1 ppmACGIH[5][7]
Recommended Exposure Limit (REL) - TWA0.1 ppm (0.7 mg/m³)NIOSH[6]
Recommended Exposure Limit (REL) - STEL0.3 ppm (2 mg/m³)NIOSH[6]
TWA: Time-Weighted Average over an 8-hour workday.
STEL: Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday.

Operational Plan for Safe Handling

A systematic approach is essential to minimize risk when working with this compound.

1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate exhaust ventilation.[7][8]

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[7]

2. Personal Protective Equipment (PPE): Essential Barrier Protection

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.[8]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for halogenated hydrocarbons.[7][8] Gloves should be inspected for integrity before each use and replaced frequently.

  • Body Protection: A flame-retardant lab coat must be worn.

  • Respiratory Protection: In the rare event that work must be performed outside a fume hood, or in an emergency situation such as a spill, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[8]

3. Standard Handling Procedures

  • Avoid Exposure: Prevent all direct contact with the skin, eyes, and clothing, and avoid inhaling any vapors or mists.[8][9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1]

  • Ignition Sources: Use only spark-proof tools and equipment, as the compound may be flammable.[10]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][11]

4. Emergency First Aid

  • Inhalation: Immediately move the individual to fresh air. If breathing is labored, provide oxygen. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with copious amounts of soap and water. If irritation develops or persists, seek medical attention.[1][9]

  • Eye Contact: Flush the eyes for a minimum of 15 minutes with a gentle stream of water, making sure to lift the upper and lower eyelids. Immediate medical attention is necessary.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1]

Chemical Waste Disposal Plan

The disposal of this compound must be managed in a controlled and compliant manner.

1. Waste Segregation and Collection

  • As a halogenated organic compound, all waste containing this compound must be collected in a designated container specifically for "Halogenated Organic Waste."[12][13][14]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste. This is to avoid complex and costly disposal procedures.[14][15]

  • Disposal of this chemical down the drain or in general waste is strictly prohibited.[8][12]

2. Waste Container Requirements

  • Waste containers must be chemically compatible and have a securely sealing lid to prevent leaks and vapor release.[12][15]

  • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."[12][14]

3. Spill Response and Cleanup

  • For minor spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[10]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[10]

  • In the case of a significant spill, evacuate the immediate area and contact your institution's EHS department for emergency response.[12]

4. Final Disposal Protocol

  • All waste containing this compound must be disposed of through your organization's official hazardous waste management program, which will typically involve high-temperature incineration at a licensed facility.[12][15]

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS and Institutional SOPs B Wear Full PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Verify Engineering Controls: - Fume Hood Operational - Eyewash & Shower Accessible B->C D Conduct all work inside a Chemical Fume Hood C->D Begin Work E Safe Handling Practices: - Avoid vapor inhalation and skin contact - Use non-sparking tools D->E J Spill: Small spill - absorb with inert material. Large spill - evacuate and call EHS. D->J In Case of Spill K Exposure: Follow first aid procedures and seek immediate medical attention. D->K In Case of Exposure F Keep container sealed when not in use E->F G Collect waste in a dedicated 'Halogenated Organic Waste' container F->G After Use H Properly label the waste container G->H I Store waste securely for EHS pickup H->I

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2-Dibromo-3-methylbutane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.